1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRWHBCQJCUBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthetic Architect's Guide to the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Core
A Technical Whitepaper for Drug Discovery and Development Professionals
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for pharmacophoric groups, making it an attractive framework for the design of potent and selective therapeutic agents. This guide provides an in-depth exploration of the key synthetic strategies for constructing this valuable core, with a focus on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices.
The Strategic Importance of the Tetrahydropyrrolo[3,4-c]pyrazole Core
The fusion of a pyrrolidine and a pyrazole ring creates a conformationally constrained scaffold that has proven to be a fertile ground for the discovery of novel therapeutics. This core structure is prominently featured in compounds targeting a range of biological entities, including protein kinases and the sigma-1 receptor. Notably, derivatives of this scaffold have been investigated as potent inhibitors of Aurora kinases and cyclin-dependent kinases (CDKs), both of which are critical targets in oncology.[1][2] Furthermore, the structural versatility of the tetrahydropyrrolo[3,4-c]pyrazole system allows for the fine-tuning of physicochemical properties, which is essential for optimizing drug-like characteristics.[3]
Key Synthetic Blueprints: A Comparative Overview
The construction of the this compound core can be broadly approached through two primary strategies: multicomponent reactions and linear synthetic sequences often involving intramolecular cycloadditions. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Multicomponent Reactions (MCRs) | Multiple starting materials react in a single pot to form the product. | High efficiency, atom economy, and rapid generation of molecular diversity. | Can be challenging to optimize, and the scope of accessible substitution patterns may be limited by the specific MCR. |
| Linear Synthesis via Intramolecular Cycloaddition | Stepwise construction of a precursor that undergoes a subsequent ring-closing reaction. | Greater control over substitution patterns and stereochemistry. | Often involves more synthetic steps, leading to lower overall yields and increased resource consumption. |
Deep Dive into Synthetic Methodologies
The Power of Convergence: Multicomponent Syntheses
Multicomponent reactions (MCRs) offer an elegant and efficient approach to the synthesis of complex heterocyclic systems like the tetrahydropyrrolo[3,4-c]pyrazole core. These reactions, by their very nature, are highly convergent, allowing for the rapid assembly of the target scaffold from simple, readily available starting materials.
A prominent MCR strategy for the synthesis of functionalized pyrazoles, which can be precursors to the fused pyrrolo[3,4-c]pyrazole system, involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.[4][5] The true power of the MCR approach lies in the in-situ generation of these reactive intermediates, streamlining the synthetic process.
Conceptual Workflow for a Multicomponent Approach:
Caption: Conceptual workflow of a multicomponent reaction strategy.
Rationale for Reagent Selection in MCRs:
The choice of reactants in these MCRs is pivotal for directing the reaction towards the desired product.
-
Hydrazine Component: The nature of the substituent on the hydrazine (e.g., alkyl, aryl) directly translates to the substituent at the N1-position of the resulting pyrazole ring. Unsubstituted hydrazine can also be used, leaving the N1-position available for subsequent functionalization.
-
1,3-Dicarbonyl Equivalents: The selection of components that generate the 1,3-dicarbonyl intermediate dictates the substitution pattern on the pyrazole ring. For instance, the reaction of β-ketoesters with aldehydes can generate a variety of substituted 1,3-dicarbonyls in situ.[6]
-
Catalyst: The choice of catalyst is critical for both efficiency and regioselectivity. Lewis acids like SmCl₃ can catalyze the acylation of β-ketoesters to form 1,3-diketones, which then undergo cyclization.[5] The use of green catalysts, such as ammonium chloride, in solvent-free conditions has also been reported for Knorr-type pyrazole syntheses, highlighting a move towards more sustainable methodologies.
The Elegance of Intramolecular [3+2] Cycloadditions
A powerful and widely employed strategy for the construction of the this compound core involves an intramolecular 1,3-dipolar cycloaddition.[7] This approach offers excellent control over the regiochemistry and stereochemistry of the final product. The general principle involves the generation of a 1,3-dipole and a dipolarophile within the same molecule, which then undergo a concerted or stepwise cycloaddition to form the bicyclic system.
General Mechanistic Pathway:
The key to this strategy is the in-situ generation of a 1,3-dipole, such as a nitrile imine or an azomethine ylide, from a suitable precursor.
Caption: General strategy for intramolecular [3+2] cycloaddition.
Experimental Protocol: Synthesis of a Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione Derivative
The following protocol is adapted from a reported synthesis of a related pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione, which serves as a valuable precursor to the tetrahydropyrrolo[3,4-c]pyrazole core.[8]
Step 1: Synthesis of Ethyl 5-Hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
-
To a suspension of 4-nitrophenylhydrazine (4.5 g, 29.40 mmol) in ethanol (50 mL), add diethyl acetylenedicarboxylate (3.07 mL, 35.28 mmol) followed by the slow addition of triethylamine (8.15 mL, 58.80 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with 6 M aqueous HCl.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Precipitate the product by washing with Et₂O to yield the title compound as a white solid.[8]
Step 2: Vilsmeier-Haack Formylation
-
To a suspension of the product from Step 1 (3.00 g, 10.13 mmol) in 1,2-dichloroethane (60 mL), add dimethylformamide (2.4 mL, 30.39 mmol) and POCl₃ (1.71 mL, 17.72 mmol).
-
Stir the mixture at reflux for 1.5 hours.
-
After cooling, add a second portion of POCl₃ (4.27 mL, 44.57 mmol) and continue to reflux for 18 hours.
-
After cooling, slowly add water and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the formylated product.[8]
Subsequent steps would involve the conversion of the formyl and ester groups to form the fused pyrrolidinedione ring.
Causality in Experimental Choices:
-
Triethylamine in Step 1: Acts as a base to facilitate the initial Michael addition of the hydrazine to the electron-deficient alkyne.
-
POCl₃/DMF in Step 2: This combination forms the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻), which is the active electrophile in the formylation of the electron-rich pyrazole ring. The second, larger addition of POCl₃ and extended reflux are necessary to drive the reaction to completion.
-
Solvent Choice: Ethanol is a suitable polar protic solvent for the initial condensation, while the higher boiling point and inert nature of 1,2-dichloroethane are advantageous for the Vilsmeier-Haack reaction.
Structural Elucidation and Characterization
The unambiguous characterization of the this compound core and its intermediates is crucial for confirming the success of the synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR:
-
The protons on the pyrrolidine ring will typically appear as a complex set of multiplets in the aliphatic region (δ 2.5-4.5 ppm), with their exact chemical shifts and coupling patterns depending on the substitution and stereochemistry.
-
The C3-proton of the pyrazole ring, if unsubstituted, will appear as a singlet in the aromatic region (δ ~6.0-7.5 ppm).
-
Protons of substituents on the pyrazole and pyrrolidine rings will have characteristic chemical shifts.
-
-
¹³C NMR:
Example Characterization Data for a 3-Chloro-5-methyl-2-(4-nitrophenyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione:
-
¹H NMR (400 MHz, CDCl₃): δ 8.46 (d, J = 8.7 Hz, 2H), 7.90 (d, J = 8.7 Hz, 2H), 3.20 (s, 3H).[11]
Conclusion and Future Outlook
The synthesis of the this compound core structure is a dynamic area of research, driven by the continued demand for novel therapeutic agents. Both multicomponent reactions and linear synthetic strategies involving intramolecular cycloadditions provide powerful and versatile toolkits for accessing this privileged scaffold. The choice of synthetic route should be guided by the desired substitution pattern, scalability, and the principles of green chemistry. Future innovations in this field will likely focus on the development of more efficient and stereoselective catalytic methods, as well as the expansion of the accessible chemical space through the design of novel multicomponent reactions. This will undoubtedly lead to the discovery of new derivatives with enhanced biological activity and drug-like properties.
References
- 1. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 2. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones [mdpi.com]
A Technical Guide to Novel Synthetic Routes for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
Abstract
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure and strategic placement of nitrogen atoms have made it a cornerstone for the design of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of novel and efficient synthetic routes to construct this bicyclic core and its derivatives. The discussion herein emphasizes the chemical logic behind various synthetic strategies, offering field-proven insights for researchers and scientists. Key methodologies, including multicomponent reactions and intramolecular cycloadditions, are detailed with step-by-step protocols. This guide aims to serve as a valuable resource for professionals engaged in the synthesis and application of these promising heterocyclic compounds.
Introduction: The Rising Prominence of the Tetrahydropyrrolo[3,4-c]pyrazole Core
Nitrogen-containing heterocyclic compounds form the backbone of a vast array of natural products and synthetic pharmaceuticals.[1] Among these, the fused pyrazole system of this compound has emerged as a critical pharmacophore. Its rigid, bicyclic structure allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.
The therapeutic potential of this scaffold is underscored by its presence in molecules designed as inhibitors of key cellular targets. Notably, derivatives of this core have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[2] Dysregulation of Aurora kinases is a hallmark of many cancers, making them a prime target for anticancer drug development.[1][2] Furthermore, the tetrahydropyrrolo[3,4-c]pyrazole framework has been successfully employed in the design of selective sigma-1 receptor (S1R) ligands, which hold promise for the treatment of neurological disorders.[3]
The growing interest in this heterocyclic system necessitates the development of robust, efficient, and versatile synthetic methodologies. This guide will explore several innovative approaches to the synthesis of this compound derivatives, providing detailed experimental protocols and mechanistic insights to empower researchers in this dynamic field.
Strategic Synthesis via Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot.[4] This strategy is particularly well-suited for the construction of the tetrahydropyrrolo[3,4-c]pyrazole core, enabling rapid access to a diverse library of derivatives.
Three-Component Synthesis of Functionalized Pyrazoles
A prevalent MCR strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde.[4][5] This approach can be adapted to generate precursors for the tetrahydropyrrolo[3,4-c]pyrazole system. The general mechanism involves the initial formation of an α,β-unsaturated carbonyl compound through a Knoevenagel condensation, followed by a Michael addition of the hydrazine and subsequent cyclization.
Experimental Protocol: Three-Component Synthesis of a Pyrazole Precursor
This protocol describes a general procedure for the synthesis of a highly substituted pyrazole, which can be a key intermediate for further elaboration into the tetrahydropyrrolo[3,4-c]pyrazole core.
Materials:
-
Enaminone (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Hydrazine hydrochloride (1.0 equiv)
-
Ammonium acetate (catalytic amount)
-
Water
Procedure:
-
A mixture of the enaminone, benzaldehyde, hydrazine hydrochloride, and a catalytic amount of ammonium acetate is prepared in water.[5]
-
The reaction mixture is stirred at room temperature.[5]
-
Upon completion of the reaction (monitored by TLC), the solid product is isolated by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.[5]
The versatility of this MCR allows for the introduction of various substituents on the pyrazole ring by simply changing the starting materials. This modularity is highly advantageous for structure-activity relationship (SAR) studies in drug discovery.
Intramolecular Cycloaddition Strategies
Intramolecular cycloaddition reactions are a powerful tool for the construction of fused heterocyclic systems, offering high regio- and stereoselectivity. The formation of the pyrrole ring onto a pre-existing pyrazole core is a common and effective strategy.
[3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a cornerstone of five-membered heterocycle synthesis. In the context of tetrahydropyrrolo[3,4-c]pyrazoles, an intramolecular approach can be envisioned where the azomethine ylide and the dipolarophile are tethered within the same molecule.
The key to this strategy lies in the design of a suitable precursor that contains both the pyrazole nucleus and a tethered alkene. The azomethine ylide can be generated in situ, leading to a spontaneous intramolecular cycloaddition to form the desired bicyclic system.
Intramolecular Cycloaddition of Nitrile Imines
An alternative and effective intramolecular cycloaddition approach involves the use of nitrile imines as the 1,3-dipole. This method has been successfully applied to the synthesis of the pyrrolo[3,4-c]pyrazole ring system.
Experimental Protocol: Synthesis of Pyrrolo[3,4-c]pyrazoles via Intramolecular Nitrile Imine Cycloaddition
This protocol is adapted from a known procedure for the synthesis of the pyrrolo[3,4-c]pyrazole core.
Materials:
-
Appropriately substituted hydrazonoyl halide (1.0 equiv)
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., chloroform)
Procedure:
-
The hydrazonoyl halide precursor is dissolved in an anhydrous solvent under an inert atmosphere.
-
A base, such as triethylamine, is added to the solution to generate the nitrile imine in situ.
-
The reaction mixture is stirred at room temperature or heated to facilitate the intramolecular cycloaddition.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired tetrahydropyrrolo[3,4-c]pyrazole derivative.
Functionalization of the Pyrrolo[3,4-c]pyrazole Core
In addition to de novo synthesis of the heterocyclic system, the derivatization of a pre-existing tetrahydropyrrolo[3,4-c]pyrazole core is a crucial strategy for accessing a wide range of analogues for biological evaluation.
N-Acylation and N-Alkylation
The nitrogen atoms of the pyrrolidine ring are nucleophilic and can be readily functionalized through acylation or alkylation reactions. This allows for the introduction of a diverse array of substituents, which can significantly impact the biological activity of the molecule. For instance, in the development of Aurora kinase inhibitors, the substituent on the pyrrolidine nitrogen was found to be critical for potency and selectivity.[6]
Experimental Protocol: N-Acylation of a this compound
Materials:
-
This compound hydrochloride (1.0 equiv)
-
Acyl chloride or carboxylic acid (1.1 equiv)
-
Coupling agent (e.g., HATU, HOBt) if starting from a carboxylic acid
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
The tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is suspended in an anhydrous solvent.
-
The base is added to neutralize the hydrochloride salt.
-
If starting from a carboxylic acid, the acid and a coupling agent are added, and the mixture is stirred for a short period to pre-activate the acid.
-
The acyl chloride (or the pre-activated carboxylic acid mixture) is added to the reaction.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the N-acylated derivative.[6]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for accessing this compound derivatives depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials.
| Synthetic Route | Advantages | Disadvantages | Key Applications |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid library synthesis.[4] | Can sometimes lead to mixtures of regioisomers. | Lead discovery and optimization. |
| Intramolecular Cycloadditions | High regio- and stereoselectivity, access to complex fused systems. | Requires multi-step synthesis of the precursor. | Synthesis of specific, complex targets. |
| Core Functionalization | Straightforward derivatization, ideal for late-stage modification.[6] | Limited to the modification of an existing scaffold. | SAR studies and analogue synthesis. |
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic routes outlined in this guide, from convergent multi-component reactions to elegant intramolecular cycloadditions, provide a robust toolkit for chemists in this field. Future innovations in this area will likely focus on the development of enantioselective methodologies to access chiral derivatives, as well as the application of modern synthetic technologies such as flow chemistry and photoredox catalysis to further enhance the efficiency and sustainability of these synthetic processes. The continued exploration of novel synthetic strategies will undoubtedly accelerate the development of new and improved drugs based on this remarkable heterocyclic core.
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 6. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: A Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Significance of the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Core
The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that can effectively present pharmacophoric elements for interaction with biological targets. This core is present in a variety of compounds exhibiting a broad spectrum of biological activities, including potent and selective inhibitors of kinases such as Aurora-A and cyclin-dependent kinases (CDKs), which are crucial targets in oncology.[1][2][3] Furthermore, derivatives have shown promise as sigma-1 receptor ligands, highlighting their potential in the treatment of neurological disorders.[4] The development of efficient and versatile synthetic strategies to access this core and its analogs is therefore a critical endeavor for the advancement of novel therapeutics.[2][5][6]
This in-depth technical guide provides a comprehensive overview of the principal synthetic routes for the construction of the this compound core. We will delve into the key starting materials, reaction mechanisms, and experimental protocols, offering field-proven insights into the causality behind experimental choices. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable synthetic strategy for their specific research and development goals.
Strategic Approaches to the Synthesis of the this compound Scaffold
The synthesis of the this compound core can be broadly categorized into several strategic approaches. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and the desired overall efficiency of the synthetic sequence. Herein, we will discuss four prominent and mechanistically distinct strategies:
-
Intramolecular [3+2] Cycloaddition of Nitrilimines: A modern and elegant approach that allows for the diastereoselective construction of the bicyclic system.
-
Copper-Catalyzed Oxidative Coupling of Hydrazones and Maleimides: A convergent and atom-economical method that utilizes readily available starting materials.
-
[3+2] Cycloaddition of Diazo Compounds to Maleimides: A classical yet effective method for the formation of the pyrazolidine ring fused to the pyrrolidine system.
-
Condensation of Substituted Pyrrolidin-3-ones with Hydrazines: A traditional and straightforward approach that relies on the sequential formation of the pyrazole ring.
Strategy 1: Intramolecular [3+2] Cycloaddition of Nitrilimines
This powerful strategy leverages an intramolecular 1,3-dipolar cycloaddition to construct the fused bicyclic system with a high degree of stereocontrol. The key 1,3-dipole, a nitrilimine, is generated in situ from a suitable precursor, and it rapidly undergoes cyclization with a tethered dipolarophile (an alkene or alkyne).
Causality Behind Experimental Choices
The elegance of this method lies in its ability to translate the stereochemistry of readily available starting materials, such as α-amino acids, into the final product. The choice of N-Boc-protected α-amino acids as starting materials is strategic; they are commercially available in enantiopure forms, and the Boc-protecting group is stable under the initial reaction conditions and can be easily removed or modified later. The transformation into N-allyl-α-amino ketones introduces the necessary dipolarophile (the allyl group) for the key intramolecular cycloaddition step.[5]
The in situ generation of the nitrilimine from a hydrazonoyl chloride precursor avoids the isolation of this reactive intermediate. The use of a base, such as triethylamine, facilitates the dehydrohalogenation to form the nitrilimine, which then immediately participates in the intramolecular cycloaddition. This one-pot nature of the key step enhances the overall efficiency and safety of the process.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Formation of the Hydrazonoyl Chloride: The N-allyl-α-amino ketone is first condensed with a substituted hydrazine to form a hydrazone. Subsequent treatment with a chlorinating agent, such as N-chlorosuccinimide (NCS), yields the corresponding hydrazonoyl chloride.
-
In Situ Generation of the Nitrilimine: In the presence of a base (e.g., triethylamine), the hydrazonoyl chloride undergoes dehydrochlorination to form the highly reactive nitrilimine 1,3-dipole.
-
Intramolecular [3+2] Cycloaddition: The generated nitrilimine rapidly undergoes an intramolecular [3+2] cycloaddition with the tethered allyl group to form the this compound core. The stereochemistry of the starting α-amino acid directs the diastereoselectivity of the cycloadduct.[5]
Experimental Protocol: Diastereoselective Synthesis from N-Boc-Alanine
This protocol is adapted from a reported diastereoselective synthesis of tetrahydropyrrolo[3,4-c]pyrazoles.[5]
Step 1: Synthesis of N-Boc-N-allyl-L-alaninamide
-
To a solution of N-Boc-L-alanine (1.0 eq) in dichloromethane (DCM) is added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
Allylamine (1.2 eq) is added to the filtrate, and the mixture is stirred overnight.
-
The reaction mixture is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure to afford the N-Boc-N-allyl-L-alaninamide.
Step 2: Conversion to N-allyl-α-amino ketone
-
The amide from the previous step is treated with a suitable organometallic reagent (e.g., MeLi or MeMgBr) to convert the amide to a ketone. This step requires careful control of stoichiometry and temperature to avoid over-addition.
Step 3: Formation of Hydrazone and Intramolecular Cycloaddition
-
The N-allyl-α-amino ketone (1.0 eq) is dissolved in a suitable solvent such as toluene.
-
A substituted hydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride, 1.1 eq) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water.
-
After formation of the hydrazone (monitored by TLC), the reaction is cooled, and N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C.
-
After stirring for 1 hour, triethylamine (2.5 eq) is added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is washed with water and brine. The organic layer is dried over Na₂SO₄ and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the enantiopure this compound derivative.
Visualization of the Intramolecular Cycloaddition Pathway
Caption: Synthetic pathway via intramolecular nitrilimine cycloaddition.
Strategy 2: Copper-Catalyzed Oxidative Coupling of Hydrazones and Maleimides
This modern approach provides a convergent and efficient route to the pyrrolo[3,4-c]pyrazole core through a copper-catalyzed oxidative coupling reaction. This method is attractive due to its use of readily available starting materials and its operational simplicity.[7][8]
Causality Behind Experimental Choices
The choice of aldehyde hydrazones and maleimides as starting materials is highly practical as they are either commercially available or can be easily prepared from a wide variety of aldehydes, hydrazines, and maleic anhydride derivatives. This allows for rapid access to a diverse library of analogs. The use of an inexpensive and abundant copper salt, such as CuCl, as the catalyst makes this method cost-effective and scalable.[7] The reaction utilizes air as the terminal oxidant, which is an environmentally benign and sustainable choice.
Reaction Mechanism
The reaction is proposed to proceed through a radical cascade mechanism:[7]
-
Oxidation of Hydrazone: The copper(I) catalyst is oxidized by air to copper(II), which then oxidizes the aldehyde hydrazone to a hydrazonyl radical.
-
Radical Addition: The hydrazonyl radical adds to the electron-deficient double bond of the maleimide to form a carbon-centered radical intermediate.
-
Intramolecular Cyclization: The resulting radical undergoes an intramolecular cyclization onto the nitrogen atom of the hydrazone moiety, forming the five-membered pyrazolidine ring.
-
Oxidation and Rearomatization: The resulting bicyclic radical is further oxidized by copper(II) to a carbocation, which then loses a proton to form the dihydropyrrolo[3,4-c]pyrazole product. Subsequent oxidation can lead to the fully aromatized pyrrolo[3,4-c]pyrazole.
Experimental Protocol: Copper-Catalyzed Synthesis
The following is a general procedure adapted from the literature for the synthesis of this compound-4,6-diones.[7]
-
To a reaction vial are added the aldehyde hydrazone (1.0 mmol), the N-substituted maleimide (1.2 mmol), CuCl (0.1 mmol, 10 mol%), and a suitable solvent such as DMF (3 mL).
-
The vial is sealed with a balloon of air (or the reaction is left open to the atmosphere) and stirred at 80-100 °C for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound-4,6-dione.
Visualization of the Copper-Catalyzed Oxidative Coupling Workflow
Caption: Experimental workflow for copper-catalyzed synthesis.
Strategy 3: [3+2] Cycloaddition of Diazo Compounds to Maleimides
This is a classical and reliable method for constructing the pyrazolidine ring of the pyrrolo[3,4-c]pyrazole system. It involves the 1,3-dipolar cycloaddition of a diazo compound, acting as the 1,3-dipole, with an N-substituted maleimide, which serves as the dipolarophile.
Causality Behind Experimental Choices
Maleimides are excellent dipolarophiles due to their electron-deficient double bond, which is activated by the two adjacent carbonyl groups. This makes them highly reactive towards electron-rich 1,3-dipoles like diazoalkanes. N-substituted maleimides are readily prepared from maleic anhydride and a primary amine, allowing for facile introduction of diversity at the 5-position of the final product.
Diazoalkanes, such as diazomethane, are versatile reagents but can be hazardous (toxic and explosive). Therefore, they are often generated in situ from precursors like N-methyl-N-nitrosourea (MNU) or Diazald® and used immediately in solution. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions.
Reaction Mechanism
The reaction is a concerted [3+2] cycloaddition, although stepwise mechanisms can operate under certain conditions. In the concerted pathway, the diazoalkane and the maleimide approach each other in a way that allows for the simultaneous formation of the two new single bonds. The frontier molecular orbitals (HOMO of the diazoalkane and LUMO of the maleimide) control the regioselectivity and stereoselectivity of the reaction. The initial cycloadduct is a pyrazoline, which can sometimes be isolated or may undergo spontaneous oxidation to the more stable pyrazole.
Experimental Protocol: Synthesis via [3+2] Cycloaddition
Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Step 1: Preparation of N-Phenylmaleimide
-
A detailed and reliable procedure for the synthesis of N-phenylmaleimide from maleic anhydride and aniline can be found in Organic Syntheses.
Step 2: In Situ Generation of Diazomethane and Cycloaddition
-
A solution of N-phenylmaleimide (1.0 eq) in a suitable solvent like diethyl ether is cooled to 0 °C.
-
A freshly prepared ethereal solution of diazomethane (generated from Diazald® and KOH, ~1.2 eq) is added dropwise to the maleimide solution with stirring. The disappearance of the yellow color of diazomethane indicates its consumption.
-
The reaction is allowed to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Excess diazomethane can be quenched by the careful addition of a few drops of acetic acid.
-
The solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization or column chromatography to yield the this compound-4,6-dione.
Strategy 4: Condensation of Substituted Pyrrolidin-3-ones with Hydrazines
This is a more traditional and linear approach to the synthesis of the this compound core. It involves the construction of the pyrazole ring onto a pre-existing pyrrolidin-3-one scaffold.
Causality Behind Experimental Choices
This strategy is advantageous when substituted pyrrolidin-3-ones are readily available. The key transformation is a condensation reaction between the ketone of the pyrrolidin-3-one and a hydrazine, followed by cyclization and dehydration to form the pyrazole ring. The choice of hydrazine allows for the introduction of substituents at the 1- or 2-position of the pyrazole ring.
Reaction Mechanism
The reaction proceeds via a classical condensation mechanism:
-
Nucleophilic Attack: The hydrazine acts as a nucleophile and attacks the carbonyl carbon of the pyrrolidin-3-one to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration to form a hydrazone.
-
Cyclization and Dehydration: Depending on the substitution pattern and reaction conditions, the hydrazone can then undergo an intramolecular cyclization followed by another dehydration step to form the aromatic pyrazole ring. Often, this step is facilitated by acidic or basic catalysis.
General Experimental Procedure
-
A solution of the N-substituted pyrrolidin-3-one (1.0 eq) and the desired hydrazine (e.g., hydrazine hydrate or a substituted hydrazine, 1.1 eq) in a suitable solvent such as ethanol or acetic acid is heated to reflux.
-
The reaction is monitored by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent and washed with water or a mild base to remove any acidic catalyst.
-
The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
Comparative Summary of Synthetic Strategies
| Strategy | Starting Materials | Key Advantages | Key Disadvantages |
| Intramolecular Nitrilimine Cycloaddition | N-Boc-α-amino acids, hydrazines | High diastereoselectivity, access to enantiopure products, metal-free. | Multi-step synthesis of the cycloaddition precursor. |
| Copper-Catalyzed Oxidative Coupling | Aldehyde hydrazones, maleimides | Convergent, atom-economical, uses readily available materials, operationally simple. | May require optimization of catalyst and oxidant, potential for side reactions. |
| [3+2] Cycloaddition of Diazo Compounds | Diazoalkane precursors, maleimides | Classical and reliable, high yields, broad substrate scope for maleimides. | Use of hazardous and potentially explosive diazoalkanes. |
| Condensation of Pyrrolidin-3-ones | Substituted pyrrolidin-3-ones, hydrazines | Straightforward, good for specific substitution patterns if the pyrrolidinone is available. | Linear synthesis, availability of substituted pyrrolidin-3-ones can be a limitation. |
Conclusion and Future Outlook
The this compound core remains a highly attractive scaffold for the development of new therapeutic agents. The synthetic strategies outlined in this guide provide a powerful toolkit for medicinal chemists to access a wide range of derivatives. Modern methods, such as the intramolecular nitrilimine cycloaddition and copper-catalyzed oxidative coupling, offer elegant and efficient solutions for the construction of this important heterocyclic system. The choice of the optimal synthetic route will depend on the specific target molecule and the available resources. As our understanding of the biological importance of this scaffold continues to grow, the development of new and even more efficient synthetic methodologies will undoubtedly remain an active area of research, paving the way for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclopenta[b]pyrroles from triazines: synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Insights into the mechanism of [3+2] cycloaddition reactions between N-benzyl fluoro nitrone and maleimides, its selectivity and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Analysis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: A Technical Guide for Researchers
Introduction: Unveiling the Core Scaffold
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a significant heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure and strategic placement of nitrogen atoms make it a valuable building block for designing potent and selective inhibitors for various protein kinases, including Aurora kinases and cyclin-dependent kinases (CDKs), which are crucial targets in oncology research.[1][2] Furthermore, derivatives of this scaffold have been explored as ligands for the sigma-1 receptor, indicating its potential in neuropharmacology.[3][4]
This technical guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous characterization of the parent this compound scaffold. Understanding the fundamental spectroscopic signature of this core is paramount for chemists engaged in the synthesis and development of novel therapeutics based on this privileged structure.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Here, we present the basic structure and numbering of the this compound core.
Figure 1. Structure and numbering of the this compound core.
¹H and ¹³C NMR Spectroscopy: Mapping the Protons and Carbons
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the proton and carbon environments.
¹H NMR Spectroscopy
The proton NMR spectrum of the unsubstituted core is expected to be relatively simple, reflecting the molecule's symmetry. The key signals to anticipate are:
-
N-H Protons: Two distinct N-H signals are expected, one for the pyrazole ring and one for the pyrrolidine ring. These protons are exchangeable with deuterium, a characteristic that can be confirmed by a D₂O exchange experiment. The chemical shift of these protons can be broad and vary with solvent and concentration.
-
CH Proton: A single signal for the C3-H proton of the pyrazole ring.
-
CH₂ Protons: Two signals corresponding to the two methylene groups (C4 and C6) of the pyrrolidine ring. Due to the fused ring system, these protons are diastereotopic and may appear as complex multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pyrazole N-H | 10.0 - 12.0 | broad singlet | Solvent and concentration-dependent. |
| Pyrrolidine N-H | 2.0 - 4.0 | broad singlet | Solvent and concentration-dependent. |
| C3-H | 7.0 - 7.5 | singlet | Characteristic for pyrazole C-H. |
| C4-H₂ & C6-H₂ | 3.5 - 4.5 | multiplets | Diastereotopic protons. |
Note: These are predicted values based on the analysis of substituted analogs and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms. For the parent scaffold, five distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C3 | 130 - 135 | Pyrazole methine carbon. |
| C3a | 115 - 125 | Pyrazole quaternary carbon. |
| C6a | 140 - 145 | Pyrazole quaternary carbon. |
| C4 & C6 | 45 - 55 | Pyrrolidine methylene carbons. |
Note: These are predicted values based on the analysis of substituted analogs and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H protons. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Perform a D₂O exchange experiment to confirm the N-H protons. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should disappear or significantly diminish.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Figure 2. A generalized workflow for the NMR analysis of this compound.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Expected Molecular Ion and Fragmentation Pattern
The molecular formula of this compound is C₅H₇N₃, with a monoisotopic mass of 109.0640 g/mol .[5] In high-resolution mass spectrometry (HRMS), the experimentally determined mass should be within a few ppm of this theoretical value.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize to form a molecular ion ([M]⁺˙ or [M+H]⁺). The fragmentation of the pyrazole ring often involves the loss of N₂ or HCN.[6][7] The pyrrolidine ring may undergo fragmentation through the loss of small neutral molecules.
Figure 3. Postulated major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium hydroxide can be added to promote protonation or deprotonation in ESI.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization Method:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. It will likely produce a prominent protonated molecule [M+H]⁺ at m/z 110.0718.
-
Electron Ionization (EI): A harder ionization technique that will lead to more extensive fragmentation, providing valuable structural information.
-
-
Tandem MS (MS/MS): To further investigate fragmentation pathways, select the molecular ion (or protonated molecule) as the precursor ion and subject it to collision-induced dissociation (CID). This will provide a fragmentation spectrum that can be used to confirm the proposed structure.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.
Characteristic IR Absorptions
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (pyrazole) | 3100 - 3300 | Medium, broad | Hydrogen bonding can broaden the peak. |
| N-H Stretch (pyrrolidine) | 3200 - 3400 | Medium | |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | From the pyrazole C-H. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong | From the CH₂ groups. |
| C=N Stretch | 1580 - 1650 | Medium | From the pyrazole ring. |
| C=C Stretch | 1450 - 1550 | Medium | From the pyrazole ring. |
Note: The IR spectrum of pyrazole itself shows characteristic bands that can be used as a reference.[8][9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is a modern and rapid method.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) in an appropriate IR cell.
-
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Conclusion: A Unified Spectroscopic Profile
The comprehensive spectroscopic analysis of this compound, integrating NMR, MS, and IR data, provides an unambiguous confirmation of its structure. For researchers in drug discovery and development, a solid understanding of the spectroscopic characteristics of this core scaffold is fundamental for validating synthetic products, identifying impurities, and ensuring the quality of compounds advancing through the discovery pipeline. The protocols and expected data presented in this guide serve as a practical resource for the effective characterization of this important heterocyclic system.
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H7N3 | CID 10943091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm-1 of Pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the X-ray Crystallography of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Analogs
This guide provides a comprehensive walkthrough of the theory, experimental design, and execution of single-crystal X-ray diffraction studies on 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole analogs. It is intended for researchers, medicinal chemists, and structural biologists engaged in drug discovery programs where elucidating the three-dimensional structure of these potent heterocyclic compounds is paramount.
Introduction: The Structural Imperative for Pyrrolopyrazoles
The this compound scaffold is a privileged structure in modern medicinal chemistry. Its rigid, bicyclic framework serves as an effective bioisostere for other heterocycles and presents specific vectors for substitution, enabling fine-tuning of physicochemical properties and target engagement.[1][2] Analogs of this family have demonstrated potent inhibitory activity against critical oncology targets, including Aurora kinases and Cyclin-Dependent Kinases (CDKs), making them highly valuable leads in drug development.[3][4][5][6]
Obtaining a high-resolution crystal structure is the definitive method for understanding a molecule's precise three-dimensional conformation, stereochemistry, and intermolecular interactions. For drug development professionals, this structural data is invaluable. It validates the synthetic output, illuminates structure-activity relationships (SAR), and provides a rational basis for further optimization of ligand-target interactions. This guide details the workflow to achieve this goal, from synthesized powder to a refined crystal structure.
Part 1: Synthesis and Purity—The Foundation of Crystallography
The journey to a crystal structure begins with chemical synthesis. While numerous synthetic routes to this compound derivatives exist, a common approach involves the construction of a pyrazole core followed by annulation to form the fused pyrrolidine ring.[7][8]
A critical, and often underestimated, prerequisite for successful crystallization is the purity of the compound. Crystallization is fundamentally a self-assembly process; impurities can act as "kinks" in the growing crystal lattice, inhibiting nucleation or leading to poorly ordered, unusable crystals.
Protocol: Purity Assessment
-
Initial Analysis: Utilize standard techniques like ¹H NMR and LC-MS to confirm the identity and initial purity of the synthesized analog.
-
High-Resolution Purification: If necessary, perform preparative HPLC to achieve >95% purity. Purity of 80-90% is often considered a minimum starting point for screening crystallization conditions.[9]
-
Final Verification: After purification, re-analyze the sample by LC-MS and ¹H NMR to confirm the removal of impurities and residual solvents, which can also disrupt crystal packing.
Part 2: The Crystallization Workflow—From Solution to Single Crystal
Growing diffraction-quality single crystals is frequently the most challenging step in the crystallography workflow. It is an empirical science that relies on systematically screening conditions to guide the molecule out of solution into a highly ordered, solid state. The driving principle is to achieve a state of supersaturation slowly, allowing for methodical nucleation and crystal growth.[10][11]
Experimental Causality: Why Slow is Better
Rapidly crashing a compound out of solution (e.g., by flash-freezing or adding a large volume of anti-solvent) leads to rapid, chaotic nucleation, resulting in a microcrystalline powder or amorphous precipitate. The goal of crystallization techniques is to slow this process, allowing individual molecules to adopt their lowest energy conformation and pack into a repeating, ordered lattice.
Common Crystallization Techniques for Small Molecules
-
Slow Evaporation: The simplest method. The compound is dissolved in a suitable solvent to near-saturation and the vial is loosely capped, allowing the solvent to evaporate over days or weeks. This gradually increases the compound's concentration, inducing crystallization. This method is effective but can sometimes lead to twinning or aggregated crystals.[9]
-
Vapor Diffusion: A highly controlled and effective method, ideal for small amounts of material.[9] The compound is dissolved in a small droplet of a primary solvent and placed in a sealed chamber containing a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's droplet, reducing its solubility and gently inducing crystallization. The hanging drop and sitting drop variations are standards in both small molecule and protein crystallography.
-
Solvent Layering: In this technique, a solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Step-by-Step Protocol: Hanging Drop Vapor Diffusion
-
Prepare the Reservoir: Pipette 500 µL of the anti-solvent (e.g., Hexane) into the well of a 24-well crystallization plate.
-
Prepare the Drop: On a siliconized glass coverslip, mix 2 µL of the compound solution (e.g., 5-10 mg/mL in Dichloromethane) with 2 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease.
-
Incubate and Observe: Store the plate in a vibration-free environment at a constant temperature (e.g., 18-20°C). Monitor for crystal growth over several days to weeks using a microscope.
Caption: Workflow for setting up a hanging drop vapor diffusion experiment.
Part 3: X-ray Diffraction Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, the next step is to expose it to a focused beam of X-rays and record the resulting diffraction pattern. Modern crystallography utilizes automated diffractometers, typically with copper or molybdenum X-ray sources.
Experimental Causality: Cryo-Cooling
High-intensity X-ray beams are a form of ionizing radiation that can destroy the crystal through the formation of free radicals. To mitigate this, the crystal is "flash-cooled" to approximately 100 K (-173 °C) in a stream of liquid nitrogen. This process vitrifies the solvent around the crystal and dramatically reduces the rate of radiation damage, allowing for the collection of a complete, high-quality dataset from a single specimen.
Step-by-Step Protocol: Crystal Mounting and Data Collection
-
Crystal Harvesting: Using a nylon loop of appropriate size, carefully remove a single crystal from the crystallization drop. The crystal will be coated in a thin layer of its mother liquor, which serves as a cryo-protectant.
-
Flash-Cooling: Immediately place the loop and crystal into the cold nitrogen stream on the diffractometer.
-
Initial Screening: Collect a few initial diffraction images to assess crystal quality. Good crystals will show sharp, distinct diffraction spots.
-
Indexing and Strategy: The diffractometer software analyzes the positions of the initial spots to determine the crystal's unit cell parameters and Bravais lattice (a process called indexing).[12] Based on this, it calculates an optimal strategy (a series of rotations and exposures) to collect a complete and redundant dataset.
-
Data Collection: Execute the full data collection run. This can take anywhere from a few hours to overnight, depending on the crystal's diffracting power and the X-ray source intensity.
Part 4: From Diffraction Pattern to Electron Density Map
The raw output of the experiment is a series of images containing thousands of diffraction spots. Data processing is the computational procedure to convert these images into a structured list of reflection indices (h,k,l) and their corresponding intensities.
Caption: Computational workflow from raw data to a final structural model.
-
Integration: The software predicts the location of each diffraction spot on every image and integrates its intensity.[13]
-
Scaling and Merging: The intensities are scaled to account for experimental variations (e.g., detector sensitivity, beam intensity fluctuations). Symmetry-related reflections are then merged to produce a single, unique set of reflections.[13] The quality of this process is assessed by metrics like R-merge.
-
Structure Solution: The fundamental challenge of crystallography is the "phase problem." The detectors measure intensity, which is the square of the structure factor amplitude, but the phase information is lost. For small molecules like pyrrolopyrazoles, this is typically solved using ab initio or "direct" methods, which use statistical relationships between the intensities to estimate the initial phases.
-
Model Building: Using the initial phases, an electron density map is calculated. The crystallographer then builds an atomic model into this map, much like solving a three-dimensional jigsaw puzzle.
Part 5: Structure Refinement and Validation
The initial model is an approximation. Refinement is an iterative process where the atomic coordinates, displacement parameters (which model thermal motion), and other variables are adjusted to improve the agreement between the model and the experimental diffraction data.
Key Refinement Metrics:
-
R-work (R₁): A measure of the agreement between the observed structure factor amplitudes and those calculated from the model. A final R₁ value below 5-7% is typically considered good for small molecules.
-
R-free: Similar to R-work, but calculated using a small subset of reflections (5-10%) that were excluded from the refinement process. This provides an unbiased measure of the model's predictive power and helps prevent overfitting.
-
Goodness of Fit (GoF): Should be close to 1.0 for a well-refined structure.
Table 1: Example Crystallographic Data and Refinement Statistics
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical formula | C₁₈H₁₇N₃O₂ |
| Formula weight | 319.35 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.543(2), 15.123(4), 12.345(3) |
| β (°) | 98.76(1) |
| Volume (ų) | 1574.9(7) |
| Z | 4 |
| Data Collection | |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Resolution (Å) | 0.81 |
| Reflections collected | 15890 |
| Unique reflections | 3450 |
| R-merge | 0.045 |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.041 |
| wR₂ (all data) | 0.115 |
| Goodness-of-fit (GoF) | 1.03 |
After refinement, the structure must be validated to ensure it is chemically sensible and accurately represents the data. This involves checking bond lengths and angles against known chemical values, analyzing intermolecular contacts, and ensuring all atoms have been correctly assigned. The final output is a Crystallographic Information File (CIF), which contains all the information about the experiment and the final atomic coordinates.
Conclusion
X-ray crystallography provides an unparalleled view into the molecular world, offering definitive structural proof that is essential for modern, rational drug design. For this compound analogs, this structural information can directly guide the optimization of lead compounds by revealing key conformational features and intermolecular interactions. While the process, particularly crystallization, can be challenging, a systematic and patient approach grounded in the principles outlined in this guide will maximize the probability of success.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. unifr.ch [unifr.ch]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
The 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Scaffold: A Privileged Core for Next-Generation Kinase Inhibitors in Oncology
Abstract
The quest for selective and potent anticancer therapeutics has identified protein kinases as critical targets. Within the landscape of medicinal chemistry, "privileged scaffolds" serve as foundational frameworks for developing novel inhibitors. This guide provides an in-depth technical analysis of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core, a fused heterocyclic system of growing importance. We will dissect its mechanism of action as an ATP-competitive kinase inhibitor, explore its application in targeting key oncogenic drivers such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (TRKs), and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising scaffold in oncology.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds are a cornerstone of pharmaceutical science, with their rigid, three-dimensional structures offering a precise presentation of functional groups for interacting with biological targets.[1] The this compound core, a bicyclic system fusing a pyrazole and a pyrrolidine ring, has emerged as one such "privileged structure".[1][2] Its conformational rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity, while its defined shape allows for systematic modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
The pyrazole moiety is a key building block in numerous FDA-approved protein kinase inhibitors (PKIs), including Crizotinib and Ruxolitinib.[2][3] This is because the fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP.[4] This structural mimicry allows molecules containing this scaffold to act as ATP-competitive inhibitors, effectively blocking the kinase's catalytic function by occupying the ATP-binding pocket, a common mechanism for modern targeted cancer therapies.[4][5]
This guide will focus on derivatives of the this compound scaffold that have been specifically designed and validated as inhibitors of kinases driving cancer cell proliferation and survival.
Core Mechanism of Action: Competitive Inhibition at the Kinase Hinge Region
The primary mechanism of action for anticancer compounds built on the this compound scaffold is the competitive inhibition of protein kinase activity.
The ATP-Binding Pocket as a Therapeutic Target
Protein kinases transfer a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[2] In many cancers, these kinases are overactive or mutated, leading to uncontrolled cell growth.[2][3] The ATP-binding site of kinases, while conserved, has subtle differences that can be exploited to achieve inhibitor selectivity.[4] A key feature of this site is the "hinge region," a flexible loop that connects the N- and C-terminal lobes of the kinase domain and forms critical hydrogen bonds with the adenine ring of ATP.
The Scaffold as an Adenine Mimetic
The tetrahydropyrrolo[3,4-c]pyrazole core is designed to mimic these crucial hydrogen bonding interactions. The nitrogen atoms within the pyrazole ring act as hydrogen bond donors and acceptors, effectively competing with ATP for binding to the kinase hinge. This binding event physically obstructs ATP from entering the active site, thereby inhibiting the phosphotransfer reaction and blocking downstream signaling.
Key Oncogenic Targets and Validated Inhibitors
Research has successfully applied the this compound scaffold to develop potent inhibitors for several clinically relevant kinase families.
Aurora Kinases
Aurora kinases (A and B) are serine/threonine kinases that are essential regulators of mitosis. Their overexpression is common in many human cancers and is associated with chromosomal instability and aneuploidy.
-
Mechanism: Inhibition of Aurora kinases by tetrahydropyrrolo[3,4-c]pyrazole derivatives leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.[6]
-
Exemplar Compound: A potent inhibitor, referred to as compound 9d in the literature, emerged from the optimization of 5-phenylacetyl this compound derivatives.[7][8] This compound demonstrated low nanomolar potency against Aurora kinases and showed high efficacy in in-vivo tumor models, leading to its selection for further development.[7][8]
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of kinases that control the progression of the cell cycle.[9] Their dysregulation is a hallmark of cancer. The this compound scaffold has been successfully used to generate inhibitors of CDK2.[10]
-
Mechanism: By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates required for the G1/S phase transition, leading to cell cycle arrest.
-
Exemplar Compound: Compound 11a , an N-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative, was found to be 4- to 28-fold more potent than the reference CDK inhibitor (R)-roscovitine against six different human cancer cell lines.[11] Further screening revealed it also possessed activity against CDK5 and GSK3β.[11]
Tropomyosin Receptor Kinases (TRKs)
The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are activated by neurotrophins. Chromosomal rearrangements leading to NTRK gene fusions result in the expression of chimeric TRK proteins that are potent oncogenic drivers in a wide range of tumors.
-
Mechanism: Inhibition of the TRK fusion protein blocks downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.
-
Exemplar Compound: Through rational drug design, compound 19m was identified as a potent and selective TRK inhibitor.[12] It significantly inhibited the proliferation of a TRK-dependent cancer cell line (KM-12) while having no effect on TRK-independent lines, demonstrating high target specificity.[12]
Methodological Guide for Inhibitor Characterization
Validating the mechanism of action and anticancer potential of a novel tetrahydropyrrolo[3,4-c]pyrazole derivative requires a systematic, multi-faceted experimental approach.
Workflow for Preclinical Evaluation
Experimental Protocols
Objective: To determine the direct inhibitory potency of a compound against a purified kinase enzyme. The output is the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Methodology (Example: TRK Kinase Assay):
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Serially dilute the test compound (e.g., Compound 19m) in DMSO, then further dilute in assay buffer.
-
Prepare a solution of purified recombinant TRKA kinase.
-
Prepare a solution of ATP and a biotinylated peptide substrate.
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of the diluted test compound to each well.
-
Add 2.5 µL of the TRKA enzyme solution and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop buffer (e.g., EDTA-containing buffer).
-
-
Signal Detection (e.g., HTRF or equivalent technology):
-
Add detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).
-
Incubate for 60 minutes.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition = DMSO only; 100% inhibition = no enzyme).
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Objective: To measure the anti-proliferative effect of the compound on cancer cell lines. The output is the GI50 (or IC50) value, the concentration required to inhibit cell growth by 50%.
Methodology (Example: Sulforhodamine B (SRB) Assay):
-
Cell Plating:
-
Seed cancer cells (e.g., HCT-116, A549) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Fixation and Staining:
-
Gently remove the medium. Fix the cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
-
Measurement and Analysis:
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base (pH 10.5) to each well.
-
Read the absorbance at 510 nm on a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value using non-linear regression analysis.
-
Data Summary and Structure-Activity Relationship (SAR)
The systematic evaluation of derivatives provides crucial data for understanding the structure-activity relationship (SAR)—how chemical modifications to the scaffold affect biological activity.
Table 1: Comparative Activity of Exemplar Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
| Compound ID | Primary Target(s) | Target IC50 (nM) | HCT-116 Cell GI50 (nM) | Reference |
| Compound 9d | Aurora A/B | < 10 | ~20 | [7][8] |
| Compound 11a | CDK2/CDK5/GSK3β | ~15 (CDK2) | ~50 | [11] |
| Compound 19m | TRKA/B/C | < 5 | ~10 (KM-12 cells) | [12] |
Note: Data are representative values synthesized from the literature for illustrative purposes.
The data indicates that modifications to the R-groups attached to the tetrahydropyrrolo[3,4-c]pyrazole core can direct the molecule's selectivity towards different kinase families and significantly impact its cellular potency. For instance, the 5-phenylacetyl substitution in compound 9d confers potent Aurora kinase activity, while the N-acyl-3-amino substitution in compound 11a favors CDK inhibition.[7][11] This modularity is a key advantage of the scaffold, allowing for rational design to optimize for a desired target profile.
Future Directions and Therapeutic Potential
The this compound scaffold represents a highly versatile and validated starting point for the development of novel anticancer agents. Future work in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for the target kinase over other kinases to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Targeting New Kinases: Applying the scaffold to design inhibitors for other under-explored kinases implicated in cancer.[13]
-
Optimizing Drug-like Properties: Further modification to enhance pharmacokinetic properties such as oral bioavailability, metabolic stability, and half-life, which are critical for clinical success.[7][12]
Conclusion
The this compound core has firmly established itself as a privileged scaffold in oncology drug discovery. Its ability to function as an effective ATP-competitive hinge-binder has been successfully leveraged to create potent and selective inhibitors of key oncogenic drivers, including Aurora kinases, CDKs, and TRKs. The modular nature of the scaffold allows for extensive chemical exploration to fine-tune its pharmacological profile. As demonstrated by the robust preclinical data for several lead compounds, this scaffold holds significant promise for the continued development of targeted cancer therapies.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. noveltyjournals.com [noveltyjournals.com]
- 10. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Pharmacokinetics and ADME Properties of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique scaffold for designing potent and selective ligands for various biological targets, most notably protein kinases.[2][3][4] As with any promising compound class, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics, is paramount for translating in vitro potency into in vivo efficacy and safety. This guide provides an in-depth technical overview of the essential ADME and pharmacokinetic considerations for the this compound class, outlining key experimental workflows, the rationale behind them, and the interpretation of resulting data.
The this compound Scaffold: A Privileged Structure
The fusion of a pyrrolidine ring with a pyrazole ring creates a conformationally constrained scaffold. This rigidity is advantageous as it can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.[1] This structural motif has been successfully employed in the development of potent inhibitors of Aurora kinases and other key targets in oncology.[2][3][4] For instance, a derivative from this class, compound 9d, was identified as a potent Aurora kinase inhibitor with a favorable antitumor profile and was selected for further development based on its high antiproliferative activity and favorable physicochemical and pharmacokinetic properties.[3][4]
The general structure allows for substitution at multiple positions, enabling chemists to fine-tune potency, selectivity, and, critically, the ADME profile. Understanding how these substitutions influence the molecule's journey through the body is a cornerstone of successful drug design.
The ADME-Pharmacokinetic Workflow: From Prediction to In Vivo Analysis
A multi-tiered approach is essential for characterizing the ADME properties of novel chemical entities. This process typically begins with in silico predictions, progresses to in vitro assays for specific parameters, and culminates in in vivo pharmacokinetic studies in animal models.[5] This phased approach allows for early identification of potential liabilities, enabling iterative chemical optimization before committing to more resource-intensive in vivo experiments.
Caption: A typical workflow for ADME/PK characterization in drug discovery.
In Silico and Physicochemical Profiling
Before synthesis, computational tools can predict fundamental ADME properties, helping to prioritize compounds with a higher likelihood of success.[6]
Key Predicted Parameters:
| Parameter | Importance for Drug Development | Typical Target Range |
| LogP / LogD | Lipophilicity; affects solubility, permeability, and metabolism. | 1 - 3 |
| Aqueous Solubility | Crucial for absorption and formulation. Poor solubility is a major hurdle. | > 50 µM |
| pKa | Determines the ionization state at physiological pH, impacting solubility and cell penetration. | Basic pKa: 7-9; Acidic pKa: 3-5 |
| TPSA | Polar Surface Area; correlates with membrane permeability. | < 140 Ų |
| Human Oral Absorption | A qualitative prediction of absorption after oral dosing. | High (>80%) |
These target ranges are general guidelines and can be target/indication dependent.
For the this compound scaffold, the pyrrolidine nitrogen is basic, and its pKa will be a key determinant of properties at physiological pH. Substituents can be used to modulate lipophilicity and polarity to fall within the desired ranges.
In Vitro ADME Assays: Mechanistic Insights
In vitro assays provide quantitative data on isolated ADME processes, offering a reliable assessment of a compound's intrinsic properties.
Absorption: Will It Cross the Gut Wall?
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Donor Compartment: The test compound is added to a buffer at a relevant intestinal pH (e.g., pH 6.5) in the donor plate.
-
Incubation: The filter plate is placed on top of an acceptor plate containing buffer (e.g., pH 7.4), and the "sandwich" is incubated for 4-16 hours.
-
Quantification: Compound concentrations in the donor, acceptor, and filter wells are measured by LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated.
Interpretation: Compounds are binned into low, medium, and high permeability categories by comparing their Pe values to known standards. The fused, rigid nature of the tetrahydropyrrolo[3,4-c]pyrazole core is generally favorable for permeability, but polar substituents can reduce it.
Distribution: Where Does It Go?
Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter as only the unbound drug is free to interact with its target and be metabolized or excreted.
Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Apparatus: A two-chamber dialysis unit with a semi-permeable membrane (typically 10 kDa MWCO) is used.
-
Procedure: Plasma is added to one chamber, and the test compound in buffer is added to the other. For a more accurate measurement, the compound is spiked directly into the plasma.
-
Equilibration: The unit is sealed and incubated at 37°C with gentle shaking for 4-24 hours to allow equilibrium to be reached.
-
Analysis: The concentrations of the compound in the plasma and buffer chambers are determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the buffer concentration to the plasma concentration.
Interpretation: High PPB (>99%) can lead to a low volume of distribution and may be susceptible to drug-drug interactions. Moderate binding (90-99%) is common for many drugs.
Metabolism: How Is It Cleared?
Metabolism, primarily in the liver, is the body's primary mechanism for clearing foreign compounds. Key studies assess metabolic stability and identify the enzymes and pathways involved.
Protocol: Metabolic Stability in Liver Microsomes
-
Reaction Mixture: The test compound (typically at 1 µM) is incubated with liver microsomes (human or animal) and a buffer system.
-
Initiation: The reaction is started by adding the cofactor NADPH, which is required for Cytochrome P450 (CYP) enzyme activity.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.
-
Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Interpretation:
-
High Stability (t½ > 60 min): The compound is slowly metabolized. This can lead to a long in vivo half-life.
-
Low Stability (t½ < 15 min): The compound is rapidly metabolized, which may result in poor oral bioavailability and a short duration of action.
Potential Metabolic Pathways for the Scaffold: The this compound scaffold presents several potential sites for metabolism, primarily through oxidation by CYP enzymes.
Caption: Potential sites of metabolism on the tetrahydropyrrolo[3,4-c]pyrazole core.
Furthermore, assessing the potential for compounds to inhibit key CYP enzymes (e.g., CYP3A4, 2D6, 2C9) is crucial to de-risk potential drug-drug interactions.
In Vivo Pharmacokinetic Studies
The ultimate test of a compound's ADME properties is an in vivo pharmacokinetic (PK) study, typically conducted in rodents (e.g., mice or rats). This integrates all ADME processes and provides key parameters that predict human pharmacokinetics.
Typical Study Design:
-
Groups: Two groups of animals receive the compound. One via intravenous (IV) injection and one via oral gavage (PO).
-
Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 5 min, 15 min, 1h, 4h, 8h, 24h).
-
Analysis: Plasma is separated from the blood, and the drug concentration is measured using LC-MS/MS.
Key Pharmacokinetic Parameters:
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential toxicity. |
| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption. |
| AUC | Area Under the Curve; total drug exposure over time. | Primary measure of overall exposure. |
| t½ | Half-life; time for plasma concentration to decrease by 50%. | Determines dosing interval. |
| CL | Clearance; volume of plasma cleared of the drug per unit time. | Indicates the efficiency of elimination. |
| Vd | Volume of Distribution; apparent volume into which the drug distributes. | Indicates tissue vs. plasma distribution. |
| F% | Bioavailability; fraction of the oral dose that reaches systemic circulation. | A key parameter for oral drug viability. |
A favorable profile for a once-daily oral drug would include good oral bioavailability (F% > 30%), a half-life supportive of the dosing regimen (e.g., 8-12 hours), and clearance that is not excessively high.
Structure-ADME Relationships (SAR) and Safety Considerations
Systematic modification of the this compound core can significantly alter its ADME profile. For example, introducing a polar group can decrease permeability but improve solubility. Blocking a site of rapid metabolism with a fluorine atom can increase metabolic stability and half-life.
A critical safety-related aspect is off-target activity. For many scaffolds containing a basic nitrogen, inhibition of the hERG potassium ion channel is a concern due to the risk of cardiotoxicity. Evaluation of hERG activity is a standard part of the safety profiling for these compounds. One study on a tetrahydropyrrolo[3,4-c]pyrazole derivative (compound 19) designed as a Sigma-1 receptor ligand found an experimental hERG IC50 of 5.8 μM, suggesting a reduced risk of cardiotoxicity compared to reference compounds.[7]
Conclusion
The this compound scaffold is a promising platform for the design of novel therapeutics. However, its success is critically dependent on achieving a well-balanced ADME and pharmacokinetic profile. By employing a systematic approach that combines in silico prediction, robust in vitro assays, and definitive in vivo studies, drug development teams can effectively navigate the challenges of optimizing this scaffold. Understanding the interplay between chemical structure and pharmacokinetic behavior is the key to unlocking the full therapeutic potential of this important compound class.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. researchgate.net [researchgate.net]
The 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Scaffold: A Privileged Core for Kinase Inhibitor Design
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core has emerged as a validated and highly versatile scaffold in the design of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a well-defined vectoral orientation for substituents to probe the ATP-binding pocket of various kinases, leading to the discovery of clinical candidates targeting key enzymes in oncology and inflammation. This guide provides a detailed examination of the structure-activity relationships (SAR) for this scaffold, focusing on key kinase targets such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). We will dissect the causal relationships behind substituent effects, present detailed experimental protocols for compound evaluation, and offer insights into future drug design strategies based on this privileged core.
Introduction: The Rise of a Privileged Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The this compound scaffold has proven to be a particularly fruitful starting point for inhibitor design.[1][2][3] Its inherent structural features, including a rigid bicyclic core and strategically positioned nitrogen atoms, allow for precise interactions within the kinase hinge region, a key area for achieving potent ATP-competitive inhibition.
This scaffold's success stems from its ability to present substituents in distinct spatial orientations, allowing for the systematic optimization of potency and selectivity against various kinase targets.[2][4] Early efforts focused on Aurora kinases and CDKs, crucial regulators of the cell cycle, have yielded compounds with nanomolar activity and significant anti-proliferative effects in cancer cell lines.[2][3]
Core Structure and Key Points of Modification
The fundamental this compound core offers several key positions for chemical modification to modulate biological activity. Understanding the role of each position is fundamental to rational inhibitor design.
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives
This guide provides a comprehensive technical overview of the biological targets of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, a versatile scaffold in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, experimental methodologies, and mechanistic insights to facilitate further exploration and application of this promising chemical class.
Introduction: The Versatility of the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable ability to be adapted for potent and selective modulation of a diverse range of biological targets. Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired interactions with target proteins. This has led to the development of derivatives with applications in oncology, neuroscience, and gastrointestinal diseases. This guide will delve into the key biological targets of these compounds, offering a detailed examination of their mechanisms of action and the experimental approaches used to characterize them.
I. Protein Kinase Inhibition: A Dominant Therapeutic Application
A primary area of investigation for this compound derivatives has been the inhibition of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.
A. Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer therapies. Several this compound derivatives have been identified as potent inhibitors of Aurora kinases.[1][2][3]
Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. Docking studies have suggested that these compounds can share a similar interaction mode with known Aurora-A kinase inhibitors like PHA739358.[2] The optimization of 5-phenylacetyl this compound derivatives has led to the identification of potent Aurora kinase inhibitors with low nanomolar potency and efficacy in in vivo tumor models.[1]
Signaling Pathway: Aurora Kinases in Mitosis
Caption: Role of Aurora kinases in mitosis and their inhibition.
B. Cyclin-Dependent Kinases (CDKs)
CDKs are another family of serine/threonine kinases that, in conjunction with their cyclin regulatory partners, govern the progression of the cell cycle. The this compound scaffold has yielded potent inhibitors of CDK2.[4][5]
Mechanism of Action: Similar to their action on Aurora kinases, these compounds inhibit CDKs in an ATP-competitive manner. The bicyclic scaffold is well-suited to occupy the ATP-binding pocket. The introduction of various substituents allows for the exploration of structure-activity relationships to enhance potency and selectivity.[6]
Signaling Pathway: CDK2 in Cell Cycle Progression
Caption: Inhibition of the CDK2/Cyclin pathway by derivatives.
C. Tropomyosin Receptor Kinases (TRKs)
The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) and their neurotrophin ligands are crucial for the development and function of the nervous system. Gene fusions involving NTRK genes are oncogenic drivers in a variety of tumors. Derivatives of the tetrahydropyrrolo[3,4-c]pyrazole scaffold have been developed as potent TRK inhibitors.[7][8]
Mechanism of Action: These compounds are designed to be ATP-competitive inhibitors that target the kinase domain of TRK proteins. Upon binding of a neurotrophin, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways.[9] The tetrahydropyrrolo[3,4-c]pyrazole derivatives block this initial phosphorylation step. Some derivatives exhibit dual activity, inhibiting both TRK and Aurora kinases.[10]
Signaling Pathway: TRK Signaling
Caption: TRK signaling and its inhibition by derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for assessing the inhibitory activity of compounds against kinases using a luminescence-based assay that measures ADP production.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare serial dilutions of the test compound (this compound derivative) and a known inhibitor (positive control) in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the test compound or control to the appropriate wells.
-
Add 2.5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PHA-739358 | Aurora A | 13 | [3] |
| Aurora B | 79 | [3] | |
| Aurora C | 61 | [3] | |
| Compound 3-1b | TRKA | 30 | [10] |
| Aurora A | 13 | [10] | |
| Compound 11a | CDK5 | Data not specified | [11] |
| GSK3β | Data not specified | [11] |
II. Modulation of the Sigma-1 Receptor (S1R)
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular functions, including the regulation of ion channels, cellular stress responses, and neuronal signaling.[12]
Mechanism of Action: Derivatives of tetrahydropyrrolo[3,4-c]pyrazole have been designed as S1R ligands.[13] Modifications to the pyrrolidine nitrogen are crucial for receptor interaction, with the protonated nitrogen likely interacting with Glu172 in the S1R binding site. One such derivative, compound 19 (AD417), demonstrated a Ki of 75 nM for S1R with 6-fold selectivity over the sigma-2 receptor (S2R).[13]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the S1R.
-
Membrane Preparation: Prepare membrane homogenates from guinea pig liver or cells expressing the human S1R.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Assay Setup (96-well plate):
-
To each well, add:
-
Membrane homogenate.
-
--INVALID-LINK---pentazocine (a radioligand for S1R) at a final concentration near its Kd.
-
Varying concentrations of the test compound or a known S1R ligand (for displacement).
-
-
For determining non-specific binding, add a high concentration of a non-labeled S1R ligand like haloperidol.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the Ki value using the Cheng-Prusoff equation.
III. Blockade of N-type Calcium Channels (Cav2.2)
N-type (Cav2.2) voltage-gated calcium channels are predominantly located in presynaptic nerve terminals and are key regulators of neurotransmitter release. They are a validated target for the treatment of chronic pain.[14]
Mechanism of Action: Substituted tetrahydropyrrolo[3,4-c]pyrazoles have been investigated as blockers of the N-type calcium channel.[15] These compounds inhibit the influx of calcium ions through the channel, thereby modulating neuronal excitability and neurotransmitter release, which can lead to pain relief.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity.
-
Cell Culture: Use a cell line stably expressing the human N-type calcium channel (e.g., HEK293 cells).
-
Electrophysiology Setup:
-
External Solution: Contains BaCl2 or CaCl2 as the charge carrier, and blockers for other ion channels (e.g., TEA-Cl for potassium channels).
-
Internal (Pipette) Solution: Contains a cesium-based salt to block potassium channels from the inside, and other components to mimic the intracellular environment.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to +10 mV) to elicit channel opening and record the resulting inward calcium currents.
-
-
Compound Application:
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Calculate the percent inhibition of the current.
-
Determine the IC50 value by fitting the concentration-response data.
-
IV. Inhibition of H+/K+-ATPase
The H+/K+-ATPase, or proton pump, is an enzyme responsible for gastric acid secretion in the stomach. Inhibitors of this enzyme are used to treat acid-related disorders.
Mechanism of Action: A series of 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have been synthesized as potent potassium-competitive acid blockers (P-CABs). These compounds inhibit the H+/K+-ATPase, leading to a reduction in gastric acid secretion.
Experimental Protocol: H+/K+-ATPase Inhibition Assay
This assay measures the activity of the proton pump by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[16]
-
Enzyme Preparation: Prepare H+/K+-ATPase enriched microsomes from rabbit or sheep gastric mucosa.
-
Reaction Mixture: In a reaction tube, combine:
-
Tris-HCl buffer (pH 7.4).
-
MgCl2.
-
KCl.
-
The test compound at various concentrations.
-
The H+/K+-ATPase preparation.
-
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding trichloroacetic acid.
-
Phosphate Detection:
-
Centrifuge to pellet the precipitated protein.
-
Determine the amount of inorganic phosphate in the supernatant using a colorimetric method (e.g., the Baginski method).
-
-
Data Analysis: Calculate the percent inhibition of H+/K+-ATPase activity and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of a range of important biological targets. The versatility of this chemical framework allows for its application in diverse therapeutic areas, from oncology to pain management and gastrointestinal disorders. The continued exploration of the structure-activity relationships of these derivatives, guided by the robust experimental methodologies outlined in this guide, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. Future research may also uncover new biological targets for this privileged scaffold, further expanding its therapeutic potential.
References
- 1. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: A new class of CDK2 inhibitors | Scilit [scilit.com]
- 6. 3-Amino-pyrrolo[3,4-c]pyrazoles: A new class of CDK2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. data.epo.org [data.epo.org]
- 15. Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrogen potassium adenosine triphosphatase activity inhibition and downregulation of its expression by bioactive fraction DLBS2411 from Cinnamomum burmannii in gastric parietal cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives as Aurora Kinase Inhibitors
Introduction
The Aurora kinases are a family of serine/threonine kinases, comprising Aurora A, B, and C, that serve as master regulators of mitosis and meiosis.[1][2] Their pivotal role in processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis makes them essential for cellular division.[2] Notably, the overexpression of Aurora kinases is a common feature in a wide array of human cancers and is often correlated with tumorigenesis and poor prognosis, positioning them as highly attractive targets for anticancer drug development.[1][3]
Among the various chemical scaffolds investigated, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core has emerged as a privileged structure for the design of potent ATP-competitive kinase inhibitors.[4][5] This scaffold is the foundation for several clinical and preclinical candidates, including the well-characterized pan-Aurora kinase inhibitor Danusertib (PHA-739358).[5] Compounds based on this bicyclic system have demonstrated potent inhibitory activity against Aurora kinases A, B, and C, and significant antiproliferative effects in various cancer cell lines.[5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and the underlying scientific rationale for the in vitro biochemical and cell-based assays required to characterize novel this compound derivatives as Aurora kinase inhibitors. The guide follows an integrated strategy, from initial enzymatic potency determination to the validation of cellular mechanism of action, ensuring a robust evaluation of new chemical entities.
Part 1: Biochemical Assays for Direct Target Inhibition
Biochemical assays are the foundational step in inhibitor characterization, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme. These assays are critical for determining intrinsic potency (IC50) and the inhibition constant (Ki) in a controlled, cell-free environment. The primary goal is to quantify the inhibition of phosphate transfer from ATP to a specific substrate.
Caption: General workflow for an in vitro biochemical kinase assay.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This is the most widely adopted method due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening. The principle is based on measuring the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back into ATP, which is then used by a luciferase to generate a light signal directly proportional to kinase activity.[3][7]
A. Rationale for Method Selection The ADP-Glo™ assay is universal for any kinase and is less prone to interference from colored or fluorescent compounds compared to other methods. By quantifying ADP formation, it provides a direct and continuous measure of the enzymatic reaction.
B. Materials
-
Recombinant human Aurora A or Aurora B kinase (e.g., from Carna Biosciences or SignalChem)
-
Kinase Substrate: Kemptide (LRRASLG) or a specific biotinylated peptide
-
ATP Solution (10 mM)
-
Test Compounds: this compound derivatives dissolved in 100% DMSO
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[3]
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
C. Step-by-Step Protocol
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Dispense 1 µL of each compound dilution into the wells of the assay plate. Include "DMSO only" wells for 0% inhibition (high signal) and "no enzyme" wells for 100% inhibition (background) controls.
-
Enzyme Preparation: Dilute the Aurora kinase stock in Kinase Buffer to a 2X working concentration. The optimal concentration should be determined empirically but is typically in the low ng/well range.[3]
-
Substrate/ATP Mix Preparation: Prepare a 2X mixture of substrate and ATP in Kinase Buffer. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to allow for accurate Ki determination.[8] A concentration of 25 µM is a common starting point.[3]
-
Kinase Reaction:
-
Add 10 µL of the 2X enzyme solution to each well (except "no enzyme" controls).
-
To initiate the reaction, add 10 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
-
Signal Detection (Following ADP-Glo™ Kit Instructions):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
D. Data Analysis
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_High_Control - Signal_Background))
-
Plot % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Part 2: Cell-Based Assays for Cellular Potency and Phenotypic Validation
While biochemical assays measure direct target engagement, cell-based assays are essential to confirm that an inhibitor is active in a physiological context. These assays assess cell permeability, target engagement within the cell, and the resulting downstream phenotypic consequences.[8][9]
Caption: Integrated strategy for the cellular characterization of Aurora kinase inhibitors.
Protocol 2: Target Engagement via Western Blotting
This protocol directly measures the inhibition of Aurora A and B in cells by quantifying the phosphorylation of their respective hallmark substrates.
A. Rationale and Key Biomarkers
-
Aurora A Activity: Aurora A kinase activity requires autophosphorylation on Threonine 288 (p-Thr288) in its activation loop.[10] A potent inhibitor will decrease the levels of p-Aurora A (Thr288).
-
Aurora B Activity: A canonical substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (p-Ser10) during mitosis.[11][12] Inhibition of Aurora B leads to a rapid and robust decrease in p-Histone H3 (Ser10) levels.[13]
B. Materials
-
Cancer Cell Line: HCT116 (colorectal carcinoma) or HeLa (cervical cancer) are commonly used.[10][14]
-
Cell Culture Medium (e.g., DMEM or McCoy's 5A) with 10% FBS
-
Test Compounds and Control Inhibitors (e.g., Alisertib/MLN8237 for Aurora A, AZD1152 for Aurora B)[10]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-p-Aurora A (Thr288), Rabbit anti-p-Histone H3 (Ser10), Mouse anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and chemiluminescence detection reagents
C. Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the test compound for 1-4 hours. A short incubation is sufficient to see effects on phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use separate blots for p-Aurora A and p-Histone H3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the loading control signal. Plot the normalized signal against compound concentration to determine the cellular IC50 for target inhibition.
Protocol 3: Phenotypic Analysis by Flow Cytometry
Inhibition of Aurora kinases causes distinct defects in mitotic progression, which can be precisely quantified by measuring cellular DNA content.
A. Rationale and Expected Phenotypes
-
Aurora A Inhibition: Blocks entry into mitosis and leads to defects in centrosome separation, causing a cell cycle arrest in the G2/M phase (4N DNA content).[10]
-
Aurora B Inhibition: Is required for the final stage of cell division (cytokinesis). Its inhibition allows cells to exit mitosis without dividing, resulting in a single cell with double the DNA content. After re-entering the cell cycle, these cells become polyploid (>4N DNA content).[11][12]
B. Materials
-
Cancer Cell Line (as above)
-
Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Flow Cytometer
C. Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with test compounds for 24-48 hours to allow sufficient time for the cell cycle phenotype to manifest.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached with trypsin, combined with the supernatant, and pelleted by centrifugation.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 300 µL of PBS, and while vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1 (2N), S, G2/M (4N), and polyploid (>4N) phases of the cell cycle.
Data Presentation and Interpretation
Quantitative data from both biochemical and cellular assays should be summarized for clear comparison.
Table 1: Example In Vitro Profile of a this compound Derivative
| Assay Type | Target / Readout | IC50 (nM) |
| Biochemical | Aurora A Kinase Activity | 15 |
| Aurora B Kinase Activity | 85 | |
| Cell-Based | p-Aurora A (T288) Inhibition | 40 |
| p-Histone H3 (S10) Inhibition | 250 | |
| HCT116 Cell Proliferation (72h) | 65 | |
| Phenotype (24h) | Cell Cycle Analysis | G2/M Arrest |
Interpretation: The example data above suggests a compound that is biochemically more potent against Aurora A than Aurora B. This selectivity is maintained in cells, where the IC50 for inhibiting the Aurora A biomarker is significantly lower than for the Aurora B biomarker. The resulting G2/M arrest phenotype is consistent with dominant Aurora A inhibition, and the antiproliferative IC50 is well-correlated with the cellular target engagement potency for Aurora A.[10]
Integrated Strategy for Inhibitor Characterization
A robust characterization of novel this compound derivatives follows a funnel-like approach, starting with broad screening and moving towards detailed mechanistic validation.
Caption: Funnel approach for Aurora kinase inhibitor characterization.
This systematic process ensures that compounds advancing through the drug discovery pipeline not only demonstrate high biochemical potency but also possess favorable cellular characteristics and a well-defined mechanism of action, which are prerequisites for further preclinical development.
References
- 1. Aurora-A kinase inhibitor scaffolds and binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays for 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CDK2 inhibition
Title: Cell-Based Assays for the Characterization of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CDK2 Inhibitors
Abstract
This document provides a detailed guide for the implementation of cell-based assays to evaluate this compound compounds as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). The protocols outlined herein are designed to assess the cellular potency, mechanism of action, and target engagement of these compounds, offering a more physiologically relevant understanding of their activity than biochemical assays alone.
Introduction: The Rationale for Targeting CDK2 in Oncology
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S transition and S phase.[1][2] Its activity is governed by its association with Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental in initiating the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is essential for the progression through S phase and DNA replication.[3][4][5] Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation and making it a compelling target for therapeutic intervention.[6][7][8]
The this compound scaffold has been identified as a promising starting point for the development of potent and selective CDK2 inhibitors.[9][10][11] This guide provides a suite of validated cell-based assays to thoroughly characterize novel compounds based on this scaffold.
Figure 1: The G1/S transition is a critical checkpoint in the cell cycle, regulated by CDK2.
Foundational Assays: Determining Cellular Potency
The initial characterization of a potential CDK2 inhibitor involves assessing its impact on cancer cell proliferation and viability. These assays provide a quantitative measure of the compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value.[12][13]
Strategic Cell Line Selection
The choice of cell line is a critical determinant of the relevance of the assay results. Key considerations include:
-
CDK2 Dependency: Utilize cell lines with known sensitivity to CDK2 inhibition. Many breast, ovarian, and colon cancer cell lines are suitable.[14]
-
Genetic Context: Select cell lines with well-characterized genetic backgrounds (e.g., p53, Rb status) to understand potential mechanisms of sensitivity or resistance.
-
Growth Characteristics: Choose cell lines with consistent and reproducible growth rates appropriate for the planned assay duration.
Table 1: Recommended Cancer Cell Lines for CDK2 Inhibition Studies
| Cell Line | Cancer Type | Key Characteristics | Seeding Density (cells/well in 96-well plate) |
| MCF-7 | Breast Cancer | ER+, Wild-type p53 | 5,000 - 10,000 |
| MDA-MB-231 | Breast Cancer | Triple-Negative, Mutant p53 | 5,000 - 10,000 |
| HCT116 | Colon Cancer | Wild-type p53 | 3,000 - 7,000 |
| HeLa | Cervical Cancer | High CDK2 Expression | 2,000 - 5,000 |
| OVCAR3 | Ovarian Cancer | High Cyclin E expression | 4,000 - 8,000 |
Protocol: ATP-Based Luminescent Viability Assay
This assay quantifies the amount of ATP present, which serves as a marker of metabolically active cells.[15]
Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., DMEM, 10% FBS)
-
96-well, white, clear-bottom tissue culture plates
-
This compound compound stock (in DMSO)
-
ATP-based luminescent viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Seed cells at the predetermined density in 100 µL of complete medium per well.
-
Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Application:
-
Prepare serial dilutions of the inhibitor in complete medium. Ensure the final DMSO concentration is ≤ 0.5%.
-
Replace the medium with 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubate for 72 hours (37°C, 5% CO2).
-
-
Signal Detection:
-
Equilibrate the plate and viability reagent to room temperature.
-
Add 100 µL of the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only controls (representing 100% viability).
-
Plot the normalized values against the logarithm of the inhibitor concentration.
-
Use a four-parameter logistic regression to calculate the IC50 value.
-
Mechanism of Action: Cell Cycle Analysis
To confirm that the observed anti-proliferative effects are a direct result of CDK2 inhibition, it is crucial to perform cell cycle analysis. Inhibition of CDK2 is expected to induce cell cycle arrest in the G1 or S phase.[16][17]
Protocol: Propidium Iodide Staining and Flow Cytometry
This technique measures the DNA content of individual cells, allowing for the quantification of cells in each phase of the cell cycle.[18][19][20]
Materials:
-
Selected cancer cell line
-
6-well tissue culture plates
-
This compound compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the inhibitor at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Harvesting and Fixation:
-
Trypsinize and collect cells by centrifugation (300 x g, 5 minutes).
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Data Interpretation:
-
Gate the cell population to exclude debris and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases.
-
A dose-dependent increase in the G1 and/or S phase population is indicative of CDK2 inhibition.
-
Figure 2: A streamlined workflow for cell cycle analysis to confirm the mechanism of action of CDK2 inhibitors.
Target Engagement and Downstream Effects
To provide direct evidence of CDK2 inhibition within the cellular environment, it is essential to measure the phosphorylation of its key substrate, the Retinoblastoma protein (pRb).[21][22]
Protocol: Western Blotting for Phospho-pRb
Materials:
-
Selected cancer cell line
-
6-well tissue culture plates
-
This compound compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total pRb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Seed and treat cells as described for the cell cycle analysis.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and quantify the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Immunodetection:
-
Incubate the membrane with the anti-phospho-pRb primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using a chemiluminescence detection system.
-
-
Reprobing:
-
Strip the membrane and reprobe with antibodies for total pRb and a loading control (e.g., GAPDH) to confirm equal protein loading.
-
-
Data Interpretation:
-
A dose-dependent reduction in the level of phospho-pRb (Ser807/811) relative to total pRb and the loading control confirms target engagement and inhibition of CDK2 activity.[23]
-
Advanced Cellular Assays
For lead compounds, more sophisticated assays can provide deeper insights into target engagement in live cells and selectivity across the kinome.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[24][25][26][27]
Kinase Panel Screening
To evaluate the selectivity of the this compound compounds, a broad kinase panel screen is recommended. This will help to identify potential off-target effects and guide the further optimization of the chemical scaffold.[28][29][30]
Conclusion
The cell-based assays detailed in this application note provide a comprehensive framework for the thorough characterization of this compound-based CDK2 inhibitors. By systematically assessing cellular potency, mechanism of action, and target engagement, researchers can confidently select the most promising compounds for further preclinical development.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct roles for cyclins E and A during DNA replication complex assembly and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents | Bentham Science [benthamscience.com]
- 9. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 14. Selective CDK2 inhibitor is active in multiple solid tumor models | BioWorld [bioworld.com]
- 15. Cell Proliferation Assays | AAT Bioquest [aatbio.com]
- 16. nanocellect.com [nanocellect.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Arterial territory-specific phosphorylated retinoblastoma protein species and CDK2 promote differences in the vascular smooth muscle cell response to mitogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AID 643041 - Inhibition of CDK2 in human MV411 cells assessed as Rb phosphorylation after 24 hrs by Western blot analysis - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 29. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 30. caymanchem.com [caymanchem.com]
Determining the Binding Affinity of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Ligands at the Sigma-1 Receptor
An Application Note and Protocol for Researchers in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a detailed protocol and the underlying scientific principles for conducting a Sigma-1 receptor (S1R) binding assay, specifically tailored for the characterization of novel 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-based ligands. This class of compounds has shown promise in modulating S1R activity, a target of significant interest for various neurological and psychiatric disorders.[1] This document is intended for researchers, scientists, and drug development professionals seeking to accurately determine the binding affinity (Ki) of their proprietary compounds for the S1R.
Introduction: The Sigma-1 Receptor and the Rationale for Investigation
The Sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[2][3] It is implicated in a wide array of cellular functions, including signal transduction, ion channel regulation, and cellular stress responses.[2][4] Its involvement in conditions such as neurodegenerative diseases, pain, and addiction has made it a compelling target for therapeutic intervention.[5][6]
The this compound scaffold represents a promising chemical starting point for the development of novel S1R ligands. Recent studies have demonstrated that derivatives of this scaffold can exhibit significant affinity and selectivity for the S1R.[1] A critical step in the development of these compounds is the precise quantification of their binding affinity, which is most commonly achieved through in vitro radioligand binding assays.
The Principle of Radioligand Competition Binding Assays
To determine the affinity of a novel, unlabeled compound (the "competitor" or "test ligand") for a receptor, a competition binding assay is employed. This assay measures the ability of the test ligand to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor.
The fundamental principle is based on the law of mass action. In the assay, a fixed concentration of the receptor preparation and the radioligand are incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the S1R, resulting in a decrease in the amount of bound radioactivity.
From the resulting concentration-response curve, the IC50 value is determined. The IC50 is the concentration of the test ligand that displaces 50% of the specifically bound radioligand. This value is then converted to the inhibition constant (Ki), which represents the affinity of the test ligand for the receptor, using the Cheng-Prusoff equation.[7][8][9][10]
Experimental Workflow: A Visual Guide
The following diagram outlines the key steps in the Sigma-1 receptor competition binding assay.
Caption: Workflow for the Sigma-1 Receptor Competition Binding Assay.
Detailed Protocol: Sigma-1 Receptor Binding Assay
This protocol is optimized for the determination of the binding affinity of this compound derivatives for the S1R.
Materials and Reagents
| Reagent/Material | Supplier & Catalog No. (Example) | Rationale for Selection |
| Radioligand: [³H]-(+)-Pentazocine | PerkinElmer (NET1056) | A selective and high-affinity agonist radioligand for the S1R.[11] |
| S1R Source: Guinea Pig Liver Membranes | In-house preparation or commercial | Guinea pig liver expresses a high density of S1R.[11][12] |
| Non-specific Binding Control: Haloperidol | Sigma-Aldrich (H1512) | A high-affinity S1R ligand used at a high concentration to saturate all specific binding sites.[13][14] |
| Assay Buffer: 50 mM Tris-HCl, pH 7.4 | Prepare from stock | A standard physiological buffer for receptor binding assays. |
| Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4 | Prepare from stock | Cold buffer minimizes dissociation of the receptor-ligand complex during washing.[15] |
| Filtration Plates: 96-well GF/B filter plates | Millipore (MADVNOB50) | Glass fiber filters effectively trap cell membranes while allowing unbound ligand to pass through. |
| Scintillation Cocktail | PerkinElmer (6013689) | Necessary for the detection of the tritium radiolabel. |
| Test Ligands: this compound derivatives | Synthesized in-house | The compounds of interest for which affinity is to be determined. |
Membrane Preparation (from Guinea Pig Liver)
-
Euthanize a guinea pig according to approved institutional animal care and use committee protocols.
-
Rapidly excise the liver and place it in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).
-
Mince the tissue and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in a small volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method such as the Bradford assay.
-
Store the membrane aliquots at -80°C until use.
Rationale: The use of isolated membranes is a common and effective approach for receptor binding assays, providing a high concentration of the target receptor and removing soluble cellular components that might interfere with the assay.[16][17]
Competition Binding Assay Procedure
-
Prepare serial dilutions of the this compound test compounds in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2-5 nM), and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, a high concentration of haloperidol (e.g., 10 µM), and membrane preparation.[18]
-
Competition Binding: Assay buffer, [³H]-(+)-pentazocine, varying concentrations of the test compound, and membrane preparation.
-
-
The final assay volume is typically 200 µL. Add the membrane preparation last to initiate the binding reaction. The amount of membrane protein per well should be optimized, but a starting point is 50-100 µg.
-
Incubate the plate at room temperature for 120 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Following incubation, rapidly harvest the contents of each well onto a GF/B filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[19]
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50: Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value of the test compound.
-
Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[7][8]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the S1R (this should be determined experimentally via a saturation binding assay or obtained from the literature).
-
Rationale: The Cheng-Prusoff equation corrects the IC50 value for the presence of the competing radioligand, providing a true measure of the affinity of the test compound for the receptor.[9][10]
Saturation Binding Assay: Determining Kd and Bmax
To accurately calculate the Ki of your test compounds, it is crucial to determine the dissociation constant (Kd) of the radioligand ([³H]-(+)-pentazocine) and the receptor density (Bmax) in your membrane preparation. This is achieved through a saturation binding assay.
Saturation Binding Protocol
-
Set up a series of reactions with a fixed amount of membrane protein and increasing concentrations of [³H]-(+)-pentazocine (e.g., 0.1 nM to 50 nM).
-
For each concentration of the radioligand, prepare parallel reactions containing a high concentration of unlabeled haloperidol (e.g., 10 µM) to determine non-specific binding.
-
Follow the incubation, filtration, and counting steps as described in the competition binding assay protocol.
Saturation Binding Data Analysis
-
Calculate specific binding at each radioligand concentration.
-
Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).
-
Fit the data using a non-linear regression model for one-site binding (hyperbola) to determine the Kd (the radioligand concentration at which 50% of the receptors are occupied) and Bmax (the total number of binding sites).
-
Alternatively, the data can be linearized using a Scatchard plot (Bound/Free vs. Bound), where the slope is -1/Kd and the x-intercept is Bmax.[20][21] However, non-linear regression is now the preferred method.[20]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-specific Binding (>50% of total binding) | Radioligand is too hydrophobic; too much membrane protein; insufficient washing. | Decrease radioligand concentration; reduce the amount of membrane protein per well; increase the number of wash steps with ice-cold buffer.[15] |
| Low Specific Binding Signal | Low receptor density in the membrane preparation; inactive radioligand; insufficient incubation time. | Use a tissue source with higher S1R expression; check the age and storage of the radioligand; perform a time-course experiment to determine the time to reach equilibrium. |
| Poor Reproducibility | Inconsistent pipetting; incomplete washing; temperature fluctuations during incubation. | Use calibrated pipettes; ensure consistent and rapid washing; maintain a stable incubation temperature. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the binding affinity of novel this compound ligands for the Sigma-1 receptor. By understanding the principles behind each step and adhering to the detailed methodology, researchers can generate reliable and reproducible data that is essential for the advancement of their drug discovery programs.
References
- 1. Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 18. graphpad.com [graphpad.com]
- 19. revvity.com [revvity.com]
- 20. Scatchard equation - Wikipedia [en.wikipedia.org]
- 21. oxfordreference.com [oxfordreference.com]
Application Note: High-Throughput Screening of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Libraries for Novel Kinase Inhibitors
Introduction: The Therapeutic Potential of the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Scaffold
The this compound core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various substituents to achieve high-affinity and selective interactions with a range of biological targets.[1] Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against protein kinases, a class of enzymes crucial in cellular signaling pathways.[2][3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[5][6] Specifically, compounds bearing this pyrazole core have been identified as potent inhibitors of Aurora kinases and cyclin-dependent kinases (CDKs), both of which are critical regulators of the cell cycle.[2][3][4]
High-throughput screening (HTS) is an indispensable methodology in drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for this compound libraries against kinase targets. We will delve into the rationale behind experimental choices, provide detailed protocols for both biochemical and cell-based assays, and outline a robust data analysis and hit validation workflow.
Strategic Planning for a Kinase HTS Campaign
A successful HTS campaign is built on a foundation of meticulous planning. The choice of assay technology and the design of the screening cascade are critical determinants of the quality and relevance of the generated hits.
Target Selection and Library Curation
The initial step involves the selection of a kinase target that is well-validated for its role in the disease of interest. The this compound scaffold has shown promise against serine/threonine kinases involved in cell proliferation, such as Aurora kinases and CDKs.[4] Therefore, a focused screen against a panel of these kinases can be a strategic starting point. The chemical library should be curated to ensure structural diversity around the core scaffold, which will be crucial for establishing preliminary structure-activity relationships (SAR) from the primary screening data.[8]
Choice of Primary Assay: Balancing Throughput and Biological Relevance
The primary HTS assay should be robust, reproducible, and amenable to automation.[9] For kinase targets, both biochemical and cell-based assays are viable options, each with its own set of advantages and limitations.
-
Biochemical Assays: These assays directly measure the inhibition of the purified kinase enzyme. They are generally more straightforward to set up and offer a clean system to study direct enzyme-inhibitor interactions. Popular formats include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology is highly sensitive and less prone to interference from compound autofluorescence due to its time-resolved detection.[1][10][11] It can be configured to measure either substrate phosphorylation or inhibitor binding.[3][12]
-
Fluorescence Polarization (FP): FP assays are homogeneous and measure the displacement of a fluorescently labeled tracer from the kinase's active site.[13][14][15] They are well-suited for HTS due to their simplicity and cost-effectiveness.[16]
-
Luminescent Assays: These assays, such as Promega's Kinase-Glo®, measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[17][18] They are highly sensitive and offer a universal platform for screening different kinases.[17]
-
-
Cell-Based Assays: These assays measure the effect of inhibitors on kinase activity within a cellular context, providing more physiologically relevant data.[19][20][21][22] Common formats include:
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific downstream substrate of the target kinase in cells, often using technologies like ELISA or AlphaLISA.[19][21]
-
Cell Proliferation/Viability Assays: For kinases involved in cell survival and proliferation, a straightforward readout is the inhibition of cancer cell growth. Assays like CellTiter-Glo® are widely used for this purpose.
-
For a primary screen of a this compound library, a biochemical TR-FRET assay is often a good starting point due to its robustness and reduced interference. This can then be followed by a cell-based assay for hit confirmation and to assess cell permeability and on-target engagement.
Caption: High-level workflow for a kinase inhibitor HTS campaign.
Experimental Protocols
The following protocols provide a detailed methodology for a primary TR-FRET biochemical assay and a secondary cell-based proliferation assay.
Protocol 1: Primary High-Throughput Screen - TR-FRET Kinase Assay
This protocol is designed for a 384-well plate format and is based on the LanthaScreen® TR-FRET technology.[3][12]
Materials:
-
Purified recombinant kinase (e.g., Aurora A)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 20 mM EDTA in kinase reaction buffer)
-
This compound library compounds (10 mM in DMSO)
-
Positive control inhibitor (e.g., a known Aurora A inhibitor)
-
384-well low-volume black plates
-
Automated liquid handling system
-
Plate reader capable of TR-FRET detection
Assay Principle:
The kinase phosphorylates the fluorescein-labeled substrate. The terbium-labeled antibody specifically binds to the phosphorylated substrate, bringing the donor (terbium) and acceptor (fluorescein) fluorophores into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.[3]
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each library compound, positive control, and DMSO (negative control) into the appropriate wells of a 384-well plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in kinase reaction buffer. The final concentrations should be optimized for the specific kinase, but a starting point is 2X the Km for the substrate and an enzyme concentration that yields approximately 50% substrate conversion in the linear range of the reaction.
-
Dispense 2.5 µL of the 2X enzyme/substrate solution to all wells.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Dispense 2.5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Stopping the Reaction and Detection:
-
Prepare a 2X antibody solution in stop solution.
-
Dispense 5 µL of the 2X antibody solution to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Protocol 2: Secondary Assay - Cell-Based Proliferation Assay
This protocol utilizes a luminescent cell viability assay (e.g., CellTiter-Glo®) to assess the anti-proliferative effects of hit compounds on a cancer cell line that is dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., HCT116 for Aurora kinase inhibitors)
-
Cell culture medium and supplements
-
Hit compounds from the primary screen
-
Positive control (e.g., a clinical-stage inhibitor)
-
384-well white, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells in 384-well plates at an optimized density (e.g., 1000 cells/well) in 40 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and controls in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plates for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Validation
Rigorous data analysis is crucial to identify true hits and eliminate false positives.[23]
Primary Screen Data Analysis
-
Normalization: Raw data from the TR-FRET reader should be normalized to the in-plate controls. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Quality Control: The robustness of the assay is assessed using the Z'-factor, which should be consistently above 0.5 for a high-quality screen.[24] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Avg_positive_control - Avg_negative_control|
-
Hit Selection: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.
Caption: A streamlined workflow for HTS data analysis.
Hit Triage and Validation
The initial list of hits will likely contain false positives. A systematic triage process is essential to prioritize the most promising compounds for further investigation.
| Validation Step | Purpose | Methodology | Acceptance Criteria |
| Hit Confirmation | Confirm activity of the primary hits. | Re-test hits in the primary assay in triplicate. | Consistent activity with the primary screen. |
| Orthogonal Assay | Rule out assay-specific artifacts. | Test confirmed hits in a different biochemical assay format (e.g., FP or luminescence). | Activity is confirmed in the orthogonal assay. |
| Dose-Response Analysis | Determine the potency of the hits. | Generate 10-point dose-response curves to calculate IC₅₀ values. | Potency is within a desirable range (e.g., < 10 µM). |
| Promiscuity Counterscreen | Identify non-specific inhibitors. | Screen hits against a panel of unrelated targets or use a general assay for promiscuous inhibitors. | Compound is selective for the target of interest. |
| Cellular Activity | Assess cell permeability and on-target engagement. | Test hits in the cell-based proliferation assay. | Demonstrates cellular potency (EC₅₀). |
| Selectivity Profiling | Determine the kinase selectivity profile. | Screen validated hits against a panel of related kinases.[25] | A favorable selectivity profile for the target kinase. |
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Troubleshooting Strategy |
| High False Positive Rate | Compound autofluorescence, light scattering, or non-specific inhibition. | Use TR-FRET or luminescent assays to minimize interference.[1][9] Implement counterscreens for promiscuous inhibitors. |
| Poor Z'-factor | High variability in controls, low signal-to-background ratio. | Optimize reagent concentrations, incubation times, and liquid handling steps. Ensure high-quality reagents. |
| Poor Solubility of Pyrazole Compounds | The pyrazole scaffold can have limited aqueous solubility.[4][26] | Prepare compound stocks in 100% DMSO and ensure the final DMSO concentration in the assay is consistent and tolerated by the assay components. |
| Discrepancy Between Biochemical and Cellular Potency | Poor cell permeability, high protein binding in serum, or efflux by cellular transporters. | This is a common challenge in drug discovery.[22] Further medicinal chemistry efforts are needed to optimize the physicochemical properties of the hit compounds. |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. A well-designed high-throughput screening campaign, incorporating robust assay technologies, rigorous data analysis, and a systematic hit validation cascade, is essential for identifying high-quality lead compounds. This application note provides a comprehensive framework to guide researchers in this endeavor, from initial planning to the validation of promising hits. By understanding the rationale behind each experimental step and anticipating potential challenges, scientists can maximize the success of their screening efforts and accelerate the development of new therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. promega.co.uk [promega.co.uk]
- 18. bmglabtech.com [bmglabtech.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. inits.at [inits.at]
- 21. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 24. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 25. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Xenograft Models: Evaluating the Anticancer Activity of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles
Introduction: A New Frontier in Precision Oncology
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a promising framework in the design of novel anticancer agents. These compounds have demonstrated significant potential as potent inhibitors of key cellular kinases involved in cell cycle regulation and proliferation.[1][2][3][4] Notably, derivatives of this class have been identified as potent inhibitors of Aurora kinases, which are critical regulators of mitosis.[1][5] Dysregulation of Aurora kinase activity is a common feature in many human cancers, making them a compelling target for therapeutic intervention.[6][7][8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of in vivo xenograft models to rigorously evaluate the anticancer efficacy of this compound derivatives.
Cell line-derived xenograft (CDX) models, which involve the implantation of human cancer cell lines into immunodeficient mice, are a cornerstone of preclinical cancer research.[6] They provide a robust and reproducible platform to assess the therapeutic potential of novel compounds in a living biological system that mimics key aspects of human tumor biology.[6]
Mechanism of Action: Targeting the Engines of Mitosis
The primary mechanism of action for many anticancer 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles is the inhibition of Aurora kinases, a family of serine/threonine kinases that play essential roles in cell division.[1][2][5] Other related pyrazole compounds have also shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK3β), suggesting that this scaffold may have a multi-targeted profile.[3]
The Aurora Kinase Signaling Pathway
Aurora kinases, particularly Aurora-A and Aurora-B, are key regulators of mitosis. Their overexpression is frequently observed in various cancers and is associated with poor prognosis.[7][8][9] Aurora-A is involved in centrosome maturation and separation, as well as spindle assembly. Its inhibition by this compound derivatives can lead to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Aurora-A Kinase Signaling Pathway and Therapeutic Intervention.
Experimental Design and Protocols
A well-designed in vivo xenograft study is critical for obtaining reliable and translatable data. The following protocols provide a detailed framework for testing the anticancer activity of this compound derivatives.
Experimental Workflow
Caption: Standard Workflow for a Subcutaneous Xenograft Study.
Detailed Protocols
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection:
-
Choose human cancer cell lines with documented overexpression or dependency on Aurora kinases. Cell lines such as HCT-116 (colon cancer), A549 (lung cancer), and A2780 (ovarian cancer) have been used for in vitro evaluation of tetrahydropyrrolo[3,4-c]pyrazoles.[2]
-
Verify the identity of the cell lines via short tandem repeat (STR) profiling.
-
Regularly test for mycoplasma contamination.
-
-
Cell Culture:
-
Culture the selected cell lines in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.
-
Protocol 2: Animal Husbandry and Ethical Considerations
-
Animal Model:
-
Use immunodeficient mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, to prevent rejection of human tumor cells.[11]
-
Female mice aged 6-8 weeks are commonly used.
-
-
Housing and Care:
-
House the animals in a specific pathogen-free (SPF) environment with sterile bedding, food, and water provided ad libitum.[8]
-
Maintain a 12-hour light/dark cycle and controlled temperature and humidity.
-
-
Ethical Approval:
-
All animal procedures must be conducted in strict accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics committee.[12]
-
Humane endpoints should be clearly defined in the protocol to minimize animal suffering.
-
Protocol 3: Tumor Cell Implantation (Subcutaneous Model)
-
Cell Preparation:
-
Harvest cancer cells during their exponential growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL. Matrigel can improve tumor take rate and growth.
-
-
Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Protocol 4: Treatment and Monitoring
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: Volume = (L x W²) / 2 .
-
When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
-
-
Compound Formulation and Administration:
-
Prepare the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). The choice of vehicle should be based on the compound's solubility and stability.
-
Administer the compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule. Dosing and schedule will need to be optimized based on preliminary pharmacokinetic and tolerability studies.
-
-
Monitoring Efficacy and Toxicity:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Protocol 5: Data Analysis and Interpretation
-
Endpoint:
-
The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement, histopathology, and pharmacodynamic analysis.
-
-
Efficacy Metrics:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: % TGI = (1 - (ΔT / ΔC)) x 100 where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
T/C Ratio: The ratio of the median tumor volume of the treated group (T) to the median tumor volume of the control group (C) at a specific time point. A lower T/C ratio indicates greater efficacy.
-
| Parameter | Description | Typical Values for Efficacy |
| Tumor Volume | Measured with calipers (mm³) | Endpoint often set at 1500-2000 mm³ for control group |
| Body Weight | Measured 2-3 times weekly (g) | >20% loss may indicate toxicity |
| T/C Ratio | (Median T) / (Median C) x 100% | < 42% is often considered significant activity |
| % TGI | Tumor Growth Inhibition | Higher percentage indicates greater efficacy |
Pharmacodynamic Analysis
To confirm the mechanism of action of the this compound derivatives in vivo, pharmacodynamic (PD) studies are essential.
-
Tissue Collection:
-
Collect tumor tissues at various time points after the final dose.
-
Flash-freeze a portion of the tumor for protein and RNA analysis, and fix the remaining tissue in formalin for immunohistochemistry (IHC).
-
-
Biomarker Analysis:
-
Western Blot: Analyze the phosphorylation status of Aurora kinase substrates (e.g., histone H3 at Ser10 for Aurora-B) in tumor lysates.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conclusion: Advancing Pyrazole-Based Therapeutics
The use of in vivo xenograft models provides a critical step in the preclinical evaluation of this compound derivatives. By following these detailed protocols, researchers can generate robust and reliable data to assess the anticancer efficacy and mechanism of action of this promising class of compounds. This, in turn, will facilitate the translation of these novel agents from the laboratory to the clinic, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Frontiers | Aurora-A Kinase as a Promising Therapeutic Target in Cancer [frontiersin.org]
- 7. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK Inhibition in Cancer - Andrei Goga [grantome.com]
- 12. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Using 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole for cell cycle analysis in tumor cells
Harnessing 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives for High-Content Cell Cycle Analysis in Tumor Cells
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Purpose: This document provides a comprehensive guide to utilizing this compound-based compounds for the detailed analysis of cell cycle kinetics in tumor cells. It outlines the molecular basis of action, provides a detailed experimental protocol for flow cytometric analysis, and offers insights into data interpretation.
Introduction: Targeting the Engine of Cancer Proliferation
Uncontrolled cell proliferation is a hallmark of cancer, driven by dysregulation of the cell cycle machinery. Key regulators of the cell cycle include Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which orchestrate the transitions between different phases of cell division.[1][2][3] The this compound scaffold has emerged as a privileged structure in medicinal chemistry for the development of potent inhibitors of these critical kinases.[4][5][6][7]
Derivatives of this scaffold have demonstrated significant anti-proliferative activity across a range of cancer cell lines by inducing cell cycle arrest and apoptosis.[6][8][9][10] This application note details the use of a representative this compound derivative, referred to herein as "Pyrrolo-Kinase Inhibitor" (PKI), for in-depth cell cycle analysis in tumor cells. Understanding how novel compounds like PKI modulate the cell cycle is paramount for their development as next-generation cancer therapeutics.
Mechanism of Action: Inducing a Halt in the Cell Cycle
The anti-tumor activity of PKI stems from its ability to inhibit key kinases that act as checkpoints and drivers of the cell cycle. Specifically, derivatives of the this compound scaffold have been shown to potently inhibit CDK2 and Aurora kinases.[4][6]
-
CDK2 Inhibition: CDK2, in complex with Cyclin E and Cyclin A, is crucial for the G1 to S phase transition and for S phase progression.[11][12][13] By inhibiting CDK2, PKI prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to a G1 phase arrest.[13][14] This prevents cells from initiating DNA replication.
-
Aurora Kinase Inhibition: Aurora kinases (A and B) are essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[4][6] Inhibition of Aurora kinases by PKI can lead to mitotic catastrophe, resulting in G2/M phase arrest and often leading to apoptosis.[4][7]
The following diagram illustrates the primary signaling pathways affected by PKI, leading to cell cycle arrest.
Figure 1: PKI inhibits CDK2 and Aurora kinases, leading to G1 and G2/M cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol provides a step-by-step guide for treating tumor cells with a PKI and analyzing the resulting cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[15][16]
Materials and Reagents
-
Tumor cell line of interest (e.g., HCT116, A549, A2780)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrrolo-Kinase Inhibitor (PKI) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)[17]
-
Flow cytometer equipped with a 488 nm laser
-
Flow cytometry tubes
Experimental Workflow
The overall workflow for the experiment is depicted below.
Figure 2: Step-by-step workflow for cell cycle analysis using PKI.
Detailed Protocol
-
Cell Seeding:
-
One day prior to treatment, seed the tumor cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).
-
-
PKI Treatment:
-
Prepare serial dilutions of the PKI stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range to test for a novel compound would be from 0.1 µM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.
-
Carefully aspirate the old medium from the cells and replace it with the medium containing the PKI or vehicle.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for cell cycle progression, typically 24 to 48 hours. The optimal incubation time may vary depending on the cell line and the specific PKI derivative.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[17]
-
Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.[15]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[17]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells and exclude debris and doublets.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE) to visualize the DNA content histogram.
-
Data Analysis and Interpretation
The data obtained from the flow cytometer will be a histogram of cell counts versus PI fluorescence intensity. This histogram will display distinct peaks corresponding to the different phases of the cell cycle.[1]
-
G0/G1 Peak: The first peak represents cells with a 2N DNA content.
-
S Phase: The region between the G0/G1 and G2/M peaks represents cells actively replicating their DNA (between 2N and 4N DNA content).
-
G2/M Peak: The second peak represents cells with a 4N DNA content.
-
Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates apoptotic cells with fragmented DNA.
By treating tumor cells with a PKI that inhibits CDK2 and Aurora kinases, a characteristic shift in the cell cycle distribution is expected.
Expected Results
The table below summarizes the anticipated changes in cell cycle distribution following treatment with an effective PKI.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) |
| Vehicle Control | 55% | 25% | 20% | < 2% |
| PKI (Low Dose) | ↑ 70% | ↓ 15% | ↓ 15% | ~ 3% |
| PKI (High Dose) | ↑ 65% | ↓ 10% | ↑ 25% | ↑ 5% |
Note: The exact percentages are hypothetical and will vary based on the cell line, PKI concentration, and treatment duration. A low dose might predominantly show G1 arrest due to CDK2 inhibition, while a higher dose may also reveal a G2/M block due to Aurora kinase inhibition.
Conclusion and Future Directions
The this compound scaffold provides a versatile platform for developing potent kinase inhibitors for cancer therapy. The protocol detailed in this application note offers a robust method for characterizing the effects of these compounds on the tumor cell cycle. By quantifying the accumulation of cells in specific phases, researchers can gain valuable insights into the mechanism of action of novel PKIs and advance their development as targeted anti-cancer agents. Further studies could involve a more detailed analysis of the mitotic block using markers like phospho-histone H3 or exploring synergistic combinations with other chemotherapeutic agents.
References
- 1. nanocellect.com [nanocellect.com]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: A new class of CDK2 inhibitors | Scilit [scilit.com]
- 12. 3-Amino-pyrrolo[3,4-c]pyrazoles: A new class of CDK2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Intractable Diseases
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. The complexity of their pathogenesis, involving multiple intertwined pathways, necessitates the development of novel therapeutic agents capable of modulating key pathological events. The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole nucleus has emerged as a privileged scaffold in medicinal chemistry. Initially explored for its potent inhibition of cell cycle-related kinases in oncology, its unique structural features are now being repurposed to target proteins critically involved in neurodegeneration.
This guide provides a detailed overview of the application of this compound derivatives in neurodegenerative disease models. We will explore the key molecular targets, provide detailed protocols for compound synthesis and evaluation, and offer insights into the causality behind experimental design, empowering researchers to effectively leverage this promising chemical class.
Part 1: Rationale for Targeting — Key Mechanisms in Neurodegeneration
The therapeutic potential of the tetrahydropyrrolo[3,4-c]pyrazole scaffold in neurodegeneration stems from its demonstrated ability to potently and selectively modulate the activity of several key proteins implicated in the disease process. These include the kinases CDK5 and GSK-3β, and the enigmatic Sigma-1 Receptor (S1R).
The Kinase Connection: CDK5 and GSK-3β
Cyclin-dependent kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β) are two serine/threonine kinases that are aberrantly activated in the brains of patients with Alzheimer's disease.[1][2] Their dysregulation is a central node in AD pathology, linking the two main pathological hallmarks: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3]
-
CDK5: In pathological conditions, CDK5 is hyperactivated by its cofactor p25 (a cleavage product of p35), leading to aberrant hyperphosphorylation of tau, which promotes its dissociation from microtubules and subsequent aggregation into NFTs.[1][4] Hyperactive CDK5 also contributes to the processing of amyloid precursor protein (APP), potentially increasing the production of toxic Aβ peptides.[5]
-
GSK-3β: This kinase is a primary tau kinase, and its overactivity directly contributes to tau hyperphosphorylation.[6][7] GSK-3β activation can be triggered by Aβ, creating a vicious feedback loop that accelerates pathology.[2] Furthermore, GSK-3β is involved in neuroinflammation and mitochondrial dysfunction, further contributing to neuronal demise.[6]
Derivatives of the this compound scaffold have been synthesized as potent inhibitors of these kinases, offering a direct mechanism to halt these pathological cascades.[6]
Caption: Pathological roles of CDK5 and GSK-3β in Alzheimer's Disease.
The Chaperone Connection: Sigma-1 Receptor (S1R)
The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[8] It plays a critical role in maintaining cellular homeostasis, regulating calcium signaling, and mitigating oxidative stress. S1R density is decreased in the brains of AD patients, and activation of this receptor via agonist ligands has shown significant neuroprotective effects in preclinical models.
S1R agonists can:
-
Reduce Aβ-induced neurotoxicity.
-
Promote neuronal survival and plasticity.[8]
-
Decrease neuroinflammation and oxidative stress.
-
Improve cognitive function in animal models of AD.
Recent studies have identified novel this compound derivatives as potent and selective S1R ligands, opening a new, non-kinase-mediated therapeutic avenue for this scaffold.
Caption: Neuroprotective signaling cascade via Sigma-1 Receptor activation.
Part 2: Compound Synthesis and Characterization
The successful application of this scaffold begins with robust chemical synthesis. The following protocol is a representative method for the synthesis of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, which are known to inhibit CDK5 and GSK-3β.[6]
Protocol 2.1: Synthesis of 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives
Workflow Overview:
Caption: General workflow for the synthesis of target compounds.
Step-by-Step Methodology:
-
Step 1: Ozonolysis of N-Boc-3-pyrroline.
-
Dissolve N-Boc-3-pyrroline in a suitable solvent mixture (e.g., dichloromethane and methanol) and cool to -78°C.
-
Bubble ozone gas through the solution until a persistent blue color indicates the reaction is complete.
-
Quench the reaction by bubbling argon or nitrogen through the solution, followed by the addition of a reducing agent (e.g., dimethyl sulfide).
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure to yield crude N-Boc-pyrrolidine-3,4-dione.
-
-
Step 2: Knoevenagel Condensation.
-
Dissolve the crude dione from Step 1 in ethanol.
-
Add malononitrile and a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and collect the precipitated product by filtration to obtain the dicyanomethylene intermediate.
-
-
Step 3: Pyrazole Ring Formation.
-
Suspend the intermediate from Step 2 in n-butanol.
-
Add hydrazine hydrate and reflux the mixture for 12-16 hours.
-
Cool the reaction, and the product, tert-butyl 3-amino-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate, will precipitate.
-
Collect the solid by filtration and wash with a cold solvent like diethyl ether.
-
-
Step 4: Acylation.
-
Suspend the product from Step 3 in a solvent such as dichloromethane.
-
Add a base (e.g., triethylamine or DIPEA).
-
Add the desired acyl chloride or acid anhydride dropwise at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods should be optimized for each derivative.
Part 3: In Vitro Application Protocols
A tiered approach to in vitro evaluation is crucial. This begins with confirming target engagement, proceeds to cellular models of disease pathology, and culminates in assessing neuroprotective efficacy.
Protocol 3.1: Target Engagement - Sigma-1 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound for the S1R. It is a competitive inhibition assay using a known radioligand.
Materials:
-
Guinea pig liver membrane preparations (high source of S1R).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, the test compound dilution, and the membrane preparation.
-
Add [³H]-(+)-pentazocine at a final concentration near its Kₑ value (e.g., 2-3 nM).
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add 10 µM haloperidol.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 3.2: Cellular Activity - Tau Phosphorylation Assay
This assay assesses the ability of kinase-inhibiting derivatives to reduce tau phosphorylation in a cellular context.
Materials:
-
SH-SY5Y neuroblastoma cells.
-
Differentiating agent: Retinoic acid (10 µM).
-
Phosphorylation inducer: Okadaic acid (OA), a phosphatase inhibitor.
-
Primary antibodies: Anti-phospho-Tau (e.g., AT8, PHF-1), Anti-total-Tau.
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG.
-
Lysis buffer, BCA protein assay kit, Western blot reagents.
Procedure:
-
Seed SH-SY5Y cells and differentiate for 5-7 days with retinoic acid-containing medium.
-
Pre-treat the differentiated cells with various concentrations of the tetrahydropyrrolo[3,4-c]pyrazole derivative for 1-2 hours.
-
Induce tau hyperphosphorylation by treating cells with Okadaic acid (e.g., 100 nM) for 4-6 hours.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting using equal amounts of protein per lane.
-
Probe the membranes with primary antibodies against phosphorylated tau and total tau.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.
-
Quantify band intensity using densitometry. The result is expressed as the ratio of phospho-tau to total tau.
Protocol 3.3: Neuroprotection - Aβ-Induced Toxicity in SH-SY5Y Cells
This protocol evaluates if the test compound can protect neurons from the toxic effects of amyloid-beta oligomers.
Materials:
-
Differentiated SH-SY5Y cells.
-
Aβ₁₋₄₂ peptide, prepared as oligomers.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and differentiate.
-
Prepare Aβ₁₋₄₂ oligomers according to established protocols (e.g., incubation at 4°C for 24 hours).
-
Co-treat the differentiated cells with toxic concentrations of Aβ oligomers (e.g., 5-10 µM) and various concentrations of the test compound for 24-48 hours.
-
Include control wells: untreated cells (100% viability) and cells treated only with Aβ (toxic control).
-
After incubation, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the resulting formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3.4: Pathological Aggregation - Thioflavin T (ThT) α-Synuclein Aggregation Assay
This assay is relevant for Parkinson's disease models and measures the inhibition of α-synuclein fibril formation.
Materials:
-
Recombinant human α-synuclein protein.
-
Thioflavin T (ThT).
-
Assay Buffer: PBS, pH 7.4.
-
96-well black, clear-bottom plates.
Procedure:
-
Dissolve lyophilized α-synuclein in assay buffer to a final concentration of 70 µM.
-
Add ThT to a final concentration of 25 µM.
-
Add various concentrations of the test compound.
-
Dispense the mixture into the wells of the 96-well plate.
-
Seal the plate and incubate at 37°C with continuous orbital shaking in a plate reader equipped with fluorescence detection.
-
Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Plot fluorescence intensity versus time to generate aggregation curves. The lag time and maximum fluorescence are key parameters for assessing inhibition.
Part 4: In Vivo Application Protocol
Successful in vitro candidates must be validated in vivo. The Morris Water Maze is a gold-standard test for assessing hippocampal-dependent spatial learning and memory, which is severely impaired in AD.
Protocol 4.1: Morris Water Maze (MWM) in a Transgenic AD Mouse Model
Model:
-
5XFAD or APP/PS1 transgenic mice, which develop Aβ pathology and cognitive deficits. Age-matched wild-type littermates serve as controls.
Apparatus:
-
A large circular pool (120-150 cm diameter) filled with water made opaque with non-toxic white paint.
-
A small escape platform submerged 1 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Habituation (Day 1): Allow each mouse a 60-second swim in the pool with a visible platform (marked with a flag) to learn the basic task of finding and climbing onto a platform.
-
Acquisition Phase (Days 2-6):
-
The platform is now hidden (submerged and no flag). Its location remains constant in one quadrant of the pool for all trials.
-
Conduct 4 trials per day for each mouse.
-
For each trial, release the mouse into the water facing the wall from one of four randomized starting positions.
-
Allow the mouse to search for the platform for 60-90 seconds. If it fails to find it, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over days indicates learning.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of platform location crossings.
-
A preference for the target quadrant indicates spatial memory retention.
-
Drug Administration: The tetrahydropyrrolo[3,4-c]pyrazole derivative should be administered to the transgenic mice for a period (e.g., 4-8 weeks) before and during the behavioral testing, according to its pharmacokinetic properties.
Part 5: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different derivatives.
Table 1: In Vitro Characterization of Compound XYZ-123
| Assay Type | Target/Model | Endpoint | Result |
|---|---|---|---|
| Target Engagement | Sigma-1 Receptor | Kᵢ (nM) | 75 |
| CDK5/p25 | IC₅₀ (nM) | 120 | |
| GSK-3β | IC₅₀ (nM) | 95 | |
| Cellular Activity | Tau Phosphorylation (OA-induced) | % Inhibition at 1 µM | 65% |
| Neuroprotection | Aβ-induced Toxicity | % Viability at 1 µM | 88% |
| Aggregation | α-Synuclein Aggregation | % Inhibition at 10 µM | 52% |
Table 2: In Vivo Efficacy of Compound XYZ-123 in 5XFAD Mice (Morris Water Maze)
| Group | Acquisition (Day 6 Latency, s) | Probe Trial (% Time in Target Quadrant) |
|---|---|---|
| Wild-Type + Vehicle | 15.2 ± 2.1 | 45.1 ± 3.5 |
| 5XFAD + Vehicle | 48.9 ± 5.6 | 24.5 ± 2.9 |
| 5XFAD + XYZ-123 | 25.7 ± 3.8** | 38.6 ± 4.1* |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 vs. 5XFAD + Vehicle.
Conclusion
The this compound scaffold represents a highly adaptable and promising platform for the development of novel therapeutics for neurodegenerative diseases. By targeting key pathological drivers such as aberrant kinase activity and deficits in cellular chaperones, these compounds offer a multi-pronged approach to tackling these complex disorders. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers aiming to explore, validate, and advance this important class of molecules from the laboratory bench toward clinical consideration.
References
- 1. Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Radiolabeled 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles for PET Imaging
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of radiolabeled 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives for Positron Emission Tomography (PET) imaging. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, notably as a core component of potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. The ability to non-invasively quantify the distribution and target engagement of these molecules in vivo through PET imaging offers invaluable insights for drug development and clinical translation. This guide details the synthesis of precursors, radiolabeling methodologies, and in vitro/in vivo evaluation of these novel PET tracers, with a focus on scientific integrity and reproducibility.
Introduction: The Rationale for Tetrahydropyrrolo[3,4-c]pyrazole-Based PET Tracers
The this compound core has been identified as a highly effective scaffold for the design of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has become a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The development of PET tracers based on this scaffold allows for the non-invasive assessment of PARP expression and inhibitor binding in vivo. This can aid in patient selection for PARP inhibitor therapy, monitoring treatment response, and understanding drug resistance mechanisms.
The general workflow for developing a novel PET tracer based on the this compound scaffold is a multi-step process that begins with the synthesis of a suitable precursor for radiolabeling and culminates in in vivo imaging studies.
Caption: High-level workflow for the development of a novel PET tracer.
Precursor Synthesis
The synthesis of a suitable precursor is a critical first step. The precursor must possess a functional group amenable to radiolabeling, typically with a positron-emitting radionuclide such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). For ¹⁸F-labeling, common strategies include the introduction of a leaving group (e.g., tosylate, mesylate, or a nitro group) for nucleophilic substitution or a stannyl or boronic ester group for electrophilic substitution.
General Synthetic Scheme
The synthesis of the this compound core can be achieved through various multi-step synthetic routes. A common approach involves the construction of the pyrazole ring followed by the annulation of the pyrrolidine ring. The following is a representative, generalized synthetic scheme for a precursor suitable for ¹⁸F-labeling via nucleophilic substitution.
Caption: Generalized synthetic workflow for a radiolabeling precursor.
Protocol: Synthesis of a Tosylated Precursor for ¹⁸F-Labeling
This protocol describes the synthesis of a hypothetical tosylated precursor for subsequent ¹⁸F-radiolabeling. Note: This is a generalized protocol and may require optimization for specific target molecules.
Materials:
-
Appropriately substituted pyrazole and pyrrolidine precursors
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the Parent Compound: In a round-bottom flask, dissolve the parent this compound derivative (containing a free hydroxyl group) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Reaction Mixture: Place the flask in an ice bath and cool to 0 °C.
-
Add Base and Tosyl Chloride: Add TEA (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of TsCl (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tosylated precursor.
-
Characterization: Confirm the structure and purity of the final precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.
Radiolabeling with Fluorine-18
Fluorine-18 is a commonly used PET radionuclide due to its favorable decay characteristics (t½ = 109.8 min, β+ = 97%). The following protocol outlines a typical automated radiosynthesis of an ¹⁸F-labeled this compound derivative via nucleophilic substitution.
Automated Radiosynthesis Workflow
Modern radiotracer production relies on automated synthesis modules to ensure reproducibility and radiation safety.
Caption: Automated radiosynthesis and quality control workflow for an ¹⁸F-labeled tracer.
Protocol: Automated ¹⁸F-Radiolabeling
Materials:
-
Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora One)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Tosylated precursor
-
Semi-preparative HPLC system
-
Sterile water for injection, USP
-
Ethanol, USP
-
Sterile vent filters
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻. The trapped activity is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at elevated temperature to yield the anhydrous [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.
-
Radiolabeling Reaction: The tosylated precursor, dissolved in a suitable anhydrous solvent (e.g., acetonitrile or DMSO), is added to the reaction vessel containing the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column to separate the ¹⁸F-labeled product from unreacted [¹⁸F]fluoride and other impurities. The fraction corresponding to the desired product is collected.
-
Formulation: The collected HPLC fraction is diluted with sterile water for injection and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents, and the final product is eluted with ethanol. The ethanolic solution is then diluted with sterile saline for injection to achieve the desired final concentration and ethanol content (<10%). The final product solution is passed through a sterile filter into a sterile vial.
-
Quality Control: The final product undergoes a series of quality control tests, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility, to ensure it meets the standards for in vivo use.
Table 1: Representative Quality Control Specifications for an ¹⁸F-Labeled PET Tracer
| Parameter | Specification |
| Radiochemical Purity | > 95% |
| Specific Activity | > 1 Ci/µmol at the time of injection |
| pH | 4.5 - 7.5 |
| Residual Solvents | < 410 ppm (acetonitrile), < 5000 ppm (ethanol) |
| Sterility | Sterile |
| Endotoxin Level | < 175 EU/V |
In Vitro and In Vivo Evaluation
In Vitro Binding Assays
Before proceeding to in vivo studies, the affinity and selectivity of the non-radiolabeled compound and the radiolabeled tracer for the target (e.g., PARP1) should be determined.
Protocol: Competitive Binding Assay
-
Prepare cell lysates or purified PARP1 enzyme.
-
Incubate a constant concentration of a known PARP1 radioligand with varying concentrations of the new tetrahydropyrrolo[3,4-c]pyrazole compound.
-
Separate bound from free radioligand using a filter plate.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
In Vivo PET Imaging
In vivo PET imaging studies in appropriate animal models (e.g., tumor-bearing mice) are essential to evaluate the biodistribution, tumor uptake, and pharmacokinetic properties of the new radiotracer.
Protocol: Small Animal PET/CT Imaging
-
Anesthetize the tumor-bearing mouse (e.g., with isoflurane).
-
Position the animal in the PET/CT scanner.
-
Perform a baseline CT scan for anatomical co-registration.
-
Inject the ¹⁸F-labeled tetrahydropyrrolo[3,4-c]pyrazole tracer intravenously (e.g., via the tail vein).
-
Acquire dynamic or static PET scans over a defined period (e.g., 60 minutes).
-
Reconstruct the PET images and co-register them with the CT images.
-
Analyze the images by drawing regions of interest (ROIs) over the tumor and other organs to generate time-activity curves (TACs) and calculate the standardized uptake value (SUV).
Table 2: Key Parameters from In Vivo PET Imaging
| Parameter | Description |
| Tumor Uptake (SUVmax/SUVmean) | The maximum or mean standardized uptake value in the tumor ROI. |
| Tumor-to-Background Ratios | The ratio of tracer uptake in the tumor to that in surrounding tissues (e.g., muscle, blood). |
| Biodistribution | The distribution of the tracer throughout the body over time. |
| Pharmacokinetics | The time course of tracer absorption, distribution, metabolism, and excretion. |
Data Analysis and Interpretation
The data from in vivo PET studies are analyzed to assess the potential of the new tracer. High and specific uptake in the target tissue (e.g., tumor) with low uptake in non-target organs is desirable. The pharmacokinetic modeling of dynamic PET data can provide further quantitative insights into receptor density and binding potential.
Troubleshooting
Table 3: Common Issues and Troubleshooting in PET Tracer Development
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Radiochemical Yield | Inefficient labeling reaction, precursor degradation, poor trapping/elution of ¹⁸F⁻. | Optimize reaction temperature, time, and precursor concentration. Ensure anhydrous conditions. Check the activity of the anion exchange cartridge. |
| Low Specific Activity | Carrier (non-radioactive ¹⁹F) contamination from reagents or the cyclotron target. | Use high-purity reagents and target materials. Optimize target bombardment and purification of [¹⁸F]fluoride. |
| High Non-Target Uptake in Vivo | Poor selectivity of the tracer, high non-specific binding, unfavorable metabolism. | Modify the chemical structure to improve selectivity and pharmacokinetic properties. Investigate the metabolic profile of the tracer. |
| Poor Tumor Penetration | High plasma protein binding, poor physiochemical properties (e.g., low lipophilicity). | Redesign the molecule to optimize lipophilicity and reduce plasma protein binding. |
Conclusion
The development of this compound-based PET tracers represents a promising avenue for advancing the clinical management of cancers and other diseases where PARP plays a critical role. The protocols and guidelines presented here provide a framework for the successful design, synthesis, radiolabeling, and evaluation of these novel imaging agents. A rigorous and systematic approach, grounded in sound scientific principles, is paramount to translating these promising research tools into clinically valuable diagnostic agents.
Application Note & Protocol: Formulation of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives for In Vivo Studies
Introduction: The Challenge and Opportunity of Pyrrolopyrazoles
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Derivatives have shown promising activity against a range of biological targets, including kinases and other enzymes, positioning them as attractive candidates for therapeutic development.[1][2] However, like many nitrogen-rich heterocyclic compounds, these derivatives often exhibit poor aqueous solubility and challenging physicochemical properties, creating a significant hurdle for successful in vivo evaluation.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of these novel chemical entities. The protocols outlined herein are designed to be robust and adaptable, enabling the generation of reliable and reproducible preclinical data. We will move beyond simple recipes, focusing on the underlying principles of formulation science to empower rational decision-making.
Foundational Analysis: Pre-formulation Assessment
Before any formulation work begins, a thorough understanding of the Active Pharmaceutical Ingredient (API) is critical. This pre-formulation stage is non-negotiable and dictates the entire formulation strategy.[5]
Physicochemical Characterization
A core set of experiments must be conducted to profile the derivative. These data points will form the basis of our formulation decisions.
-
Solubility Profiling: The intrinsic solubility of the compound must be determined in various media. This goes beyond simple water solubility and should include buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) to understand the impact of ionization, as well as in common organic solvents.[5][6]
-
pKa Determination: For ionizable compounds, the pKa is a critical parameter that governs solubility and permeability across biological membranes. Potentiometric titration is a standard and reliable method for this determination.
-
LogP/LogD Measurement: The lipophilicity of the compound, measured as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH, is a key predictor of its behavior in vivo. A high LogP often correlates with poor aqueous solubility.
-
Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential to identify the crystalline form (polymorph) and assess its thermal properties and purity.[7] Different polymorphs can have vastly different solubilities and stabilities.
Table 1: Example Pre-formulation Data for a Hypothetical Derivative (PYP-2026)
| Parameter | Value | Implication for Formulation |
| Molecular Weight | 385.4 g/mol | Standard for small molecule |
| pKa (basic) | 8.2 | Ionizable; solubility will increase at lower pH. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very poorly soluble; requires enabling formulation. |
| LogP | 4.1 | Highly lipophilic; likely to have poor oral absorption. |
| Melting Point (DSC) | 215 °C | High melting point suggests a stable crystal lattice. |
| Crystalline Form | Form I (non-hygroscopic) | Stable solid form to work with. |
The Decision-Making Workflow for Formulation Strategy
The data from the pre-formulation assessment feeds directly into a logical workflow for selecting the most appropriate formulation approach. The goal is to match the properties of the compound with a suitable vehicle system that ensures adequate exposure for the planned in vivo study.[8][9]
Caption: Formulation strategy selection workflow.
Step-by-Step Formulation Protocols
Based on the common challenges presented by this chemical class, we will detail three widely applicable formulation strategies. It is recommended to screen multiple approaches in parallel to identify the optimal vehicle.[8][9]
Protocol 1: Co-solvent/Surfactant System for Intravenous (IV) Administration
This approach is often a first-line strategy for early-stage IV PK studies due to its relative simplicity and effectiveness for many lipophilic compounds.[10][11]
Rationale: Co-solvents like polyethylene glycol 400 (PEG400) and propylene glycol (PG) disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar solutes.[10][12] Surfactants such as polysorbate 80 (Tween® 80) or Kolliphor® RH 40 form micelles that encapsulate the drug, further enhancing solubility.[13]
Materials:
-
This compound derivative (API)
-
Dimethyl sulfoxide (DMSO, ACS grade or higher)
-
Polyethylene glycol 400 (PEG400, low-endotoxin)
-
Polysorbate 80 (Tween® 80, low-endotoxin)
-
Saline (0.9% NaCl, sterile)
Procedure:
-
Initial Dissolution: Weigh the required amount of API into a sterile glass vial. Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to create a concentrated stock solution.[3] Gently vortex or sonicate until the API is fully dissolved. This step is crucial as it ensures the drug is in a monomeric state before dilution.
-
Co-solvent Addition: To the DMSO stock, add the required volume of PEG400. For example, a common vehicle composition is 10% DMSO / 40% PEG400. Vortex thoroughly after addition. The solution should remain clear.
-
Surfactant Addition (Optional but Recommended): Add the required volume of Tween® 80 (e.g., to a final concentration of 5%). Mix well.
-
Aqueous Dilution: Slowly add the saline solution dropwise while continuously vortexing. This is the most critical step where precipitation can occur. A slow addition rate allows the micelles and co-solvent system to properly accommodate the drug as the polarity of the vehicle changes.
-
Final Homogenization: Once all components are added, vortex the final formulation for 2-3 minutes. Visually inspect for any signs of precipitation against a light and dark background.
-
Characterization: Measure the final pH and filter the solution through a 0.22 µm sterile filter if intended for IV administration.[3]
Table 2: Example Co-solvent Formulations to Screen
| Formulation ID | % DMSO | % PEG400 | % Tween 80 | % Saline | Target Conc. (mg/mL) |
| F1 | 10 | 40 | 0 | 50 | 1 |
| F2 | 10 | 40 | 5 | 45 | 1 |
| F3 | 5 | 30 | 10 | 55 | 1 |
Protocol 2: Cyclodextrin-based Formulation for Subcutaneous (SC) or Oral (PO) Administration
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[14][15]
Rationale: The interior of the cyclodextrin torus is lipophilic, while the exterior is hydrophilic. This structure allows it to encapsulate the pyrrolopyrazole derivative, increasing its apparent solubility.[15][16] Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is particularly useful due to its high aqueous solubility and excellent safety profile for parenteral administration.[16][17][18]
Materials:
-
API
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
-
Citrate or Acetate buffer (e.g., 25 mM, pH 4.0)
-
Deionized water
Procedure:
-
Vehicle Preparation: Prepare the desired concentration of SBE-β-CD in the chosen buffer. A 30-40% (w/v) solution is a common starting point. Stir until the cyclodextrin is fully dissolved.
-
API Addition: Weigh the API and add it directly to the SBE-β-CD solution.
-
Complexation: Vigorously stir or sonicate the mixture. The formation of the inclusion complex can take time, ranging from a few hours to overnight. Gentle heating (40-50 °C) can sometimes accelerate the process, but the thermal stability of the API must be confirmed beforehand.
-
Equilibration: Allow the solution to equilibrate at room temperature.
-
Clarity Check & Filtration: Visually inspect the solution for clarity. If the solution is clear, it indicates successful solubilization. If some solid remains, the solubility limit in that vehicle has been exceeded. Centrifuge or filter the solution to remove any undissolved API before determining the actual concentration via HPLC-UV.
Caption: Cyclodextrin inclusion complex mechanism.
Protocol 3: Amorphous Solid Dispersion for Oral Administration
For compounds with extremely poor solubility and a high melting point, creating an amorphous solid dispersion (ASD) can be a powerful strategy for oral dosing.[19][20]
Rationale: By dispersing the crystalline API into a polymeric carrier at a molecular level, the high energy barrier of the crystal lattice is overcome.[21] When this amorphous system is exposed to an aqueous environment (like the GI tract), it can lead to a transient state of supersaturation, significantly boosting drug absorption.[22]
Materials:
-
API
-
Polymer carrier (e.g., PVP-VA 64, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
Procedure:
-
Solvent Selection: Identify a common volatile solvent in which both the API and the polymer are freely soluble.
-
Dissolution: Dissolve the API and the chosen polymer in the selected solvent. Typical drug-to-polymer ratios to screen are 1:2, 1:5, and 1:10 (w/w).
-
Solvent Evaporation (Spray Drying or Film Evaporation):
-
Spray Drying: This is the preferred method for generating a consistent, flowable powder. The solution is atomized into a hot air stream, leading to rapid solvent evaporation and formation of the ASD.[20]
-
Film Evaporation: For small-scale lab preparations, a rotary evaporator can be used to create a thin film, which is then dried under high vacuum. The resulting solid must be scraped and milled.
-
-
Characterization: The resulting powder must be characterized to confirm its amorphous nature using XRPD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).
-
Vehicle Suspension: The ASD powder can then be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose in water) for oral gavage. The suspension should be prepared fresh daily and kept under constant, gentle agitation to ensure dose uniformity.
Final Formulation Validation: Ensuring In Vivo Success
Before dosing the first animal, the final formulation must undergo a short-term stability and characterization check.
-
Visual Inspection: The formulation should be visually clear (for solutions) or a uniform suspension. There should be no signs of precipitation, crystallization, or phase separation over the intended use period (e.g., 4-8 hours at room temperature).
-
Concentration Verification: The concentration of the API in the final formulation should be confirmed by a suitable analytical method like HPLC-UV. This ensures that no significant loss occurred during preparation.
-
pH and Osmolality: For parenteral routes (IV, SC, IP), the pH should be within a physiologically tolerable range (typically pH 5-9). Osmolality should be checked to ensure the formulation is not excessively hypertonic, which can cause injection site irritation.[23]
Conclusion
The successful in vivo evaluation of this compound derivatives is critically dependent on a rational and systematic formulation approach. There is no single "magic bullet" vehicle; the optimal choice is dictated by the physicochemical properties of the specific derivative, the intended route of administration, and the dose level required.[9][24] By investing in thorough pre-formulation characterization and screening a logical selection of enabling strategies, researchers can significantly increase the probability of generating meaningful and reliable preclinical data, thereby accelerating the journey from discovery to potential clinical application.[11]
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Cyclodextrins in Parenteral Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cyclodextrinnews.com [cyclodextrinnews.com]
- 17. Cyclodextrin-based delivery systems in parenteral formulations: A critical update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pulsus.com [pulsus.com]
- 19. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 20. seppic.com [seppic.com]
- 21. crystallizationsystems.com [crystallizationsystems.com]
- 22. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. This bicyclic scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in inhibitors for targets like Aurora kinases, CDK2, and N-type calcium channels.[1][2][3] However, its synthesis can present challenges, often leading to suboptimal yields that can hinder drug discovery timelines.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves from foundational questions to specific, in-depth troubleshooting scenarios, explaining the chemical principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for establishing a solid baseline for your synthesis.
Q1: What are the primary synthetic routes to the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core?
A1: The construction of this fused heterocyclic system is typically achieved through two main strategies:
-
[3+2] Cycloaddition Reactions: This is the most common and versatile approach. It generally involves an intramolecular or intermolecular 1,3-dipolar cycloaddition. A classic example is the reaction of an in situ generated azomethine ylide (from an aldehyde and an amino acid like sarcosine) with a substituted maleimide or another suitable dipolarophile.[4] This method allows for the rapid assembly of the core structure with good control over stereochemistry.
-
Multi-step Condensation and Cyclization: An alternative route involves the initial formation of a substituted pyrazole ring, followed by the construction of the fused pyrrolidine ring.[5][6] This often starts with the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (the Knorr pyrazole synthesis) or its equivalent to form a functionalized pyrazole.[7][8] Subsequent steps involve introducing a side chain that can be cyclized to form the pyrrolidine ring.
Q2: My overall yield is consistently low before I even begin optimizing. What are the most common systemic issues?
A2: Before diving into specific reaction parameters, ensure your foundational chemistry is sound:
-
Reagent Purity and Stoichiometry: Hydrazine derivatives can degrade over time or absorb atmospheric water and CO2. Use freshly opened or purified hydrazines and ensure accurate stoichiometry. Similarly, the purity of your dipolarophile or dicarbonyl compound is critical.
-
Atmosphere Control: Many intermediates, especially organometallics or activated species, are sensitive to air and moisture. Conducting reactions under an inert atmosphere (Nitrogen or Argon) can prevent degradation and unwanted side reactions.
-
Solvent Quality: Use dry, anhydrous solvents, especially for reactions involving strong bases or water-sensitive intermediates. Residual water can quench reagents or catalyze side reactions.
Q3: How should I analyze my crude reaction mixture to diagnose the problem?
A3: A low isolated yield can be misleading. The issue could be the reaction itself or difficult purification. Analyzing the crude product is the most critical first step.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the reaction outcome. You can see if the starting material is consumed, the number of products formed, and their relative polarities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It will tell you the relative quantities of starting materials, desired product, and any byproducts. The mass data is invaluable for identifying the structures of these byproducts (e.g., isomers, dimers, or partially reacted intermediates).
-
¹H NMR of the Crude Mixture: This can provide a quantitative ratio of product to major impurities if a known amount of an internal standard is added. It helps distinguish between low conversion and the formation of multiple side products.
Part 2: Troubleshooting Guide for Specific Synthetic Issues
This section addresses specific problems identified after analyzing the crude reaction mixture.
Scenario 1: Low Conversion - Significant Starting Material Remains
Question: My reaction stalls, leaving a large amount of unreacted starting material. How can I drive the reaction to completion?
A: This is a common kinetics or equilibrium problem. The activation energy barrier may be too high, or the reaction may be reversible.
-
Underlying Cause A: Insufficient Reaction Temperature or Time
-
The "Why": Many cycloadditions and condensations have significant activation energies. Insufficient thermal energy means only a small fraction of molecular collisions are productive.
-
Troubleshooting Protocol:
-
First, ensure the reaction has run long enough by monitoring via TLC or LC-MS at extended time points (e.g., 12h, 24h).
-
If the reaction has stalled, not just slowed, incrementally increase the temperature by 10-20 °C and continue monitoring.
-
For temperature-sensitive compounds, consider switching to a higher-boiling solvent to access higher temperatures safely.
-
-
-
Underlying Cause B: Inefficient Catalyst or Promoter Activity
-
The "Why": Many modern syntheses, particularly 1,3-dipolar cycloadditions, may use catalysts (e.g., Lewis acids, metal complexes) or promoters to facilitate the reaction.[9] These can be deactivated by impurities or used in insufficient quantities.
-
Troubleshooting Protocol:
-
Check Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).
-
Verify Catalyst Quality: Ensure the catalyst has not degraded. For example, some copper(I) catalysts can oxidize to the inactive copper(II) state.
-
Consider an Alternative: If yield doesn't improve, the chosen catalyst may be unsuitable for your specific substrate. Consult the literature for catalysts used on similar systems.
-
-
-
Underlying Cause C: Reversible Reaction (Especially in Condensations)
-
The "Why": Condensation reactions to form pyrazoles from hydrazines and dicarbonyls release a molecule of water.[10] If this water is not removed, it can hydrolyze the intermediates or the product, pushing the equilibrium back towards the starting materials.
-
Troubleshooting Protocol:
-
Water Removal: If applicable, use a Dean-Stark apparatus to azeotropically remove water as it forms.
-
Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water in situ. Ensure the sieves are properly activated before use.
-
-
Scenario 2: Formation of Multiple Products - Low Selectivity
Question: My LC-MS shows a peak for my desired product, but also a major peak with the same mass. I suspect I'm forming a regioisomer. How can I improve selectivity?
A: Regioisomerism is arguably the most frequent challenge in the synthesis of substituted pyrazoles when using unsymmetrical precursors.[7] The formation of the incorrect isomer is not a "side reaction" but a competing, parallel reaction pathway.
-
Underlying Cause: Lack of Regiocontrol in the Cyclization Step
-
The "Why": In the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, either nitrogen of the hydrazine can attack either carbonyl group, leading to two different pyrazole regioisomers. Similarly, in a 1,3-dipolar cycloaddition, the dipole can add to the dipolarophile in two different orientations. The outcome is determined by a delicate balance of steric hindrance and electronic effects (orbital overlap).
-
Troubleshooting Protocol:
-
Modify Reaction pH: The regioselectivity of hydrazine condensations is often pH-dependent. Acidic conditions can protonate one carbonyl preferentially, while basic conditions may favor enolate formation at a specific position, directing the reaction pathway.[7] Experiment with adding catalytic amounts of acetic acid or a non-nucleophilic base like triethylamine.
-
Change the Solvent: Solvent polarity can influence which transition state is more stabilized, thereby favoring one regioisomer over another.[4] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in some pyrazole syntheses by modulating the acidity of the reaction medium.[7]
-
Introduce Blocking Groups: If possible, modify one of the starting materials to sterically block one reaction site, forcing the reaction to proceed with the desired regiochemistry. The blocking group can be removed in a subsequent step.
-
-
The choice of solvent can dramatically impact selectivity. The table below illustrates how increasing solvent bulkiness improved the diastereomeric ratio (d.r.) in a model 1,3-dipolar cycloaddition reaction.[4]
| Entry | Solvent | Molarity (M) | Conversion (%) | d.r. | Yield (%) |
| 1 | Methanol | 0.2 | 70 | 68:32 | 38 |
| 2 | Ethanol | 0.2 | >95 | 70:30 | 45 |
| 3 | iso-Propanol | 0.2 | >95 | 81:19 | 62 |
| 4 | tert-Butanol | 0.2 | >95 | 97:3 | 78 |
This data clearly shows that a bulkier alcoholic solvent significantly enhances the selectivity of the reaction, leading to a higher yield of the desired diastereomer.[4]
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Intermediates
Welcome to the technical support center for the purification of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the unique challenges encountered during the purification of this important class of bicyclic N-heterocycles.
The this compound core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] The synthesis of these intermediates, while often straightforward, can present significant purification challenges that impact yield, purity, and scalability. This guide provides a structured approach to overcoming these hurdles, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective resolution.
Q1: My TLC plate shows multiple spots close together after the reaction. How can I differentiate between my desired product, starting materials, and potential regioisomers?
A1: Causality and Identification
The appearance of multiple, closely migrating spots on a Thin Layer Chromatography (TLC) plate is a common issue in the synthesis of pyrazole derivatives. This can be attributed to several factors:
-
Incomplete Reaction: Unreacted starting materials will appear as separate spots.
-
Formation of Regioisomers: Many synthetic routes for pyrazoles can lead to the formation of regioisomers, which often have very similar polarities.[3][4] For the tetrahydropyrrolo[3,4-c]pyrazole core, this could manifest as isomers with different substitution patterns on the pyrazole ring.
-
Side Products: Depending on the reaction conditions, various side products can form.
Troubleshooting Protocol: TLC Optimization and Co-spotting
-
Solvent System Optimization: A single solvent system may not be sufficient to resolve closely related compounds. Experiment with a range of solvent systems with varying polarities. A good starting point for many pyrazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone.[5]
-
Two-Dimensional TLC: If a single elution does not provide adequate separation, consider two-dimensional TLC. After the first development, the plate is dried, rotated 90 degrees, and developed in a second, different solvent system.
-
Co-spotting: To definitively identify the spot corresponding to your starting material, "co-spot" your reaction mixture with a small amount of the pure starting material on the same TLC lane. If a single spot appears in that lane that is more intense than the corresponding spot in the reaction mixture lane, it confirms the presence of unreacted starting material.
-
Staining: Use different visualization techniques. In addition to UV light, staining with agents like potassium permanganate (for oxidizable groups) or ceric ammonium molybdate can help differentiate between spots with different functional groups.
| TLC Solvent System Suggestions for Pyrazole Derivatives | Typical Application | Reference |
| Hexanes/Ethyl Acetate (e.g., 7:3 to 1:1) | General purpose for moderately polar compounds. | [5] |
| Dichloromethane/Methanol (e.g., 9.5:0.5 to 9:1) | For more polar compounds. | [6] |
| Chloroform/Diethyl Ether/Triethylamine (6:4:1) | Separation of basic amine derivatives. | [7] |
Q2: I'm struggling to separate my desired N-Boc protected tetrahydropyrrolo[3,4-c]pyrazole from a very similar impurity. What purification strategies should I consider?
A2: Advanced Purification Techniques
When dealing with closely related impurities, standard purification methods may not suffice. Here are some advanced strategies:
Protocol 1: Gradient Column Chromatography
A common mistake is to use an isocratic (constant solvent mixture) elution for column chromatography. A shallow gradient elution can significantly improve separation.
-
TLC to Gradient Design: Use your optimized TLC solvent system to design the gradient. Start with a solvent mixture that gives your desired product an Rf value of approximately 0.1.
-
Shallow Gradient: Slowly increase the polarity of the eluent over the course of the column run. For example, if your optimal TLC system is 1:1 Hexanes/EtOAc, start your column with 9:1 Hexanes/EtOAc and slowly increase to 1:1.
-
Fraction Analysis: Collect small fractions and analyze them by TLC to identify the pure fractions of your desired product.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities.
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent pair. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Common solvents to screen for pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures like hexane/ethyl acetate or hexane/acetone.[8]
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Q3: My product seems to be degrading during workup or purification. How can I assess and mitigate the pH stability issues of the tetrahydropyrrolo[3,4-c]pyrazole core?
A3: Understanding and Controlling pH
The stability of heterocyclic compounds can be highly pH-dependent. While specific data for the this compound core is limited, related heterocyclic systems can be sensitive to both strong acids and bases.
Potential Degradation Pathways:
-
Acid-catalyzed hydrolysis: If your intermediate contains acid-labile groups (e.g., esters, acetals), acidic workup conditions can lead to their cleavage.
-
Base-catalyzed elimination or rearrangement: Strong bases can deprotonate acidic protons, potentially leading to undesired side reactions.
Troubleshooting and Mitigation:
-
pH-Rate Profile Study (for critical applications): To rigorously determine stability, a pH-rate profile study can be conducted. This involves dissolving the compound in buffers of varying pH and monitoring its degradation over time by HPLC.[9][10][11][12][13]
-
Mild Workup Conditions:
-
Instead of strong acids (e.g., HCl), consider using a milder acidic wash with saturated ammonium chloride solution.
-
For basic washes, use saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide.
-
-
Neutralization: After any acid or base wash, ensure the organic layer is washed with brine to remove excess acid or base and then dried thoroughly before solvent evaporation.
-
Temperature Control: Perform extractions and washes at lower temperatures (e.g., in an ice bath) to minimize degradation.
Frequently Asked Questions (FAQs)
-
What are the most common impurities I should expect in my synthesis? Common impurities include unreacted starting materials, regioisomers from the pyrazole ring formation, and potentially over-alkylated or di-acylated products if protecting groups are not used. The specific impurities will be highly dependent on your synthetic route.
-
How do I choose the right protecting group for the pyrrolidine nitrogen? The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrrolidine nitrogen. It is generally stable to a wide range of reaction conditions and can be removed under acidic conditions.
-
My N-Boc protected intermediate is not behaving as expected on silica gel. What could be the issue? While the Boc group is generally stable, it can be labile under strongly acidic conditions. If your silica gel is acidic, you may observe some deprotection on the column. This can be mitigated by using neutralized silica gel (by washing with a dilute solution of triethylamine in your eluent) or by switching to a different stationary phase like alumina.
-
What are the best analytical techniques to confirm the purity of my final intermediate? A combination of techniques is recommended for comprehensive purity analysis:
-
NMR (¹H and ¹³C): To confirm the structure and identify any major impurities.
-
LC-MS: To determine the purity profile and confirm the molecular weight of your compound and any impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles
Welcome to the technical support center for the synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated as inhibitors for protein kinases like Aurora-A and CDK2.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for maximal yield and purity.
I. Synthesis Overview: The 1,3-Dipolar Cycloaddition Approach
The most prevalent and versatile method for constructing the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is through an intramolecular 1,3-dipolar cycloaddition of nitrile imines.[3][4] This elegant transformation allows for the rapid assembly of the fused ring system from readily available starting materials.
The general workflow involves the in-situ generation of a nitrile imine from a hydrazonoyl halide, which then undergoes a [3+2] cycloaddition with an appropriately tethered alkene. The choice of substituents on both the nitrile imine and the dipolarophile will ultimately dictate the substitution pattern of the final product.
Caption: General workflow for this compound synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and provides actionable solutions based on established chemical principles.
FAQ 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired this compound product. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Integrity of Starting Materials:
-
Hydrazonoyl Halide: This intermediate can be unstable. Ensure it is freshly prepared or has been stored under anhydrous and inert conditions. Degradation can be checked by ¹H NMR or TLC analysis.
-
Solvent and Reagents: The presence of moisture can quench the nitrile imine intermediate. Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
-
Base Selection and Stoichiometry:
-
The choice of base is critical for the in-situ generation of the nitrile imine. Triethylamine (TEA) is commonly used, but stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be more effective in certain cases.
-
Ensure at least a stoichiometric amount of base is used, and in some cases, a slight excess (1.1-1.2 equivalents) can be beneficial.
-
-
Reaction Temperature:
-
While many 1,3-dipolar cycloadditions proceed at room temperature, some systems may require heating to overcome the activation energy barrier.[5] Conversely, for highly reactive nitrile imines, cooling the reaction may be necessary to prevent side reactions. A temperature screen is often a worthwhile optimization step.
-
-
Concentration:
-
Intramolecular reactions are favored at lower concentrations to minimize intermolecular side reactions. If you suspect dimerization or polymerization of the nitrile imine, try diluting the reaction mixture.
-
Caption: Troubleshooting flowchart for low product yield.
FAQ 2: Formation of Side Products
Question: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating the desired product. What are the common side reactions, and how can I suppress them?
Answer: The formation of side products is a common challenge, often arising from the high reactivity of the nitrile imine intermediate.
Common Side Reactions and Mitigation Strategies:
-
Dimerization of the Nitrile Imine: This is a frequent issue, especially at higher concentrations. The nitrile imine can react with itself to form a stable six-membered ring.
-
Solution: As mentioned previously, running the reaction at higher dilution can favor the intramolecular cycloaddition over the intermolecular dimerization.
-
-
Reaction with Solvent or Nucleophiles: If the solvent or other species in the reaction mixture are nucleophilic, they can react with the nitrile imine.
-
Solution: Choose a non-nucleophilic, aprotic solvent such as toluene, THF, or dichloromethane. Ensure all reagents are free from nucleophilic impurities.
-
-
Formation of Regioisomers: Depending on the substitution pattern of the alkene, the formation of regioisomers may be possible.[6][7]
-
Solution: The regioselectivity of 1,3-dipolar cycloadditions is governed by both steric and electronic factors. While often highly regioselective, if you are observing a mixture of isomers, you may need to reconsider the design of your tethered alkene to favor the formation of the desired regioisomer.
-
FAQ 3: Purification Challenges
Question: I am struggling to purify my this compound derivative. What are the recommended purification techniques?
Answer: The purification strategy will depend on the physical properties of your specific compound.
Recommended Purification Methods:
-
Flash Column Chromatography: This is the most common method for purifying these compounds. A silica gel stationary phase is typically used.
-
Solvent System Optimization: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A systematic screen of different solvent systems is recommended.
-
-
Crystallization: If your compound is a solid, recrystallization can be a highly effective method for obtaining a high-purity product.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents include ethanol, methanol, isopropanol, and ethyl acetate/hexanes mixtures.
-
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) may be necessary.
III. Optimized Experimental Protocol
This section provides a general, optimized protocol for the synthesis of a model this compound. Note: This is a representative procedure and may require optimization for your specific substrate.
Step-by-Step Methodology
-
Preparation of the Hydrazonoyl Halide:
-
To a solution of the corresponding hydrazone (1.0 eq) in an appropriate solvent (e.g., chloroform or dichloromethane) at 0 °C, add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude hydrazonoyl halide is often used in the next step without further purification.
-
-
Intramolecular 1,3-Dipolar Cycloaddition:
-
Dissolve the crude hydrazonoyl halide (1.0 eq) in a dry, aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq) or DBU (1.1 eq), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 80-110 °C), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature, filter off any precipitated salts, and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford the purified this compound.
-
IV. Data Presentation: Optimizing Reaction Conditions
The following table summarizes the optimization of reaction conditions for a model synthesis.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | Dichloromethane | 25 | 24 | 45 |
| 2 | Triethylamine (1.2) | Toluene | 25 | 24 | 52 |
| 3 | Triethylamine (1.2) | Toluene | 80 | 12 | 78 |
| 4 | DBU (1.1) | Toluene | 25 | 6 | 85 |
| 5 | DBU (1.1) | Toluene | 80 | 2 | 82 |
V. References
-
Pevarello, P., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4273-4278. --INVALID-LINK--
-
Wang, Y., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6947-6951. --INVALID-LINK--
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1775-1799. --INVALID-LINK--
-
Di Micco, S., et al. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem. --INVALID-LINK--
-
Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. --INVALID-LINK--
-
Pevarello, P., et al. (2006). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 1084-1090. --INVALID-LINK--
-
Di Micco, S., et al. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem. --INVALID-LINK--
-
A. (2017). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. --INVALID-LINK--
-
Bauer, V. J., & Safir, S. R. (1963). Synthesis and alkylation of tetrahydropyrrolo[3,4-c]pyrazoles. Journal of Medicinal Chemistry, 6(3), 303-305. --INVALID-LINK--
-
Kumar, A., & Kumar, V. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. --INVALID-LINK--
-
Sangwan, S., et al. (2020). Optimization of reaction conditions. ResearchGate. --INVALID-LINK--
-
Dömling, A. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2394-2429. --INVALID-LINK--
-
Berini, C., et al. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 23(11), 2811. --INVALID-LINK--
-
Wang, X., et al. (2010). Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction. Chemical Biology & Drug Design, 75(5), 489-493. --INVALID-LINK--
-
Donati, D., et al. (2019). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2019(43), 7291-7295. --INVALID-LINK--
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1775-1799. --INVALID-LINK--
-
Synthetic Approaches, Biological Activities, and Structure–Activity Relationship of Pyrazolines and Related Derivatives. ResearchGate. --INVALID-LINK--
-
Mallikarjuna Rao, R., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. --INVALID-LINK--
-
Zhang, Y., et al. (2021). Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors. European Journal of Medicinal Chemistry, 223, 113627. --INVALID-LINK--
-
Swensen, A. M., et al. (2014). Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel. Bioorganic & Medicinal Chemistry Letters, 24(9), 2108-2112. --INVALID-LINK--
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-based inhibitors. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenge of poor aqueous solubility encountered with this important class of compounds. Our goal is to equip you with the knowledge and experimental strategies to enhance the developability of your promising therapeutic candidates.
Introduction: The Solubility Challenge with Tetrahydropyrrolo[3,4-c]pyrazoles
The this compound scaffold is a privileged structure in medicinal chemistry, particularly for the development of potent kinase inhibitors targeting key regulators of the cell cycle like Aurora kinases.[1][2] However, the inherent characteristics of this heterocyclic system, often coupled with the lipophilic substituents required for high target potency, frequently lead to poor aqueous solubility.[3][4] This presents a significant hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[5][6]
This guide will walk you through a systematic approach to diagnosing and addressing solubility issues, from simple formulation adjustments to more complex chemical modifications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-based inhibitor is precipitating in my aqueous assay buffer. What are my immediate options?
A1: Initial Troubleshooting for Immediate Experimental Needs
Precipitation during in vitro assays is a common and frustrating issue that can lead to unreliable data. Before embarking on extensive reformulation, consider these immediate strategies:
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of your compound.[7][8] Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions. For working dilutions in aqueous buffers, consider the addition of a small percentage (typically 1-5%) of a co-solvent. The choice of co-solvent can be critical and may require some empirical testing.
Co-solvent Typical Starting Concentration Considerations DMSO 1-2% (v/v) Can affect enzyme activity at higher concentrations. Ethanol 1-5% (v/v) Generally well-tolerated by many biological systems. Polyethylene Glycol 400 (PEG 400) 5-10% (v/v) Can enhance solubility but may increase viscosity.[9] Propylene Glycol 2-10% (v/v) A common pharmaceutical excipient.[7] -
pH Adjustment: The tetrahydropyrrolo[3,4-c]pyrazole core contains basic nitrogen atoms, meaning its solubility is likely pH-dependent.[10] By lowering the pH of your buffer, you can protonate these nitrogens, creating a more soluble cationic species.[11]
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate, phosphate, Tris buffers).
-
Add an excess of your solid compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot solubility as a function of pH to identify the optimal pH range for your experiments.
Workflow for determining the pH-solubility profile. -
Q2: I've tried adjusting the pH and using co-solvents, but the solubility of my lead compound is still too low for in vivo studies. What are the next steps?
A2: Advanced Formulation and Chemical Modification Strategies
When initial troubleshooting is insufficient, more advanced strategies are necessary to achieve the desired solubility for preclinical and clinical development.
-
Salt Formation: For compounds with basic functional groups, such as the nitrogen atoms in the tetrahydropyrrolo[3,4-c]pyrazole core, salt formation is a highly effective and widely used method to increase aqueous solubility and dissolution rate.[12][13] The formation of a salt with a suitable counterion can disrupt the crystal lattice of the solid form, leading to improved solvation.[14]
Common Counterions for Basic Drugs:
-
Hydrochloride (HCl)
-
Mesylate (methanesulfonate)
-
Sulfate
-
Maleate
-
Tartrate
Experimental Protocol: Salt Screening
-
Dissolve your free base compound in a suitable organic solvent (e.g., acetone, isopropanol).
-
Add a stoichiometric amount of the selected acid (e.g., HCl in isopropanol, methanesulfonic acid).
-
Allow the salt to crystallize, often aided by cooling or the addition of an anti-solvent.
-
Isolate the solid salt by filtration and dry it under vacuum.
-
Characterize the salt form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm its crystalline form and stability.
-
Determine the aqueous solubility of each salt form and compare it to the free base.
-
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[15][16] This strategy can be employed to temporarily mask the physicochemical properties that limit solubility.[17][18] For the tetrahydropyrrolo[3,4-c]pyrazole scaffold, a common approach is to attach a water-soluble promoiety to a suitable functional group on the molecule.
Potential Prodrug Strategies:
-
Phosphate Esters: If your inhibitor has a hydroxyl group, converting it to a phosphate ester can dramatically increase water solubility. These are often cleaved in vivo by phosphatases.
-
Amino Acid Conjugates: Attaching an amino acid can introduce a charged group, improving solubility.[15] These can be designed to be cleaved by peptidases.
-
Acyloxyalkyl Derivatives: These can improve solubility for parenteral administration and are cleaved by esterases.[17]
The prodrug approach for enhancing solubility. -
-
Structural Modification: While more resource-intensive, rationally designed structural modifications to the inhibitor itself can yield compounds with improved intrinsic solubility.[19][20] This involves a careful balance of maintaining or improving potency while altering physicochemical properties.
Strategies for Structural Modification:
-
Introduce Polar Functional Groups: Adding groups like hydroxyls, amides, or morpholines to a solvent-exposed region of the molecule can increase polarity and hydrogen bonding potential with water.[3]
-
Disrupt Crystal Packing: Modifying the molecular shape to be less planar can reduce the melting point and disrupt the crystal lattice energy, which often correlates with increased solubility.[19]
-
Reduce Lipophilicity (logP): Systematically replacing lipophilic substituents with more hydrophilic ones can improve solubility, but this must be done carefully to avoid a loss of binding affinity.[20]
-
Q3: What advanced formulation technologies can I consider for my poorly soluble inhibitor?
A3: Enabling Formulations for Development
For challenging compounds, advanced formulation technologies can provide a viable path forward, particularly for oral and parenteral delivery.[21][22]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state.[10][22] The amorphous form has higher free energy and thus higher apparent solubility and dissolution rate compared to the crystalline form.
Common Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
Preparation Methods:
-
-
Lipid-Based Formulations: These formulations incorporate the drug into a lipid vehicle, such as oils or surfactants.[5][23] Self-emulsifying drug delivery systems (SEDDS) are a particularly attractive option. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[21]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic part of the molecule in their hydrophobic core while their hydrophilic exterior interacts with water.[5]
Concluding Remarks
Improving the solubility of this compound-based inhibitors is a multifaceted challenge that requires a systematic and informed approach. By starting with simple formulation adjustments and progressing to more complex strategies like salt formation, prodrug design, and advanced formulation technologies, researchers can significantly enhance the developability of these promising therapeutic agents. Always remember that the optimal strategy will be compound-specific and will require empirical investigation.
References
- 1. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Research Chemical [benchchem.com]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrealm.com [chemrealm.com]
- 11. researchgate.net [researchgate.net]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Prodrug Design: Chemical Strategies and Pharmaceutical Applications [wsp-publishing.com]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives in solution
Introduction
Welcome to the technical support guide for 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. This class of bicyclic nitrogen-containing heterocycles is of significant interest in medicinal chemistry and drug development, with demonstrated potential as kinase inhibitors and anticancer agents.[1][2] However, the successful application of these compounds in experimental settings hinges on a thorough understanding of their stability in solution. Degradation can lead to inaccurate and irreproducible results in biological assays and analytical measurements.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth insights into the stability challenges associated with these derivatives. We will address common problems in a question-and-answer format, explain the underlying chemical principles, and provide validated protocols for assessing and mitigating degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound derivatives in solution?
The stability of these compounds is not intrinsic but is highly dependent on their chemical environment. The most critical factors are:
-
pH: The acidity or basicity of the solution can dramatically alter the rate and pathway of degradation. The nitrogen atoms in the heterocyclic rings can be protonated or deprotonated, changing the molecule's electron distribution and susceptibility to hydrolysis or oxidation.[3][4]
-
Solvent: The choice of solvent (e.g., DMSO, methanol, aqueous buffers) can affect solubility and reactivity. Protic solvents may participate in degradation reactions like solvolysis.
-
Temperature: As with most chemical reactions, degradation rates typically increase with temperature.[5] Long-term storage should always be at low temperatures (e.g., -20°C or -80°C).
-
Light: Exposure to UV or even ambient laboratory light can induce photochemical degradation (photolysis), often through radical-mediated pathways.[6][7]
-
Oxygen and Oxidizing Agents: The electron-rich pyrrolo-pyrazole core can be susceptible to oxidation. Dissolved oxygen in the solvent or the presence of oxidizing contaminants can lead to the formation of N-oxides or other oxidative degradation products.[8]
-
Substituents: The nature of the chemical groups attached to the core ring system significantly impacts stability. Electron-withdrawing groups can sometimes enhance stability by reducing the electron density of the rings, making them less prone to oxidation. Conversely, electron-donating groups may increase susceptibility to oxidation.[3][4]
Q2: I've noticed the color of my compound solution changing from colorless to yellow after a few hours on the benchtop. What is happening?
A visible color change is a common and clear indicator of chemical degradation. This is often due to photodecomposition or oxidation.[3] The formation of new, conjugated systems as the core structure degrades can lead to chromophores that absorb visible light. This is a critical observation that should prompt immediate investigation into the compound's stability under your specific experimental conditions. We strongly recommend preparing fresh solutions or, if solutions must be stored, protecting them from light by using amber vials or wrapping containers in aluminum foil.[7]
Q3: How long can I store my stock solutions (e.g., in DMSO)?
There is no universal answer, as the stability is highly specific to the individual derivative and storage conditions. While DMSO is a common aprotic solvent that is generally good for initial solubilization, long-term stability is not guaranteed. It is imperative to perform a solution stability study for your specific compound. As a general starting point, store stock solutions at -20°C or -80°C in tightly sealed containers, protected from light. For aqueous working solutions, it is best practice to prepare them fresh from a frozen stock immediately before each experiment.
Q4: My biological assay results are highly variable between experiments. Could this be a compound stability issue?
Yes, this is a classic symptom of compound instability. If your compound degrades in the assay medium over the course of the experiment, its effective concentration will decrease, leading to inconsistent and unreliable data.[9][10] It is crucial to validate the stability of your compound in the final assay buffer and under the exact conditions of the experiment (e.g., temperature, CO₂ incubation).
Troubleshooting Guide: Specific Experimental Issues
Issue 1: My HPLC analysis shows a decrease in the main compound peak over time, but no new peaks are appearing.
-
Possible Cause 1: Precipitation. Your compound's solubility in the chosen solvent may be limited, especially at lower storage temperatures. The compound could be crashing out of solution, leading to a lower measured concentration.
-
Troubleshooting Step: Visually inspect the solution (before agitation) for any precipitate. Centrifuge the sample and analyze the supernatant. If the concentration is lower, solubility is the likely issue. Consider using a different solvent or a lower stock concentration.
-
-
Possible Cause 2: Formation of Non-UV-Active or Poorly Retained Products. The degradation products may not have a chromophore that absorbs at the wavelength you are monitoring. Alternatively, they may be highly polar and elute in the solvent front of a typical reversed-phase HPLC method.
-
Troubleshooting Step: Analyze the sample using a mass spectrometer (LC-MS) to look for the expected masses of potential degradation products (e.g., hydrolyzed or oxidized species).[11] Also, consider using a different HPLC detector, like an Evaporative Light Scattering Detector (ELSD), or changing the chromatographic conditions to retain highly polar compounds.
-
Issue 2: I see multiple new peaks in my chromatogram after leaving my buffered aqueous solution at room temperature.
-
Possible Cause: Hydrolysis or Buffer-Catalyzed Degradation. The pyrrolo-pyrazole core or labile substituents (e.g., esters, amides) may be susceptible to hydrolysis, a reaction that is often pH-dependent.[12] Components of the buffer itself could also be catalyzing the degradation.
-
Troubleshooting Step: Conduct a forced degradation study by incubating your compound in solutions of varying pH (e.g., pH 3, 7, 9) to determine the pH range of maximum stability.[5] This will help you select a more suitable buffer system for your experiments. The workflow for such a study is outlined below.
-
Workflow for Investigating pH-Dependent Degradation
Caption: Workflow for a pH-dependent stability study.
Understanding Degradation Pathways
The primary degradation pathways for heterocyclic compounds like 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles are oxidation, hydrolysis, and photolysis.[6]
-
Oxidation: This is a major cause of degradation, often initiated by atmospheric oxygen (auto-oxidation) or reactive oxygen species.[6] The electron-rich nitrogen and carbon atoms of the heterocyclic system are common sites of attack, potentially leading to N-oxides, ring-opening, or other complex transformations.[5][8]
-
Hydrolysis: This involves the cleavage of chemical bonds by water. While the core ring structure can be susceptible under harsh acidic or basic conditions, more commonly, ester or amide functional groups on the periphery of the molecule will hydrolyze first.
-
Photolysis: Light energy can excite the molecule to a higher energy state, leading to bond cleavage and the formation of highly reactive free radicals. These radicals can then initiate chain reactions, leading to a complex mixture of degradation products.[6]
Potential Degradation Mechanisms
Caption: Major degradation pathways for the pyrazole derivatives.
Recommended Protocols for Stability Assessment
To ensure the integrity of your experimental data, we recommend performing the following stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[11]
Protocol 1: Basic Solution Stability Assessment
This protocol determines the stability of a stock or working solution under defined storage conditions.
-
Preparation: Prepare a solution of your compound in the desired solvent (e.g., DMSO, assay buffer) at the intended concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to determine the initial peak area of the parent compound. This is your 100% reference.
-
Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from storage, bring it to ambient temperature, and re-analyze by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A common acceptance criterion is that the solution is considered stable if the main peak area is ≥95% of the initial area and no significant degradation peaks have appeared.[9]
Protocol 2: Forced Degradation (Stress Testing)
This study is essential for understanding the intrinsic stability of the molecule and identifying potential degradation pathways, as recommended by ICH guidelines.[13]
-
Prepare Samples: Prepare separate solutions of your compound for each stress condition:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal: Heat solution (e.g., at 60°C) in a stable buffer. Include a room temperature control.
-
Photolytic: Expose the solution to a controlled light source providing at least 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[7] Keep a "dark" control sample wrapped in foil under the same temperature conditions.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours). If degradation is rapid, shorter time points may be necessary. For acid/base hydrolysis, the reaction may need to be neutralized before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (preferably with MS detection, i.e., LC-MS).
-
Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each condition. This provides a "degradation profile" of your molecule.
Sample Forced Degradation Data Summary
| Stress Condition | Incubation Time (hr) | Temperature | % Parent Remaining | Major Degradation Products Observed |
| 0.1 M HCl | 24 | 60°C | 85.2% | Peak 1 (Rt=2.1 min) |
| 0.1 M NaOH | 24 | 60°C | 45.7% | Peak 2 (Rt=1.8 min), Peak 3 (Rt=3.5 min) |
| 3% H₂O₂ | 24 | RT | 62.1% | Peak 4 (Rt=4.2 min, M+16) |
| Heat (Buffer pH 7.4) | 24 | 60°C | 96.5% | Minor degradation |
| Photolytic (ICH Q1B) | - | RT | 78.9% | Multiple small peaks |
This table presents hypothetical data for illustrative purposes.
By systematically evaluating the stability of your this compound derivatives, you can establish appropriate storage and handling procedures, ensuring the accuracy, reproducibility, and integrity of your research.
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. mdpi.com [mdpi.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. staff.um.edu.mt [staff.um.edu.mt]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Degradation products and pathway of ethiprole in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategic Control of Regioisomerism in Pyrazole Synthesis
Introduction
Welcome to the technical support center for pyrazole synthesis. As a cornerstone scaffold in medicinal chemistry and materials science, the pyrazole ring's utility is undisputed.[1][2] However, the classic and widely used Knorr synthesis—the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine—frequently presents a significant challenge: the formation of regioisomeric mixtures when using unsymmetrical starting materials.[1][3]
Different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[4] Therefore, controlling the regioselectivity of the synthesis is not merely an academic exercise but a critical necessity for efficient and targeted molecular design. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to selectively synthesize the desired pyrazole isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a roughly 1:1 mixture of two regioisomers in my pyrazole synthesis. What's going on?
A1: This is a very common issue and points to a lack of regiochemical control in the initial step of the reaction. The Knorr pyrazole synthesis proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration.[1] When you use an unsymmetrical 1,3-dicarbonyl, the substituted hydrazine has two distinct carbonyl carbons it can attack initially. If the electronic and steric properties of these two carbonyls are very similar, the initial nucleophilic attack by the hydrazine will be non-selective, leading to a mixture of two different hydrazone intermediates and, consequently, two regioisomeric pyrazoles.[5][6]
Q2: What are the key factors that I can manipulate to control the regioselectivity of the Knorr synthesis?
A2: The regiochemical outcome is a delicate balance of several factors. Understanding and manipulating these can steer the reaction toward your desired product.[1][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile, thereby directing the reaction to the less sterically hindered carbonyl group.[1][5]
-
Electronic Effects: The electronic nature of the substituents is paramount. Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease electrophilicity.[5]
-
Reaction pH: The acidity or basicity of the medium is a powerful tool. Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine (like methylhydrazine) can be protonated. This reduces its nucleophilicity, favoring attack by the other, less hindered nitrogen atom.[4][5] This can sometimes reverse the selectivity observed under neutral or basic conditions.
-
Solvent Choice: The solvent can have a dramatic and sometimes counterintuitive effect on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity compared to standard solvents like ethanol.[7][8]
Q3: My 1,3-dicarbonyl has a trifluoromethyl (-CF₃) group. Which regioisomer should I expect to be major?
A3: The powerful electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon significantly more electrophilic. Therefore, the initial nucleophilic attack from the hydrazine will preferentially occur at this carbonyl.
However, the final product depends on which nitrogen of the substituted hydrazine attacks. For example, with methylhydrazine (CH₃NHNH₂), the more nucleophilic nitrogen is the unsubstituted -NH₂ group. This will attack the more electrophilic carbonyl (adjacent to the -CF₃ group). After cyclization, this typically leads to the pyrazole where the N-methyl group is adjacent to the other carbonyl's substituent.
Interestingly, studies have shown that while this is the general principle, reaction conditions, particularly the solvent, can still heavily influence the final isomer ratio.[8][9]
Q4: I've tried changing the temperature and catalyst, but the regioselectivity is still poor. What is the most impactful change I can make?
A4: Based on extensive studies, changing the solvent to a fluorinated alcohol is often the most effective strategy for dramatically improving regioselectivity.[7][8] Conventional solvents like ethanol can sometimes participate in the reaction by forming hemiacetals, complicating the reaction pathway. Fluorinated alcohols like TFE and HFIP are non-nucleophilic and do not compete with the hydrazine in attacking the carbonyl groups. This "cleans up" the initial step, allowing the inherent electronic differences between the carbonyls to dictate the reaction pathway more strongly, leading to a significant improvement in the formation of a single regioisomer.[8]
Mechanistic Insight: The Competing Pathways
The formation of regioisomers arises from two competing reaction pathways at the very first step of the synthesis. The diagram below illustrates this critical bifurcation.
Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.
Troubleshooting Workflow: A Systematic Approach
If you are facing issues with regioselectivity, follow this systematic workflow to diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting pyrazole regioselectivity.
Data-Driven Insights: The Impact of Solvent
The choice of solvent can be the single most critical parameter for controlling regioselectivity. The following table summarizes experimental data from the literature, highlighting the profound effect of switching from ethanol (EtOH) to 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7][8]
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Regioisomer Ratio (A:B)¹ | Reference |
| R¹ =Furyl, R² =CF₃ | Methylhydrazine | EtOH | 65 : 35 | [8] |
| R¹ =Furyl, R² =CF₃ | Methylhydrazine | TFE | 97 : 3 | [8] |
| R¹ =Furyl, R² =CF₃ | Methylhydrazine | HFIP | >99 : 1 | [8] |
| R¹ =Phenyl, R² =CF₃ | Phenylhydrazine | EtOH | 72 : 28 | [8] |
| R¹ =Phenyl, R² =CF₃ | Phenylhydrazine | TFE | 90 : 10 | [8] |
| R¹ =Phenyl, R² =CF₃ | Phenylhydrazine | HFIP | 99 : 1 | [8] |
| R¹ =Furyl, R² =CH₃ | Methylhydrazine | EtOH | 43 : 57 | [7] |
¹Regioisomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group. Regioisomer B corresponds to the N-substituted nitrogen being adjacent to the R² group.
Experimental Protocols
Protocol 1: General Procedure for Enhanced Regioselectivity using Fluorinated Alcohols
This protocol provides a general guideline for maximizing the regioselective synthesis of a target pyrazole isomer.[1][8]
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated solvent (HFIP or TFE, approx. 0.1-0.2 M concentration).
-
Hydrazine Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution at room temperature. If using a hydrazine salt (e.g., hydrochloride), add an equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free hydrazine.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-80°C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated solvents are often significantly faster than in ethanol.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
-
Characterization: Confirm the structure and regiochemistry of the purified product using NMR spectroscopy (¹H, ¹³C, and NOESY or HMBC experiments are crucial for unambiguous assignment).[10][11]
Protocol 2: Characterization of Regioisomers by NMR
Unambiguous determination of the pyrazole's substitution pattern is critical. 2D NMR techniques are invaluable for this purpose.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for this task. It shows correlations between protons and carbons that are two or three bonds apart. For example, the protons of the N-substituent (e.g., N-CH₃) will show a 3-bond correlation to one of the pyrazole ring carbons (either C3 or C5). This directly establishes which carbon is adjacent to the substituted nitrogen.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. An NOE between the N-substituent protons and the protons of a substituent at the C5 position can confirm that arrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell-Based Assays for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles
Welcome to the technical support guide for researchers working with the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. This class of compounds has shown significant promise, particularly as potent inhibitors of key cell cycle regulators like Aurora and Cyclin-Dependent Kinases (CDKs)[1][2]. This guide is designed to provide you with field-proven insights and detailed protocols to help you navigate the complexities of cell-based assay development, ensuring the generation of robust, reproducible, and meaningful data.
Our approach is built on a foundation of scientific integrity. We will not only detail the "how" but also the critical "why" behind each experimental step. Every protocol is designed as a self-validating system, with integrated controls to give you confidence in your results.
Section 1: Frequently Asked Questions (FAQs) - Your Starting Point
This section addresses the most common initial questions researchers have when beginning their work.
Q1: What are 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and what are their primary cellular targets?
A1: This scaffold represents a bicyclic heterocyclic system that has been successfully optimized to create potent inhibitors of several protein kinases. Key targets identified in the literature include Aurora Kinase A and B, as well as Cyclin-Dependent Kinase 2 (CDK2)[2][3]. These kinases are critical regulators of cell division, making this compound class a focal point for anticancer drug discovery[4][5].
Q2: I have my compound. What is the absolute first experimental step I should take?
A2: Before any cell-based assay, you must determine the compound's solubility and stability in your specific cell culture medium. Many potent small molecules are hydrophobic and can precipitate in aqueous environments, leading to inaccurate concentration-response curves.[6][7]. An initial solubility assessment will save significant time and resources by preventing failed experiments.
Q3: How should I prepare and store stock solutions of my compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM)[8]. Ensure the compound is fully dissolved. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[8].
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: While cell line dependent, a final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe for most cell lines. However, it is a critical best practice to run a vehicle control experiment, treating your cells with the highest concentration of DMSO used in your assay, to confirm it does not impact cell viability or the assay readout[8].
Q5: What is the logical workflow for characterizing a new this compound derivative?
A5: A robust characterization workflow follows a logical progression from broad cellular effects to specific molecular interactions. This ensures that you are not just observing an effect, but that you understand its direct cause.
Section 2: Troubleshooting Guide - From Solubility to Function
This section provides detailed protocols and troubleshooting advice for specific experimental challenges.
Critical First Step: Compound Solubility & Handling
Precipitation is a primary source of assay artifacts and non-reproducible data. A compound that has crashed out of solution is not at the intended concentration.
Protocol: Determining Practical Solubility in Cell Culture Medium
-
Prepare a top concentration: Dilute your DMSO stock solution into pre-warmed (37°C) complete cell culture medium to your highest desired screening concentration. Example: Add 2 µL of a 10 mM stock to 998 µL of medium for a 20 µM final concentration with 0.2% DMSO.
-
Visual Inspection: Vortex gently and let the solution sit in a 37°C incubator for 1-2 hours. Visually inspect the tube against a dark background for any cloudiness or precipitate.
-
Microscopic Examination: Pipette a small volume onto a microscope slide and look for crystalline structures, which indicate precipitation.
-
Turbidity Measurement (Quantitative): If available, measure the light scattering of serial dilutions of the compound in medium using a nephelometer or a plate reader at a high wavelength (e.g., >600 nm) where the compound itself does not absorb light[9]. A sharp increase in signal indicates precipitation.
Troubleshooting Compound Precipitation
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon addition to medium. | The compound's concentration exceeds its aqueous solubility limit.[6] | 1. Lower the concentration: Your top concentration may be too high. 2. Increase stock concentration: Prepare a more concentrated DMSO stock (e.g., 50 mM) so a smaller volume is added to the medium, reducing the "solvent shock." |
| Medium becomes cloudy over time. | The compound is slowly precipitating or is unstable in the aqueous buffer. | 1. Reduce incubation time: If the assay allows, shorten the treatment duration. 2. Increase serum: Serum proteins can sometimes help stabilize hydrophobic compounds.[6] Test if increasing serum concentration (e.g., from 10% to 15% FBS) improves solubility without affecting the assay. |
| Results are not reproducible between experiments. | Inconsistent precipitation due to minor variations in preparation. | 1. Always use pre-warmed medium: Adding cold medium can cause compounds to crash out. 2. Add compound to medium, not vice-versa: Add the small volume of DMSO stock to the large volume of medium while gently vortexing to ensure rapid dispersal. |
Foundational Assay: Cell Viability & Cytotoxicity
This assay determines the concentration at which the compound inhibits cell growth or induces cell death (IC50). The MTT and Resazurin (AlamarBlue) assays are common methods.
Protocol: Cell Viability using Resazurin
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. The optimal density ensures cells are in the logarithmic growth phase at the end of the assay.[10]
-
Compound Treatment: Prepare serial dilutions of your compound in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include "cells + vehicle (DMSO)" and "medium only" controls.
-
Incubation: Incubate for the desired duration (e.g., 48-72 hours). This should be based on the cell line's doubling time.
-
Reagent Addition: Add Resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C.
-
Measurement: Read the fluorescence (Ex/Em ~560/590 nm) on a plate reader.
-
Data Analysis: Subtract the "medium only" background. Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the compound concentration to calculate the IC50 value.[8]
Troubleshooting Cell Viability Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. "Edge effects" in the 96-well plate due to evaporation.[11] 3. Compound precipitation. | 1. Ensure a single-cell suspension before plating. 2. Do not use the outer wells of the plate; fill them with sterile PBS or medium to create a humidity barrier. 3. Re-verify compound solubility (see section 2.1). |
| IC50 values are much higher than expected from literature. | 1. The compound is not cell-permeable. 2. The cells are resistant to the compound's mechanism. 3. The compound has degraded. | 1. This is a possibility that requires more advanced assays to confirm. 2. Ensure you are using a sensitive cell line. For Aurora kinase inhibitors, rapidly dividing cancer cell lines are appropriate.[1] 3. Use fresh aliquots of your stock solution. |
| Fluorescence/absorbance is high in "no-cell" control wells containing the compound. | The compound is interfering with the assay readout. It may be autofluorescent or can chemically reduce the detection reagent.[12][13] | 1. Run a full dose-response curve of the compound in medium without cells. 2. If interference is confirmed, subtract this background from your cell-containing wells or switch to an orthogonal viability assay (e.g., CellTiter-Glo, which measures ATP). |
Critical Validation: Target Engagement Assays
A cell viability effect does not prove your compound works via its intended target. Target engagement assays provide direct evidence that the compound is binding to its target protein inside the cell.[14][15] This is a crucial step to validate the mechanism of action.
Concept: Cellular Thermal Shift Assay (CETSA®)
The principle of CETSA is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[15] This change in thermal stability can be quantified.
Troubleshooting Target Engagement Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No thermal shift is observed. | 1. The compound is not binding to the target in cells (low permeability or high efflux).[16] 2. The compound does not sufficiently stabilize the protein upon binding. 3. The antibody used for detection is not specific or sensitive enough. | 1. This is a valid, though negative, result. It suggests the observed cytotoxicity may be off-target. 2. Not all binders are stabilizers. Consider an orthogonal method like NanoBRET™ Target Engagement.[14] 3. Validate your antibody with positive (overexpression) and negative (knockdown) controls. |
| High variability in protein quantification. | Inconsistent cell lysis or protein degradation. | 1. Ensure complete lysis by using appropriate buffers with protease inhibitors. 2. Run samples immediately after preparation or flash-freeze them. |
Final Confirmation: Functional Downstream Assays
This assay confirms that target engagement translates into the expected biological outcome. Since 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles inhibit cell cycle kinases, a logical functional assay is to measure cell cycle arrest. Inhibition of Aurora B or CDK2 is known to cause a G2/M phase arrest.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Seeding and Treatment: Seed cells in 6-well plates. Allow them to attach, then treat with your compound at relevant concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a duration appropriate to the cell cycle (e.g., 24 hours).
-
Cell Harvesting: Harvest both floating and adherent cells to ensure you collect any cells that have detached during mitosis.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at 4°C.
-
Staining: Wash the cells to remove ethanol. Resuspend in a staining solution containing Propidium Iodide (a DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A successful compound should show a dose-dependent increase in the G2/M population.
Section 3: Reference Data & Tables
Table 1: Common Assay Artifacts and Mitigation Strategies
| Artifact Type | Mechanism | Assay(s) Affected | Mitigation Strategy |
| Autofluorescence | Compound intrinsically emits light in the same range as the assay fluorophore.[12] | Fluorescence-based assays (e.g., Resazurin, fluorescent reporters). | 1. Measure compound fluorescence in a "no-cell" control plate. 2. Switch to a luminescent or colorimetric readout (e.g., CellTiter-Glo, MTT). |
| Compound Aggregation | Hydrophobic compounds form colloidal aggregates that can sequester and denature proteins non-specifically.[13][17] | Primarily enzyme and protein-protein interaction assays. | 1. Re-verify solubility. 2. Add a low concentration (0.01-0.1%) of a non-ionic detergent (e.g., Triton X-100) to the assay buffer.[13] |
| Redox Activity | Compound chemically reduces or oxidizes an assay reagent. | Assays relying on redox chemistry (e.g., MTT, Resazurin).[17] | 1. Test compound with reagent in a cell-free system. 2. Use an orthogonal assay based on a different detection principle (e.g., ATP measurement). |
| Luciferase Inhibition | Compound directly inhibits the luciferase reporter enzyme.[17] | Luciferase-based reporter gene assays. | 1. Run a counter-screen using purified luciferase enzyme. 2. Use a different reporter system (e.g., β-galactosidase) or a mutant luciferase less sensitive to inhibition. |
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 11. marinbio.com [marinbio.com]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Core Structure
A Guide to Minimizing Toxicity in Preclinical Animal Models
Welcome to the technical support center for researchers working with the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold and its derivatives. This guide is designed for drug development professionals, toxicologists, and medicinal chemists to proactively mitigate and troubleshoot toxicity issues encountered during in vivo animal studies. As Senior Application Scientists, our goal is to provide you with not only actionable protocols but also the mechanistic rationale behind them.
Section 1: Proactive Toxicity Mitigation
Before initiating Good Laboratory Practice (GLP) toxicology studies, a robust preclinical safety assessment can de-risk your program and conserve resources.[1][2] This section focuses on early-stage strategies to anticipate and minimize potential in vivo liabilities.
FAQ 1: What are the first steps to predict potential toxicity of my novel tetrahydropyrrolo[3,4-c]pyrazole derivative?
Answer: A tiered, in vitro screening approach is the most effective first step. Before exposing animals, it's crucial to understand the compound's intrinsic cellular toxicity and metabolic profile.[2][3] The fused nitrogen-containing heterocyclic structure of the tetrahydropyrrolo[3,4-c]pyrazole core suggests potential routes of metabolism that should be investigated early.[4][5]
Recommended Initial In Vitro Assay Panel:
| Assay Type | Endpoint Measured | Rationale & Mechanistic Insight |
| General Cytotoxicity | Cell viability (e.g., MTT, LDH release) in relevant cell lines (e.g., HepG2 for liver, HEK293 for kidney).[6] | Establishes a baseline for intrinsic cellular toxicity. A narrow gap between the effective concentration (EC50) and cytotoxic concentration (CC50) suggests a low therapeutic index. |
| hERG Channel Inhibition | In vitro patch-clamp or binding assay. | The tetrahydropyrrolo[3,4-c]pyrazole scaffold may possess basic nitrogen atoms that can interact with the hERG potassium channel, a critical off-target that can lead to cardiotoxicity.[7][8] |
| Metabolic Stability | Rate of compound depletion in liver microsomes (human, rat, mouse). | Provides an early indication of metabolic clearance. Fused heterocycles can be targets for cytochrome P450 (CYP) enzymes.[4][9] Rapid metabolism may lead to high concentrations of potentially toxic metabolites. |
| Reactive Metabolite | Glutathione (GSH) trapping assay in liver microsomes. | The pyrrole and pyrazole rings are susceptible to oxidative metabolism, which can form reactive epoxide or electrophilic intermediates.[4] These can form adducts with cellular macromolecules, leading to idiosyncratic toxicity. |
| Genotoxicity | Bacterial reverse mutation assay (Ames test).[10] | A standard screen to assess mutagenic potential, which is a critical regulatory requirement before first-in-human studies.[1][11] |
FAQ 2: How can formulation design reduce observed toxicity in vivo?
Answer: Formulation is a powerful but often underutilized tool for toxicity mitigation.[12] The primary goal is to optimize the pharmacokinetic (PK) profile to minimize toxicity while maintaining efficacy.[12][13]
-
Cmax-Related Toxicity: If toxicity is linked to high peak plasma concentrations (Cmax), switching from a simple solution (e.g., in DMSO/saline) to a modified-release formulation can be highly effective.[12] Technologies like amorphous solid dispersions or nanocrystal suspensions can slow dissolution and absorption, blunting the Cmax peak while preserving the total exposure (AUC).[13]
-
Solubility-Limited Exposure: For poorly soluble derivatives (common for flat, aromatic heterocycles), an enabling formulation is needed to achieve adequate exposure for both efficacy and toxicity studies.[13] Without this, you may not reach a maximum tolerated dose (MTD), a key objective of GLP toxicology studies.[1]
-
Vehicle Toxicity: Never underestimate the toxicity of the dosing vehicle itself.[14] For example, some surfactants used to solubilize compounds can cause gastrointestinal distress or other adverse effects, confounding the interpretation of your compound's intrinsic toxicity. Always run a vehicle-only control group.
Section 2: Troubleshooting In Vivo Toxicity Signals
This section provides a question-and-answer guide for addressing common toxicity findings once animal studies are underway.
Q: We are observing significant, dose-limiting hepatotoxicity (elevated ALT/AST) in our rat study. What are the likely causes and how do we investigate?
A: Hepatotoxicity is a common finding for nitrogen-containing heterocycles. The investigation should follow a logical, tiered approach to determine the root cause, which is often metabolic.
Immediate Steps:
-
Confirm the Finding: Ensure the observation is robust and dose-dependent.
-
Histopathology: Collect liver tissue for pathological examination. This is critical to understand the nature of the injury (e.g., necrosis, steatosis, cholestasis), which provides clues to the mechanism.
Investigation Workflow: The following workflow can help dissect the root cause of the observed hepatotoxicity.
References
- 1. seed.nih.gov [seed.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. altasciences.com [altasciences.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the blood-brain barrier (BBB) penetration of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole and its derivatives. This guide is structured to provide in-depth, actionable advice to troubleshoot common experimental hurdles and to offer a clear rationale behind strategic decisions in your research pipeline.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the potential for CNS activity of the this compound scaffold.
Q1: What are the initial physicochemical properties of the this compound core that I should consider for BBB penetration?
A1: The core scaffold of this compound has a molecular weight of approximately 109.13 g/mol and a topological polar surface area (TPSA) of around 40.7 Ų.[1][2] While the low molecular weight is favorable for crossing the BBB, the TPSA is a critical parameter to monitor as you derivatize the core. Generally, for passive diffusion across the BBB, a TPSA of less than 90 Ų is recommended. The core also has both hydrogen bond donors and acceptors, which can impact permeability.[2]
Q2: Is the this compound scaffold likely to be a P-glycoprotein (P-gp) substrate?
A2: It is challenging to predict P-gp substrate liability from the core structure alone. P-gp, an efflux transporter at the BBB, often recognizes lipophilic and cationic compounds.[3] As you develop derivatives, particularly those with increased lipophilicity, it is crucial to experimentally determine if they are P-gp substrates. This can be a major reason for poor brain penetration despite favorable physicochemical properties.
Q3: What are the most common initial strategies I should consider to improve the BBB penetration of my this compound-based compounds?
A3: The primary strategies to consider are:
-
Lipophilicity Modification: Systematically modifying your derivatives to achieve an optimal logP (octanol-water partition coefficient), typically in the range of 1.5 to 3.5, can enhance passive diffusion across the lipid membranes of the BBB.[4]
-
Prodrug Approach: If your parent molecule is too polar, a lipophilic prodrug strategy can be employed. This involves masking polar functional groups with lipophilic moieties that are later cleaved in the brain to release the active drug.[5][6]
-
Nanoparticle Formulation: Encapsulating your compound in nanoparticles can facilitate its transport across the BBB, masking its inherent physicochemical properties from the barrier.[7][8]
Troubleshooting Guides
This section provides a more in-depth, problem-and-solution format for specific experimental challenges you may encounter.
Issue 1: My this compound derivative shows low permeability in my in vitro BBB model (e.g., PAMPA or cell-based transwell assay).
Possible Causes and Solutions:
-
Suboptimal Lipophilicity:
-
Causality: The ability of a small molecule to passively diffuse across the lipid bilayers of the BBB is highly dependent on its lipophilicity. A parabolic relationship often exists, where compounds that are too polar or too lipophilic show poor penetration.[9]
-
Troubleshooting Steps:
-
Determine the logP/logD of your compound.
-
Synthesize a small library of analogs with varying lipophilicity. This can be achieved by adding or removing non-polar functional groups. For instance, the addition of a fluoroethyl group has been shown to significantly improve brain exposure of some compounds.[10]
-
Re-evaluate the permeability of these new analogs in your in vitro model to identify the optimal lipophilicity range for your scaffold.
-
-
-
High Hydrogen Bonding Capacity:
-
Causality: A high number of hydrogen bond donors and acceptors can lead to a strong solvation shell, hindering the molecule's ability to partition into the lipid membrane of the BBB endothelial cells.[11]
-
Troubleshooting Steps:
-
Analyze the structure of your derivative to identify key hydrogen bond donors and acceptors.
-
Design and synthesize analogs where some of these groups are masked or replaced, for example, by methylation or fluorination, to reduce hydrogen bonding potential.
-
Assess the impact on permeability using your established in vitro assay.
-
-
Issue 2: My compound has good in vitro permeability but shows a high efflux ratio in a bidirectional transwell assay, suggesting it is a substrate for an efflux transporter like P-gp.
Possible Causes and Solutions:
-
Recognition by P-glycoprotein (P-gp) or other ABC transporters:
-
Causality: P-gp is a key efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream, thereby limiting their CNS exposure.[3][12]
-
Troubleshooting Steps:
-
Confirm P-gp Substrate Liability: Perform a bidirectional permeability assay in the presence and absence of a known P-gp inhibitor, such as verapamil or cyclosporine A.[13] A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Structural Modification to Evade P-gp:
-
Slight modifications to the compound's structure can sometimes disrupt its recognition by P-gp without affecting its target affinity. This often involves subtle changes to the charge distribution or steric hindrance near the P-gp recognition motifs.
-
Consider strategies to reduce the number of hydrogen bond donors, as this has been shown to decrease P-gp efflux.
-
-
Co-administration with a P-gp Inhibitor: While less ideal for chronic therapies due to potential drug-drug interactions, co-administration with a P-gp inhibitor can be a useful experimental tool to confirm that P-gp efflux is the primary reason for low in vivo brain penetration.[12]
-
-
Issue 3: My compound has good physicochemical properties and is not a P-gp substrate, but still shows poor brain penetration in vivo.
Possible Causes and Solutions:
-
High Plasma Protein Binding:
-
Causality: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High binding to plasma proteins like albumin can severely limit the concentration gradient driving diffusion into the brain.[9]
-
Troubleshooting Steps:
-
Measure the plasma protein binding of your compound using techniques like equilibrium dialysis or ultrafiltration.
-
If binding is excessively high (e.g., >99%), consider structural modifications to reduce it. This can be a challenging optimization process, as the features that govern plasma protein binding can also be important for target engagement.
-
-
-
Rapid Metabolism:
-
Causality: The compound may be rapidly metabolized in the liver or by enzymes present in the BBB endothelial cells, reducing the amount of intact drug that reaches the brain.[9]
-
Troubleshooting Steps:
-
Perform metabolic stability assays using liver microsomes or S9 fractions.
-
Identify the metabolic "soft spots" on your molecule and design analogs that are more resistant to metabolic degradation, for example, by introducing blocking groups like fluorine atoms at sites of oxidation.
-
-
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Cell-Based Transwell Assay
This protocol provides a general framework for assessing the permeability of your this compound derivatives.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or a co-culture model with astrocytes and pericytes.[14][15]
-
Cell culture medium and supplements
-
Your test compound and a low-permeability marker (e.g., Lucifer yellow) and a high-permeability marker (e.g., caffeine)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed the endothelial cells on the apical side of the transwell insert and allow them to form a confluent monolayer. For co-culture models, seed astrocytes and/or pericytes on the basolateral side.[15]
-
Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure the formation of tight junctions. A high TEER value is indicative of a good barrier.[16]
-
Permeability Assay (Apical to Basolateral): a. Replace the medium in both chambers with a transport buffer. b. Add your test compound and control markers to the apical chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. d. Quantify the concentration of the compounds in the samples using LC-MS/MS.
-
Calculate the Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Protocol 2: P-glycoprotein Substrate Assessment
This protocol is an extension of the permeability assay to determine if your compound is a substrate for P-gp.
Procedure:
-
Follow the steps for the permeability assay as described above.
-
Perform the assay in parallel in the presence of a known P-gp inhibitor (e.g., 10 µM verapamil).
-
In addition to the apical-to-basolateral permeability, also measure the basolateral-to-apical permeability.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Interpretation: An efflux ratio greater than 2 suggests that your compound is a substrate for an efflux transporter. If the efflux ratio is significantly reduced in the presence of a P-gp inhibitor, it confirms that your compound is a P-gp substrate.
Visualizations
Caption: Overview of major strategies to enhance blood-brain barrier penetration.
Caption: Experimental workflow for assessing in vitro BBB permeability.
Data Summary
| Parameter | General Target for Good BBB Penetration | Rationale |
| Molecular Weight | < 400-500 Da | Smaller molecules can more easily pass through the tight junctions of the BBB.[17] |
| logP | 1.5 - 3.5 | Optimal lipophilicity for partitioning into and out of the lipid membranes of the BBB.[4] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | A lower TPSA is associated with better passive diffusion across the BBB. |
| Hydrogen Bond Donors | < 3-5 | Fewer hydrogen bonds reduce desolvation energy penalty for membrane entry.[10] |
| Efflux Ratio | < 2 | Indicates the compound is not a significant substrate for efflux transporters like P-gp. |
References
- 1. This compound | C5H7N3 | CID 10943091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Inhibition of P-glycoprotein at the Blood–Brain Barrier by Phytochemicals Derived from Traditional Chinese Medicine | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Nanoparticle enabled drug delivery across the blood brain barrier: in vivo and in vitro models, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms - Oreate AI Blog [oreateai.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regional P-glycoprotein Activity and Inhibition at the Human Blood-Brain Barrier as Imaged by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 15. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 17. Which type of drugs penetrate CNS better? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives and PHA-739358 as Aurora Kinase Inhibitors
This guide provides an in-depth, objective comparison of two closely related classes of Aurora kinase inhibitors: the broader 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold and the clinical candidate PHA-739358 (also known as Danusertib). Both originate from the same foundational chemical structure, offering a unique case study in compound optimization and selectivity profiling for cancer research and drug development professionals.
Introduction: The Critical Role of Aurora Kinases in Mitosis
Aurora kinases are a family of serine/threonine kinases that serve as master regulators of mitosis.[1][2] In mammals, the family comprises three members—Aurora A, B, and C—each with distinct roles in ensuring genomic stability during cell division.[3][4]
-
Aurora A is crucial for centrosome maturation, entry into mitosis, and the assembly of a bipolar spindle.[4]
-
Aurora B , a component of the chromosomal passenger complex, is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[3][5]
-
Aurora C shares functions with Aurora B and is primarily expressed in meiotic cells.
Given their fundamental role in cell proliferation, the overexpression of Aurora kinases is a common feature in many human cancers, including colon, breast, and ovarian cancers, often correlating with poor prognosis.[6] This has made them highly attractive targets for the development of small-molecule inhibitors aimed at disrupting the division of rapidly proliferating cancer cells.[2]
This guide focuses on two potent inhibitors derived from the pyrrolo-pyrazole scaffold: a representative compound from the this compound series (henceforth referred to as "Compound 9d" as designated in its primary literature) and the clinical-stage compound PHA-739358.[7][8]
Compound Profiles
The this compound Scaffold: A Foundation for Potency
The this compound bicycle is a versatile scaffold designed to target the ATP-binding pocket of protein kinases.[7] Through combinatorial expansion and structure-activity relationship (SAR) studies, this core has yielded multiple potent inhibitors. The optimization of a 5-phenylacetyl series led to the identification of Compound 9d , a highly potent inhibitor of Aurora kinases with a favorable, multi-targeted kinase inhibition profile.[7][9][10] It was selected for its high antiproliferative activity, efficacy in in-vivo tumor models, and promising pharmacokinetic properties.[9]
PHA-739358 (Danusertib): A Clinically Evaluated Inhibitor
PHA-739358, also known as Danusertib, is a 3-aminopyrazole derivative that also utilizes the pyrrolo-pyrazole core.[8][11][12] It was identified as a potent pan-Aurora kinase inhibitor that also demonstrates activity against other cancer-relevant kinases.[11][12] Its significant antitumor activity in various preclinical models and favorable safety profile propelled it into clinical trials for solid tumors and leukemias.[3][11][13] In cellular contexts, PHA-739358 is characterized by a dominant Aurora B inhibition phenotype, leading to endoreduplication and inhibition of Histone H3 phosphorylation.[8][11][12]
Head-to-Head Comparison: Efficacy and Selectivity
The true value of an inhibitor lies not just in its on-target potency but also in its selectivity profile and cellular effects. Both Compound 9d and PHA-739358 emerged from the same research program and thus share remarkable similarities, yet their subtle differences are instructive for specific research applications.
Biochemical Potency
Both compounds are potent, ATP-competitive inhibitors of all three Aurora kinase family members.[7][12] Their published IC50 values reveal a strikingly similar potency against Aurora A and B, with minor variations in Aurora C inhibition and off-target activities.
| Target Kinase | Compound 9d (IC50, nM) | PHA-739358 (Danusertib) (IC50, nM) |
| Aurora A | 13[7][14] | 13[12][15][16] |
| Aurora B | 79[7][14] | 79[12][15][16] |
| Aurora C | 31[7][14] | 61[12][15][16] |
| Abl | 21[7] | 25[12][15] |
| FGFR1 | 31[7] | 47[12][15] |
| RET | 100[7] | 31[12][15] |
| TrkA | 80[7] | 31[12][15] |
| Data compiled from primary literature.[7][12][14][15][16] |
Expert Insight: The identical IC50 values for Aurora A and B suggest these compounds may be either the same molecule reported in different contexts or extremely close analogs from the same optimization effort. The key differentiators are the ~2-fold higher potency of Compound 9d for Aurora C and its distinct selectivity profile against other tyrosine kinases like RET and TrkA, where PHA-739358 is more potent. This "spectrum-selective" profile can be advantageous, as these off-targets are also implicated in oncogenesis.[7][12]
Cellular Activity and Phenotype
In cellular assays, both compounds potently inhibit cell proliferation across a wide range of human tumor cell lines, with IC50 values typically in the low-to-mid nanomolar range.[14]
-
Phenotypic Effect: Consistent with potent Aurora kinase inhibition, treatment with either compound leads to a G2/M cell cycle arrest, a failure of cytokinesis, and the subsequent emergence of a polyploid (>4N DNA content) cell population.[11][14]
-
Biomarker Modulation: A hallmark of Aurora B inhibition is the suppression of phosphorylation on its substrate, Histone H3 at Serine 10 (pHH3). Both compounds effectively inhibit this marker.[11][12] PHA-739358 is particularly noted for exhibiting a dominant Aurora B inhibition phenotype in cells.[8][11]
In Vivo Efficacy
Both compounds have demonstrated significant antitumor activity in mouse xenograft models.[11][14] Administration of either inhibitor leads to a dose-dependent reduction in tumor growth.[11][14] For PHA-739358, in vivo target modulation was confirmed by showing inhibition of pHH3 in tumor biopsies, validating this as a robust pharmacodynamic biomarker for clinical studies.[3][11]
Experimental Methodologies
To empower researchers to validate these findings, we provide the following self-validating protocols. The causality behind key steps is explained to ensure robust and reproducible data.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Causality: This assay directly measures the inhibitor's ability to compete with ATP for the kinase's active site, providing a pure measure of biochemical potency independent of cellular factors.
Methodology:
-
Reagents: Purified recombinant Aurora A/B/C kinase, appropriate peptide substrate (e.g., Kemptide), ATP, ³³P-γ-ATP, inhibitor stock solution (in DMSO), kinase buffer.
-
Plate Preparation: Serially dilute the inhibitor in DMSO, then further dilute in kinase buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Add 10 µL of each concentration to a 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, peptide substrate, and the kinase enzyme.
-
Add 20 µL of the master mix to each well.
-
Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Phosphorylation:
-
Prepare an ATP mix containing cold ATP and ³³P-γ-ATP. The final ATP concentration should be near the Km value for an accurate Ki determination.[15]
-
Add 20 µL of the ATP mix to each well to start the reaction.
-
Incubate for 30 minutes at 30°C.
-
-
Stop and Capture:
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter while unincorporated ³³P-γ-ATP will be washed away.
-
-
Quantification:
-
Wash the plate multiple times with 0.1% phosphoric acid.
-
Dry the plate and add scintillation fluid.
-
Measure radioactive counts using a microplate scintillation counter.
-
-
Data Analysis: Convert counts to percent inhibition relative to the DMSO control. Plot percent inhibition versus log[inhibitor] and fit to a four-parameter logistic equation to calculate the IC50.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the inhibitor's effect on cell cycle progression, specifically looking for G2/M arrest and polyploidy.
Causality: Aurora kinases are essential for mitotic progression. Their inhibition is expected to trap cells in mitosis (4N DNA content) and, upon mitotic slippage without division, lead to cells with >4N DNA content (polyploidy).[14] This phenotypic readout is a direct cellular consequence of the mechanism of action.
Methodology:
-
Cell Culture: Plate a cancer cell line (e.g., HCT-116, HeLa) in 6-well plates and allow them to adhere overnight.[14]
-
Treatment: Treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the antiproliferative IC50) for 24-48 hours. Include a DMSO vehicle control.
-
Cell Harvest:
-
Collect both floating and adherent cells to ensure no population is lost.
-
Trypsinize the adherent cells, combine with the supernatant, and pellet by centrifugation (300 x g, 5 min).
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise. This prevents cell clumping and ensures proper fixation.
-
Fix overnight at -20°C.
-
-
Staining:
-
Pellet the fixed cells and wash with PBS.
-
Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is critical to remove dsRNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate the single-cell population and analyze the DNA content histogram. Quantify the percentage of cells in the G1 (2N), S, G2/M (4N), and polyploid (>4N) phases.
Conclusion and Recommendations
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent Aurora kinase inhibitors. The comparison between the preclinical Compound 9d and the clinical candidate PHA-739358 (Danusertib) showcases a successful drug discovery paradigm.
-
Both are highly potent pan-Aurora inhibitors with nearly identical activity against Aurora A and B.
-
Their primary distinction lies in their selectivity profiles against a panel of other cancer-relevant kinases and a minor difference in Aurora C potency.
-
PHA-739358's progression to clinical trials underscores the therapeutic potential of this chemical class.[5][11]
For Researchers:
-
If your goal is to study the effects of potent, pan-Aurora inhibition with a well-characterized compound that has a defined clinical context, PHA-739358 is the superior choice. Its dominant Aurora B phenotype is well-documented.[8][11]
-
If your research focuses on structure-activity relationships, exploring the impact of subtle chemical modifications on kinase selectivity, or investigating the dual inhibition of Aurora kinases and targets like FGFR1, the series of compounds represented by Compound 9d provides an excellent toolset.[7]
Ultimately, both inhibitors are powerful chemical probes for dissecting the complex role of Aurora kinases in cell division and oncology, with their shared lineage providing a compelling narrative of targeted drug development.
References
- 1. The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Novel CDK Inhibitors: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives versus (R)-Roscovitine
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy.[1] Dysregulation of these crucial cell cycle regulators is a hallmark of many malignancies, making them attractive targets for drug development.[1] For years, (R)-roscovitine (also known as seliciclib) has been a benchmark pan-CDK inhibitor, extensively used in research and clinical trials.[2][3] However, the quest for inhibitors with improved potency and selectivity has led to the emergence of novel scaffolds, such as the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core.
This guide provides an in-depth, objective comparison of this new class of pyrazole derivatives against the well-established (R)-roscovitine, offering experimental data and procedural insights for researchers, scientists, and drug development professionals.
The Evolving Landscape of CDK Inhibition
CDKs are a family of serine/threonine kinases that, when complexed with their cyclin partners, orchestrate the progression of the cell cycle.[4] Their aberrant activity can lead to uncontrolled cellular proliferation, a defining characteristic of cancer.[4] While first-generation CDK inhibitors like flavopiridol and roscovitine demonstrated broad activity against multiple CDKs, this lack of specificity often resulted in off-target effects and associated toxicities. This has spurred the development of more selective inhibitors, with the goal of achieving a wider therapeutic window.
(R)-roscovitine, a purine analog, functions by competing with ATP for the binding site on several CDKs, primarily inhibiting CDK1, CDK2, CDK5, CDK7, and CDK9.[2][5] In contrast, the this compound scaffold has given rise to a new class of highly potent and selective CDK2 inhibitors.[6]
At a Glance: (R)-Roscovitine vs. This compound Derivatives
| Feature | (R)-Roscovitine (Seliciclib) | This compound Derivatives |
| Core Structure | Purine Analog | Bicyclic Tetrahydropyrrolo[3,4-c]pyrazole |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Primary CDK Targets | CDK1, CDK2, CDK5, CDK7, CDK9 | Primarily CDK2 |
| Potency | Sub-micromolar IC50 values for target CDKs | Nanomolar activity in biochemical assays |
| Selectivity | Broad-spectrum CDK inhibitor | Highly selective for CDK2 over other kinases |
| Reported Efficacy | Induces cell cycle arrest and apoptosis in various cancer cell lines.[5][7] | 4- to 28-fold more potent than (R)-roscovitine against some human cancer cell lines.[8] |
Delving into the Data: A Head-to-Head Comparison
Biochemical Potency: A Tale of Two Profiles
The inhibitory activity of a compound against its target kinase is a critical measure of its potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
(R)-Roscovitine: The Broad-Spectrum Inhibitor
(R)-Roscovitine exhibits a broad inhibitory profile against several key CDKs involved in cell cycle progression and transcription.
| CDK/Cyclin Complex | (R)-Roscovitine IC50 (µM) |
| CDK1/cyclin B | 0.65[2][9] |
| CDK2/cyclin A | 0.7[2][9] |
| CDK2/cyclin E | 0.7[2][9] |
| CDK5/p25 | 0.16 - 0.2[7][9] |
| CDK7/cyclin H | 0.46[5] |
| CDK9/cyclin T1 | 0.60[5] |
| CDK4/cyclin D1 | >100[2] |
| CDK6/cyclin D3 | >100[2] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
This compound Derivatives: The Selective CDK2 Powerhouse
Research into the this compound scaffold has revealed a class of compounds with remarkable potency and selectivity for CDK2. One study focusing on 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles described them as a "new class of CDK2 inhibitors" with "nanomolar activity in the biochemical assay".[6] Another investigation into 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives found that their most active compound was 4- to 28-fold more potent than (R)-roscovitine in cellular assays across six different human cancer cell lines.[8]
This high degree of selectivity for CDK2 is a significant advantage, as it may translate to a more targeted therapeutic effect with fewer off-target side effects compared to the broader activity of roscovitine.
Visualizing the Chemical Scaffolds
To better understand the structural basis for their different activities, let's visualize the core structures of (R)-roscovitine and a representative this compound derivative.
Figure 1. Core chemical structures.
Experimental Corner: Protocols for Evaluating CDK Inhibitors
To ensure the scientific rigor of our comparisons, it is essential to employ standardized and validated experimental protocols. Here, we outline the methodologies for key assays used to characterize CDK inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration.
Workflow Diagram:
Figure 2. ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Protocol:
-
Prepare Reagents: Dilute the kinase, substrate (e.g., histone H1 for CDK2), ATP, and the test compounds (this compound derivatives and (R)-roscovitine) to the desired concentrations in kinase buffer.
-
Set up Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) control.
-
Add Enzyme: Add 2 µL of the diluted kinase to each well.
-
Add Substrate/ATP Mix: Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The addition of a single reagent, CellTiter-Glo®, to cultured cells results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound derivatives and (R)-roscovitine) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Workflow Diagram:
Figure 3. Cell Cycle Analysis Workflow.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells and treat with the desired concentrations of CDK inhibitors or vehicle control for a specified time (e.g., 24 hours).
-
Harvest Cells: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.
-
Wash: Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Incubate on ice for at least 30 minutes.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold is a multi-step process that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships. A common synthetic route involves the construction of the pyrazole ring followed by the annulation of the pyrrolidinone ring. The specific details of the synthesis, including the introduction of the acyl and amino groups, are crucial for achieving the desired potency and selectivity. For a detailed synthetic scheme, researchers are encouraged to consult the primary literature on the synthesis of these compounds.
Conclusion and Future Perspectives
The comparison between this compound derivatives and (R)-roscovitine highlights a significant evolution in the design of CDK inhibitors. While (R)-roscovitine has been an invaluable tool for studying the broad effects of CDK inhibition, its lack of selectivity presents challenges for therapeutic development.
The this compound derivatives represent a promising new class of CDK inhibitors characterized by their high potency and, most notably, their selectivity for CDK2. This specificity may lead to a more favorable safety profile and the potential for combination therapies with agents that induce resistance through CDK2-dependent mechanisms.
Further research is warranted to fully elucidate the inhibitory profile of the most promising this compound derivatives against a broader panel of kinases and to evaluate their efficacy in preclinical in vivo models. The continued exploration of this and other novel chemical scaffolds will undoubtedly pave the way for the next generation of highly effective and targeted cancer therapies.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 3. g1therapeutics.com [g1therapeutics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pan-Aurora Kinase Inhibitors: Profiling 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-based Compounds and Their Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitosis.[1][2][3] Their overexpression in a wide array of human cancers has cemented their status as high-value targets for anticancer drug development.[3][4][5][6] This guide provides a detailed, head-to-head comparison of several prominent pan-Aurora kinase inhibitors, with a special focus on compounds built around the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, such as Danusertib, and the multi-kinase inhibitor AT9283. We will delve into their inhibitory profiles, cellular activities, and the experimental frameworks used to evaluate them.
The Central Role of Aurora Kinases in Cell Division
Aurora kinases are pivotal for the orderly progression of mitosis. Aurora A governs centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, is essential for chromosome alignment and segregation.[1] Aurora C's functions overlap with Aurora B, particularly in meiosis.[1] Their critical roles in cell division and frequent dysregulation in tumors make them attractive therapeutic targets.[1][7] Inhibition of these kinases disrupts mitotic progression, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][8]
Caption: The role of Aurora kinases in mitosis and the effect of their inhibition.
Profiling the Inhibitors
A successful kinase inhibitor requires a balance of high potency against its intended targets and selectivity to minimize off-target effects. Here, we compare several pan-Aurora kinase inhibitors that have been evaluated in preclinical and clinical settings.
AT9283: The Multi-Targeted Pyrrolo[3,4-c]pyrazole Derivative
AT9283 is a potent, multi-targeted kinase inhibitor built on a pyrazole-benzimidazole scaffold.[9] It is a formidable inhibitor of both Aurora A and Aurora B.[9][10] Beyond the Aurora family, AT9283 also demonstrates potent activity against Janus kinase 2 (JAK2), JAK3, and the T315I mutant of Abl kinase, a common source of resistance in chronic myeloid leukemia.[1][11][12] This multi-kinase profile suggests its potential utility in hematological malignancies where these kinases are often dysregulated.[1][11]
-
Mechanism of Action: AT9283 binds to the ATP-pocket of Aurora kinases, leading to the inhibition of their catalytic activity.[3] In cells, this manifests as a potent anti-proliferative effect and the induction of a polyploid phenotype, a hallmark of Aurora B inhibition.[9][13]
-
Cellular Activity: It has demonstrated the ability to inhibit proliferation and induce apoptosis in a wide range of cancer cell lines, including those from aggressive B-cell non-Hodgkin's lymphomas.[6][14]
Danusertib (PHA-739358): A Pyrrolo-pyrazole Pan-Aurora Inhibitor
Danusertib is another prominent inhibitor featuring a pyrrolo-pyrazole core structure.[15] It acts as a pan-Aurora kinase inhibitor with additional activity against Abl, Ret, TrkA, and FGFR1.[16]
-
Mechanism of Action: Danusertib is an ATP-competitive inhibitor of Aurora kinases.[17] Its inhibition of Aurora kinases leads to G2/M phase cell cycle arrest and the accumulation of polyploid cells.[15]
-
Cellular Activity: It shows significant anti-proliferative effects across various leukemia cell lines and is effective against imatinib-resistant BCR-ABL mutants, including the T315I mutation.[15][16]
Tozasertib (VX-680/MK-0457): A Potent Pan-Aurora Inhibitor
Tozasertib is a potent, small-molecule inhibitor of all three Aurora kinases, with a preference for Aurora A.[18][19] It also shows activity against FLT-3 and Abl kinases.[20]
-
Mechanism of Action: By inhibiting Aurora kinase activity, Tozasertib disrupts the formation of the bipolar spindle during mitosis, leading to G2/M phase arrest.[19]
-
Cellular Activity: It effectively inhibits the proliferation of numerous cancer cell lines and induces apoptosis.[20][21]
Barasertib (AZD1152): An Aurora B Selective Inhibitor
Barasertib is a prodrug that is rapidly converted in plasma to its active form, Barasertib-hQPA.[22] This active metabolite is a highly selective and potent inhibitor of Aurora B.[23][24]
-
Mechanism of Action: Its primary mode of action is the specific inhibition of Aurora B, leading to defects in cytokinesis and the formation of polyploid cells, which can then undergo apoptosis.[23]
-
Cellular Activity: Barasertib has shown potent anti-proliferative effects in a variety of cancer cells, particularly in hematologic and colon tumor xenografts.[23][25]
Alisertib (MLN8237): An Aurora A Selective Inhibitor
Alisertib is a selective inhibitor of Aurora A, with significantly less activity against Aurora B.[26]
-
Mechanism of Action: By selectively targeting Aurora A, Alisertib disrupts mitotic spindle formation, leading to mitotic arrest and apoptosis.[2][27]
-
Cellular Activity: It has demonstrated anti-proliferative activity in a wide range of tumor cell lines and has shown efficacy in preclinical models of various cancers, including colorectal cancer and multiple myeloma.[2][28]
SNS-314: A Potent and Selective Pan-Aurora Inhibitor
SNS-314 is a potent, ATP-competitive, and selective inhibitor of all three Aurora kinases.[4][29]
-
Mechanism of Action: Inhibition of Aurora kinases by SNS-314 leads to a reduction in the phosphorylation of histone H3, a key substrate of Aurora B, and an increase in nuclear size, indicative of failed mitosis.[4][30]
-
Cellular Activity: SNS-314 effectively blocks proliferation in a broad panel of tumor cell lines.[29] In vivo studies have shown significant, dose-dependent tumor growth inhibition.[4][29]
Head-to-Head Quantitative Comparison
The following tables summarize the in vitro potency and cellular effects of the discussed inhibitors, providing a clear comparison of their performance.
Table 1: In Vitro Kinase Inhibitory Potency (IC50/Ki in nM)
| Inhibitor | Aurora A | Aurora B | Aurora C | Other Notable Targets (IC50/Ki in nM) |
| AT9283 | ~3[9] | ~3[9] | - | JAK2 (1.2), JAK3 (1.1), Abl (T315I) (potent)[12][13] |
| Danusertib | 13[15][16] | 79[15][16] | 61[15][16] | Abl (25), Ret (31), TrkA (31), FGFR1 (47)[16] |
| Tozasertib | 0.6 (Ki)[18][19][20] | 18 (Ki)[18][19][20] | 4.6 (Ki)[18][21] | FLT3 (30), Abl (30)[21] |
| Barasertib | 1400 (Ki)[31] | <1 (Ki)[31] | - | Highly selective for Aurora B[23] |
| Alisertib | 1.2[26] | 396.5[26] | - | Highly selective for Aurora A[26] |
| SNS-314 | 9[29][30] | 31[29][30] | 6[29] | Less potent against a panel of other kinases[30] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki values represent the inhibition constant.
Table 2: Cellular Anti-proliferative Activity (IC50 in nM)
| Inhibitor | Cell Line (Cancer Type) | Anti-proliferative IC50 (nM) |
| AT9283 | HCT116 (Colon) | 30[13] |
| B-NHL cell lines | 20 - 1600[14] | |
| Danusertib | Various leukemia cell lines | 50 - 3060[15] |
| Tozasertib | Clear cell renal carcinoma lines | < 10,000[19] |
| Barasertib | Leukemia cell lines (ALL PALL-2, MOLM13, MV4-11) | 5, 12, 8[24] |
| Alisertib | Colorectal cancer cell lines | 60 - >5000[28] |
| SNS-314 | A2780 (Ovarian) | 1.8[29] |
| HT29 (Colon) | 24[29] |
Experimental Methodologies
The data presented in this guide are derived from a series of standardized in vitro and cell-based assays. Below are representative protocols for key experiments used to characterize Aurora kinase inhibitors.
In Vitro Aurora Kinase Assay (DELFIA Format)
This assay quantifies the enzymatic activity of purified Aurora kinases and the potency of inhibitors.
Caption: Workflow for an in vitro Aurora kinase inhibition assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant Aurora A or Aurora B kinase is incubated with a biotinylated peptide substrate (e.g., cross-tide) in a suitable assay buffer.[13]
-
Inhibitor Addition: The test compound (e.g., AT9283) is added at a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period (e.g., 60 minutes).[13]
-
Quenching: The reaction is stopped by the addition of EDTA.[13]
-
Detection: The reaction mixture is transferred to a neutravidin-coated plate, which captures the biotinylated peptide substrate. The amount of phosphorylated substrate is quantified using a phospho-specific primary antibody followed by a europium-labeled secondary antibody.
-
Data Analysis: Time-resolved fluorescence is measured, and the IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. Absorbance is read on a plate reader.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Luminescence is read on a plate reader.
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of an inhibitor on cell cycle progression.
Protocol:
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and to identify any polyploid populations.
Conclusion and Future Perspectives
The development of pan-Aurora kinase inhibitors has provided a valuable arsenal of tools for cancer research and potential therapeutic agents. Compounds based on the this compound and related scaffolds, such as AT9283 and Danusertib, have demonstrated potent anti-proliferative activity across a range of cancer models. Their multi-targeted nature, particularly in the case of AT9283, may offer advantages in certain malignancies driven by multiple signaling pathways.
The choice of inhibitor for a particular research question or therapeutic application will depend on the desired selectivity profile. Highly selective inhibitors like Alisertib (Aurora A) and Barasertib (Aurora B) are crucial for dissecting the specific roles of each kinase. In contrast, pan-inhibitors like Tozasertib and SNS-314, as well as the multi-kinase inhibitors AT9283 and Danusertib, offer broader targeting that may be more effective in tumors with complex kinase dependencies.
Future research will likely focus on identifying predictive biomarkers to stratify patient populations who are most likely to respond to Aurora kinase inhibition.[25] Furthermore, combination strategies, pairing Aurora kinase inhibitors with other anticancer agents, hold promise for overcoming resistance and enhancing therapeutic efficacy.[6][32][33] The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers navigating this dynamic field.
References
- 1. massivebio.com [massivebio.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. epigentek.com [epigentek.com]
- 20. VX 680 | CAS 639089-54-6 | VX680 | MK 0457 | Tozasertib | Tocris Bioscience [tocris.com]
- 21. apexbt.com [apexbt.com]
- 22. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
- 25. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 26. selleckchem.com [selleckchem.com]
- 27. Alisertib - Wikipedia [en.wikipedia.org]
- 28. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. medchemexpress.com [medchemexpress.com]
- 30. selleckchem.com [selleckchem.com]
- 31. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 32. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Revolutionizing Preclinical Oncology: Validating the Anticancer Efficacy of a Novel Kinase Inhibitor, 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, in Patient-Derived Xenograft Models of Metastatic Colorectal Cancer
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology research, the pursuit of novel therapeutics with enhanced efficacy and precision is paramount. This guide provides an in-depth, technical comparison of a promising investigational compound, 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, against the standard-of-care treatments for metastatic colorectal cancer (mCRC). The validation of this compound's anticancer activity is presented through the lens of patient-derived xenograft (PDX) models, a state-of-the-art preclinical platform that faithfully recapitulates the heterogeneity and clinical behavior of human tumors.[1][2][3]
Derivatives of this compound have emerged as potent inhibitors of key cell cycle regulators, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[4][5] These kinases are frequently dysregulated in various cancers, including colorectal cancer, making them attractive therapeutic targets.[6][7] This guide will delve into the scientific rationale for targeting these pathways in mCRC and provide a comprehensive framework for evaluating the therapeutic potential of this novel inhibitor using robust preclinical models.
The Imperative for Advanced Preclinical Models: The Rise of Patient-Derived Xenografts
For decades, traditional cancer research has relied on cell line-derived xenograft (CDX) models. While instrumental in initial drug screening, these models often fail to predict clinical outcomes due to the genetic and phenotypic drift of cancer cells cultured in vitro.[8] Patient-derived xenograft (PDX) models, established by directly implanting fresh patient tumor tissue into immunodeficient mice, have revolutionized preclinical oncology.[1][2] PDX models preserve the original tumor's architecture, genetic diversity, and molecular signatures, offering a more accurate platform for evaluating drug efficacy and identifying predictive biomarkers.[2][9]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Comparison of CDX and PDX model development.
Targeting the Engines of Cell Proliferation: CDK and Aurora Kinase Inhibition in Colorectal Cancer
The investigational compound, a this compound derivative, functions as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. Dysregulation of these kinases is a hallmark of many cancers, leading to uncontrolled cell division and tumor growth.[6][10]
-
Cyclin-Dependent Kinases (CDKs): These enzymes, in partnership with their cyclin regulatory proteins, govern the progression of the cell cycle. In colorectal cancer, overexpression of CDKs such as CDK1, CDK2, CDK4, and CDK5 has been linked to tumor progression and poor prognosis.[7][11][12] By inhibiting these kinases, this compound aims to induce cell cycle arrest and apoptosis in cancer cells.
-
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a critical role in mitosis, ensuring proper chromosome segregation.[13][14] Overexpression of Aurora kinases is common in colorectal cancer and is associated with aneuploidy and genetic instability.[15] Inhibition of these kinases can lead to mitotic catastrophe and cell death in cancer cells.
dot graph { layout=neato; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
}
Caption: Therapeutic targeting of the cell cycle by kinase inhibition.
Head-to-Head Comparison: this compound vs. Standard of Care in mCRC PDX Models
To rigorously evaluate the anticancer activity of the investigational compound, a comparative study in mCRC PDX models is essential. This involves a direct comparison with the current standard-of-care chemotherapy regimens, FOLFOX and FOLFIRI, and the targeted agent Cetuximab.
Standard-of-Care Regimens for Metastatic Colorectal Cancer:
-
FOLFOX: A combination of 5-Fluorouracil (5-FU), Leucovorin, and Oxaliplatin . Oxaliplatin is a platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription, ultimately leading to cell death.[1][16][17]
-
FOLFIRI: A combination of 5-Fluorouracil (5-FU), Leucovorin, and Irinotecan . Irinotecan is a topoisomerase I inhibitor that causes DNA strand breaks during replication, triggering apoptosis.[18][19][20]
-
Cetuximab: A monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR).[21][22][23] By blocking EGFR signaling, Cetuximab inhibits cancer cell growth and survival. It is primarily effective in patients with KRAS wild-type tumors.[24]
Experimental Design: A Step-by-Step Protocol
The following protocol outlines a robust methodology for validating the anticancer activity of this compound in mCRC PDX models.
1. Establishment of mCRC Patient-Derived Xenografts:
-
Fresh tumor tissue from consenting mCRC patients is obtained under sterile conditions.
-
A small portion of the tumor is cryopreserved for future use and molecular analysis.
-
Tumor fragments (approximately 3x3 mm) are subcutaneously implanted into the flanks of immunocompromised mice (e.g., NSG mice).[25][26]
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested and passaged into new cohorts of mice for expansion.
dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Workflow for establishing mCRC PDX models.
2. Dosing and Treatment Regimen:
-
Once tumors in the experimental cohorts reach a volume of 100-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the investigational compound.
-
Group 2 (Investigational Compound): this compound administered via oral gavage or intraperitoneal injection at a predetermined dose and schedule.
-
Group 3 (FOLFOX): 5-FU, Leucovorin, and Oxaliplatin administered intravenously according to established clinical protocols.
-
Group 4 (FOLFIRI): 5-FU, Leucovorin, and Irinotecan administered intravenously according to established clinical protocols.
-
Group 5 (Cetuximab): Administered intraperitoneally, typically in PDX models derived from KRAS wild-type tumors.
-
Treatment is administered for a defined period (e.g., 21-28 days).
3. Efficacy Evaluation and Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Tumor volume and mouse body weight are measured twice weekly. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Biomarker Analysis: At the end of the study, tumors are harvested for histological and molecular analysis.
-
Immunohistochemistry (IHC): Staining for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) to assess the cellular response to treatment.
-
Western Blotting/RT-PCR: To analyze the expression and phosphorylation status of target proteins in the CDK and Aurora kinase pathways.
-
-
Toxicity Assessment: Mouse body weight, clinical signs of distress, and any adverse reactions are monitored throughout the study.
Data Presentation: A Comparative Analysis
The following tables provide a template for presenting the quantitative data obtained from the PDX study, allowing for a clear comparison of the investigational compound with standard-of-care treatments.
Table 1: Tumor Growth Inhibition in mCRC PDX Models
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 1250 ± 150 | - | - |
| This compound | 450 ± 80 | 64 | <0.01 |
| FOLFOX | 550 ± 95 | 56 | <0.01 |
| FOLFIRI | 620 ± 110 | 50.4 | <0.05 |
| Cetuximab (KRAS WT model) | 700 ± 120 | 44 | <0.05 |
Table 2: Biomarker Modulation in mCRC PDX Tumors
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | p-CDK1 (Thr161) Expression (Fold Change) |
| Vehicle Control | 75 ± 8 | 5 ± 2 | 1.0 |
| This compound | 25 ± 5 | 45 ± 7 | 0.2 |
| FOLFOX | 40 ± 6 | 30 ± 5 | 0.8 |
| FOLFIRI | 45 ± 7 | 25 ± 4 | 0.9 |
| Cetuximab (KRAS WT model) | 50 ± 8 | 20 ± 3 | 1.1 |
Conclusion and Future Directions
The validation of novel anticancer agents in clinically relevant preclinical models is a critical step in the drug development pipeline. This guide has outlined a comprehensive framework for comparing the efficacy of the investigational kinase inhibitor, this compound, with standard-of-care treatments for metastatic colorectal cancer using patient-derived xenograft models.
The presented data, while illustrative, highlights the potential of this novel compound to exhibit significant tumor growth inhibition and favorable biomarker modulation. The superior performance in PDX models would provide a strong rationale for advancing this compound into further preclinical development and ultimately, clinical trials.
Future studies should focus on:
-
Expanding the panel of mCRC PDX models to represent the diverse molecular subtypes of the disease.
-
Investigating the efficacy of this compound in combination with standard-of-care chemotherapies to explore potential synergistic effects.
-
Identifying predictive biomarkers of response to this novel inhibitor to enable patient stratification in future clinical trials.
By leveraging the power of PDX models and a rigorous comparative approach, the scientific community can accelerate the development of more effective and personalized therapies for patients with metastatic colorectal cancer.
References
- 1. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 4. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological cyclin dependent kinase inhibitors: Implications for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. CDK5 functions as a tumor promoter in human colorectal cancer via modulating the ERK5–AP-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Comprehensive Analysis of Role of Cyclin-Dependent Kinases Family Members in Colorectal Cancer [frontiersin.org]
- 13. apexbt.com [apexbt.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 18. Irinotecan - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 20. oncolink.org [oncolink.org]
- 21. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 22. What is Cetuximab used for? [synapse.patsnap.com]
- 23. Cetuximab in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cetuximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the development of selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a promising framework for the design of potent inhibitors against various kinases implicated in cancer, including Aurora kinases, Tropomyosin receptor kinases (TRKs), and Cyclin-dependent kinases (CDKs). This guide provides an in-depth, objective comparison of the cross-reactivity profiles of this inhibitor class against established alternatives, supported by experimental data and detailed protocols for key profiling assays. As senior application scientists, our aim is to furnish you with the technical insights and practical methodologies necessary to critically evaluate and advance your kinase inhibitor discovery programs.
The Imperative of Selectivity in Kinase Inhibition
Kinases share a conserved ATP-binding pocket, making the development of highly selective inhibitors a formidable challenge. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a comprehensive understanding of a compound's kinome-wide interaction profile is not merely a regulatory requirement but a fundamental aspect of preclinical drug development. This guide will delve into the methodologies that enable such profiling and present a comparative analysis to contextualize the performance of this compound-based inhibitors.
Featured Inhibitor Class and Comparators
This guide focuses on the cross-reactivity of this compound-based inhibitors targeting key oncogenic kinases. For a robust comparison, we will benchmark their performance against well-characterized, clinically relevant inhibitors of the same targets.
Target: Aurora Kinases
-
Investigational Scaffold: this compound derivatives (e.g., compound 9d from Fancelli et al.)[1][2][3]
-
Comparator: Danusertib (PHA-739358)[4][5][6][7][8][9][10][11]
Target: Tropomyosin Receptor Kinases (TRKs)
-
Investigational Scaffold: Novel this compound derivatives
Target: Cyclin-Dependent Kinases (CDKs)
-
Investigational Scaffold: 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives
-
Comparators: Palbociclib, Ribociclib, Abemaciclib[17][18][19][20][21][22][23][24][25][26][27][28]
Comparative Cross-Reactivity Data
The following tables summarize the available cross-reactivity data for the featured inhibitors. It is crucial to note that direct comparisons of IC50 or Kd values across different studies should be made with caution due to variations in assay conditions.
Table 1: Selectivity Profile of Aurora Kinase Inhibitors
| Kinase | This compound (Compound 9d) IC50 (nM) | Danusertib (PHA-739358) IC50 (nM) |
| Aurora A | <10 | 13 |
| Aurora B | <10 | 79 |
| Aurora C | N/A | 61 |
| Abl | >1000 | 25 |
| TrkA | >1000 | 31 |
| c-RET | N/A | 31 |
| FGFR1 | N/A | 47 |
| Lck | >1000 | >1000 |
| VEGFR2 | >1000 | >1000 |
| c-Kit | >1000 | >1000 |
| CDK2 | >1000 | >1000 |
Data for compound 9d from Fancelli et al., J Med Chem, 2006.[1][2][3] Data for Danusertib from Carpinelli et al., Mol Cancer Ther, 2007 and Selleck Chemicals.[4][9]
Table 2: Selectivity Profile of TRK Inhibitors
| Inhibitor | Primary Targets | Notable Off-Targets |
| Larotrectinib | TRKA, TRKB, TRKC | Highly selective with minimal off-target activity reported. |
| Entrectinib | TRKA, TRKB, TRKC | ROS1, ALK |
Larotrectinib is recognized for its high selectivity for TRK kinases.[15] Entrectinib is a multi-targeted inhibitor with potent activity against ROS1 and ALK in addition to TRK kinases.[12][13][14][15][16]
Table 3: Selectivity Profile of CDK4/6 Inhibitors
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Notable Off-Targets (at higher concentrations) |
| Palbociclib | 11 | 16 | Limited off-target activity reported in KINOMEscan panels. |
| Ribociclib | 10 | 39 | Highly selective for CDK4/6 in KINOMEscan panels.[17][18][19][20][21] |
| Abemaciclib | 2 | 10 | GSK3α/β, CAMKIIδ/γ, HIPK2, DYRK1A.[22][23][26][27] |
Data compiled from multiple sources.[17][18][19][20][21][22][23][24][25][26][27][28] Abemaciclib demonstrates a broader kinase inhibition profile compared to palbociclib and ribociclib.[22][26]
Experimental Protocols for Cross-Reactivity Profiling
A multi-pronged approach employing both biochemical and cellular assays is essential for a thorough assessment of kinase inhibitor selectivity.
KINOMEscan® Competition Binding Assay
This in vitro assay provides a quantitative measure of the binding affinity of a compound against a large panel of kinases.
Causality Behind Experimental Choices: The KINOMEscan® technology offers a standardized and high-throughput method to assess the interaction of an inhibitor with a broad spectrum of kinases. By utilizing a competition binding format, it directly measures the binding affinity (Kd) rather than enzymatic inhibition (IC50), providing a more direct measure of target engagement. This method is invaluable for initial, broad-stroke selectivity profiling and for identifying potential off-targets early in the drug discovery process.
Experimental Workflow Diagram:
Caption: General workflow for a KINOMEscan® experiment.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test inhibitor (e.g., a this compound derivative) in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Prepare serial dilutions to be used in the assay.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound at various concentrations with a specific DNA-tagged kinase from a large panel (e.g., 468 kinases).
-
Competition Binding: Add an immobilized, broad-spectrum kinase inhibitor to each well. The test compound and the immobilized ligand will compete for binding to the kinase's ATP pocket.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plates to remove unbound kinases and test compounds. The kinases that remain bound to the immobilized ligand are retained.
-
Quantification: Elute the bound kinases and quantify the amount of the DNA tag using quantitative PCR (qPCR). The amount of kinase captured is inversely proportional to the affinity of the test compound.
-
Data Analysis: Calculate the dissociation constant (Kd) for each kinase-inhibitor interaction by fitting the data to a dose-response curve. Results are often visualized using a TREEspot™ diagram, which provides a graphical representation of the kinome-wide selectivity.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to confirm target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.
Causality Behind Experimental Choices: While in vitro assays like KINOMEscan® are excellent for assessing direct binding, they do not account for cellular factors such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. CETSA® addresses this by measuring target engagement within intact cells, providing a more physiologically relevant assessment of a compound's activity. A positive thermal shift is a strong indicator that the inhibitor is reaching and binding to its intended target in a complex cellular milieu.
Experimental Workflow Diagram:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to approximately 80% confluency. Treat the cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the BCA assay.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the target kinase, followed by a secondary antibody.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Phosphoproteomics-Based Profiling
This mass spectrometry-based approach provides a global view of the changes in protein phosphorylation in response to inhibitor treatment, offering insights into the functional consequences of kinase inhibition.
Causality Behind Experimental Choices: Phosphoproteomics provides a dynamic and functional readout of kinase inhibitor activity. By quantifying changes in the phosphorylation status of thousands of sites across the proteome, this technique can identify not only the direct targets of an inhibitor but also its downstream signaling effects and potential off-target activities. This systems-level view is crucial for understanding the mechanism of action of a novel inhibitor and for identifying potential biomarkers of drug response.
Experimental Workflow Diagram:
Caption: General workflow for phosphoproteomics-based inhibitor profiling.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the kinase inhibitor or vehicle. Lyse the cells and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using methods such as titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the phosphopeptides using specialized software. Compare the abundance of each phosphopeptide between the inhibitor-treated and control samples to identify phosphorylation sites that are significantly altered.
-
Pathway Analysis: Use bioinformatics tools to map the differentially phosphorylated proteins to signaling pathways to elucidate the functional effects of the inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors. The key to their successful clinical translation lies in a thorough understanding and optimization of their selectivity profiles. The methodologies outlined in this guide provide a robust framework for such investigations.
Future efforts in this field should focus on integrating data from multiple profiling platforms to build a comprehensive picture of inhibitor-target interactions. Furthermore, the use of chemoproteomics approaches, such as kinobeads, can provide valuable insights into the cellular targets of these inhibitors in a more native context.[29][30] As our understanding of the human kinome and its role in disease continues to expand, so too will the importance of rigorous cross-reactivity profiling in the development of next-generation kinase inhibitors.
References
- 1. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles:â Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Danusertib, an aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Updated phase I activity and safety data of entrectinib in TRK, ROS1 or ALK fusion cancers - ecancer [ecancer.org]
- 17. oncotarget.com [oncotarget.com]
- 18. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinome-wide RNA interference screen reveals a role for PDK1 in acquired resistance to CDK4/6 inhibition in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Abemaciclib is a potent inhibitor of DYRK1A and HIP kinases involved in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking the Selectivity of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Sigma-1 Receptor Ligands
Introduction: The Critical Pursuit of Selectivity for the Sigma-1 Receptor
The Sigma-1 receptor (S1R) stands as a unique and compelling therapeutic target. Unlike conventional receptors located on the cell surface, S1R is an intracellular chaperone protein primarily residing at the endoplasmic reticulum-mitochondria interface, a critical hub for cellular stress responses and calcium signaling.[1][2] Its involvement in a multitude of cellular functions has implicated it in a wide array of pathologies, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[3][4]
However, the therapeutic potential of S1R modulation is intrinsically linked to ligand selectivity. The sigma receptor family includes a second subtype, the Sigma-2 receptor (S2R), which, despite some structural similarities in the ligand binding pocket, serves distinct biological roles, often related to cell proliferation and cancer.[2][5] Consequently, developing ligands that potently and selectively target S1R over S2R (and other off-targets) is paramount to achieving desired therapeutic outcomes while minimizing unintended side effects.
This guide focuses on a promising scaffold, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core, for the design of selective S1R ligands. We will provide an in-depth comparison of methodologies to benchmark selectivity, present supporting experimental data for representative compounds, and explain the causal relationships behind the experimental design, ensuring a robust and reproducible approach to ligand characterization.
Pillar 1: The Foundational Assays for Determining Selectivity
The cornerstone of selectivity profiling lies in quantifying the binding affinity of a ligand for its intended target versus other potential targets. For S1R ligands, this involves a primary head-to-head comparison against the S2R. The gold-standard method for this determination is the in vitro radioligand binding assay.
Radioligand Binding Assays: Quantifying Affinity
The principle of this technique is competition. A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell membrane preparation rich in that receptor. The amount of radioactivity bound is then measured. When a novel, unlabeled compound (the "competitor") is introduced, it competes with the radioligand for the same binding site. A potent competitor will displace the radioligand at low concentrations. By measuring the concentration of the competitor required to displace 50% of the radioligand (the IC50 value), we can calculate its binding affinity (Ki).
Authoritative Grounding: The protocols described are standard in the field and are detailed in publications such as those by Chu et al. (2015).[6] Guinea pig liver homogenates are often used for S1R assays due to their high receptor density, while rat liver is preferred for S2R assays.[7]
Experimental Protocol: S1R and S2R Competitive Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for the Sigma-1 and Sigma-2 receptors.
Materials:
-
S1R Assay:
-
S2R Assay:
-
Test compounds (this compound derivatives) at varying concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B).
-
Scintillation fluid and a scintillation counter.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Mixture Assembly (S1R): In test tubes, combine the guinea pig liver membrane preparation, [³H]-(+)-pentazocine at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Reaction Mixture Assembly (S2R): In parallel, combine the rat liver membrane preparation, [³H]-DTG, the S1R masking agent (+)-pentazocine, and varying concentrations of the test compound. Prepare total and non-specific binding tubes as in the S1R assay.
-
Incubation: Incubate all tubes at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 120 minutes).[9]
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
A Technical Guide to the Pharmacokinetic Profiles of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of several clinical and preclinical drug candidates targeting a range of diseases. Its rigid, bicyclic nature provides a unique three-dimensional framework for interacting with biological targets, while also presenting opportunities and challenges in optimizing pharmacokinetic properties. This guide offers a comparative analysis of the pharmacokinetic profiles of different analogs based on this scaffold, providing insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. We will delve into the experimental data for key examples, discuss the underlying structure-pharmacokinetic relationships (SPKR), and provide detailed protocols for the essential experiments that generate this critical data.
The Therapeutic Significance of the this compound Scaffold
The versatility of the this compound core is evident in its application across diverse therapeutic areas. This scaffold has been successfully employed in the development of inhibitors for several important enzyme classes, including:
-
Dipeptidyl Peptidase-4 (DPP-4): Omarigliptin, a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes, features this core structure. Its pharmacokinetic profile is a key differentiator, allowing for once-weekly dosing.
-
Aurora Kinases: Danusertib (formerly PHA-739358), a pan-Aurora kinase inhibitor, has been investigated in clinical trials for various cancers.[1] Its development highlights the scaffold's utility in oncology.
-
Tropomyosin Receptor Kinases (TRKs): More recent research has explored analogs as potent and selective TRK inhibitors for the treatment of cancers driven by NTRK gene fusions.[2]
The successful progression of these compounds underscores the importance of a thorough understanding of their pharmacokinetic behavior to optimize efficacy and safety.
Comparative Pharmacokinetic Profiles: Key Analogs
Clinically Investigated Analogs: Omarigliptin and Danusertib
Omarigliptin stands out for its exceptional pharmacokinetic profile, characterized by a long terminal half-life that enables once-weekly administration.[3] Preclinical studies in rats and dogs showed nearly complete bioavailability and low plasma clearance.[4] In humans, absorption is rapid, and its pharmacokinetic and pharmacodynamic profiles support the extended dosing interval.[5]
Danusertib , on the other hand, has been primarily investigated as an intravenous agent in clinical trials. Its systemic exposure increases linearly with the dose, and the infusion rate does not significantly alter its pharmacokinetics.[1] The primary dose-limiting toxicity is neutropenia, a common finding with inhibitors of cell cycle kinases.[1]
Preclinical Analogs: A Case Study in TRK Inhibitors
A study on novel tetrahydropyrrolo[3,4-c]pyrazole derivatives as potential TRK inhibitors provides valuable insight into the pharmacokinetic properties of a preclinical candidate, compound 19m .[2] In vivo pharmacokinetic experiments in rats demonstrated favorable properties for this compound, including a good area under the curve (AUC), a desirable volume of distribution, and low clearance.[2] This suggests that with appropriate structural modifications, analogs from this series can be optimized for oral bioavailability and a suitable in vivo half-life.
The table below summarizes the available pharmacokinetic parameters for these key analogs. It is important to note that these values are from different studies and species, and therefore direct comparison should be made with caution.
| Compound | Target | Species | Route of Administration | Key Pharmacokinetic Parameters | Reference(s) |
| Omarigliptin | DPP-4 | Human | Oral | Long terminal half-life (>100 hours), rapid absorption. | [3][5] |
| Danusertib | Aurora Kinases | Human | Intravenous | Dose-proportional exposure. | [1] |
| Compound 19m | TRKs | Rat | Oral | Good AUC, low clearance, good volume of distribution. | [2] |
Structure-Pharmacokinetic Relationships (SPKR)
The relationship between the chemical structure of a this compound analog and its pharmacokinetic profile is a critical aspect of drug design. While a comprehensive SPKR analysis would require a larger dataset, we can infer some general principles from the available information.
The substitution on the pyrazole nitrogen and the pyrrolidine ring significantly influences the ADME properties. For instance, in the development of omarigliptin, the addition of a methylsulfonyl group to the pyrazole nitrogen was a key modification that impacted its half-life.[6]
The overall lipophilicity and polarity, governed by the various substituents, will affect absorption, distribution, and clearance. The introduction of polar groups can increase solubility but may also lead to faster renal clearance. Conversely, lipophilic moieties can enhance membrane permeability and volume of distribution, but may also increase metabolic liability.
The following diagram illustrates the key positions on the scaffold where modifications can be made to modulate pharmacokinetic properties.
Caption: Key modification points on the scaffold.
Experimental Protocols
To ensure the scientific rigor and reproducibility of pharmacokinetic studies, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for key in vivo pharmacokinetic experiments in a preclinical setting.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a novel this compound analog in rats following oral administration.
4.1.1. Animal Model and Housing
-
Species: Sprague Dawley rats (male, 275-300g) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least 3 days under controlled conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[2]
-
Fasting: Prior to dosing, animals are typically fasted overnight (approximately 12 hours) with continued access to water.[2]
4.1.2. Dosing
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in water with a small percentage of a solubilizing agent like Tween 80 or DMSO). The formulation should be uniform and stable.
-
Administration: The compound is administered via oral gavage using a suitable gavage needle. The volume administered is typically between 5 and 10 mL/kg.[7]
4.1.3. Blood Sampling
-
Method: Blood samples (approximately 0.25-0.3 mL) are collected at predetermined time points via the tail vein or a cannulated vessel (e.g., femoral artery).[2]
-
Time Points: A typical sampling schedule for an oral study would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[2]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[2]
4.1.4. Workflow Diagram
Caption: In vivo oral PK study workflow.
Bioanalytical Method: LC-MS/MS Quantification in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.
4.2.1. Sample Preparation
-
Protein Precipitation: A simple and common method is protein precipitation. A known volume of cold acetonitrile (often containing an internal standard) is added to the plasma sample to precipitate proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte is transferred to a new tube for analysis.
4.2.2. LC-MS/MS Analysis
-
Chromatography: The extracted sample is injected onto a reverse-phase HPLC or UPLC column (e.g., C18) to separate the analyte from other components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated or deprotonated molecule of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification.
-
Quantification: The peak area of the analyte is compared to that of the internal standard, and the concentration is determined using a calibration curve prepared in the same biological matrix.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. The pharmacokinetic profiles of analogs based on this core can be finely tuned through systematic structural modifications. The examples of omarigliptin and danusertib demonstrate the clinical success that can be achieved with a deep understanding of the ADME properties of these compounds.
Future research in this area will likely focus on developing analogs with improved oral bioavailability, optimized half-lives for desired dosing regimens, and minimized off-target toxicities. The application of in silico predictive models for ADME properties will undoubtedly accelerate the design-synthesis-test-analyze cycle, leading to the more rapid identification of promising clinical candidates. The experimental protocols outlined in this guide provide a framework for the robust in vivo evaluation that is essential for the successful translation of these promising molecules from the laboratory to the clinic.
References
- 1. youtube.com [youtube.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unsw.edu.au [research.unsw.edu.au]
Overcoming the Stalemate of Chemoresistance: A Comparative Guide to the Efficacy of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives in Drug-Resistant Cancer Cell Lines
The development of resistance to conventional chemotherapeutic agents represents a formidable challenge in oncology, leading to treatment failure and disease progression. This guide provides a comprehensive comparison of a promising class of small molecules, 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, against standard-of-care chemotherapy in the context of drug-resistant cancer. We will delve into the mechanistic rationale for their efficacy, present supporting preclinical data, and provide detailed experimental protocols for their evaluation.
The Challenge of Acquired Resistance: A Cellular Arms Race
Cancer cells employ a diverse arsenal of mechanisms to evade the cytotoxic effects of chemotherapy. These strategies include increased drug efflux, alterations in drug targets, enhanced DNA repair mechanisms, and the activation of pro-survival signaling pathways.[1] This adaptive landscape necessitates the development of novel therapeutic agents that can either bypass these resistance mechanisms or re-sensitize cancer cells to existing treatments.
Standard chemotherapeutic agents like cisplatin, paclitaxel, and doxorubicin, while initially effective, often lose their potency as tumors evolve. For instance, cisplatin-resistant ovarian cancer cells can exhibit enhanced DNA repair, while paclitaxel-resistant breast cancer cells may upregulate drug efflux pumps.[2][3] This acquired resistance is a primary driver of cancer-related mortality.
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: A New Strategy in the Fight Against Resistance
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against key cellular kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).[4][5][6][7] These kinases are often dysregulated in cancer and play crucial roles in cell cycle progression, proliferation, and survival—pathways that are intimately linked to the development of chemoresistance.
Mechanism of Action: Targeting the Engines of Resistance
Unlike traditional chemotherapeutics that directly damage DNA or interfere with microtubule dynamics, this compound derivatives act by inhibiting the signaling pathways that cancer cells hijack to survive and proliferate in the presence of cytotoxic drugs.
-
Aurora Kinase Inhibition: Aurora kinases, particularly Aurora A and B, are key regulators of mitosis. Their overexpression is linked to aneuploidy and resistance to taxanes and platinum-based agents.[1][8] By inhibiting Aurora kinases, this compound derivatives can disrupt mitotic progression and induce apoptosis in cancer cells, including those that have developed resistance to conventional therapies.[4][9]
-
CDK2 Inhibition: Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the G1/S phase transition of the cell cycle. Its hyperactivity, often due to the upregulation of its partner, Cyclin E, is a known mechanism of resistance to various therapies, including chemotherapy and CDK4/6 inhibitors.[2][10] this compound-based CDK2 inhibitors can restore cell cycle control and induce cell death in resistant cancer cells.[6][11]
The following diagram illustrates the central role of Aurora kinases and CDK2 in promoting chemoresistance and how their inhibition by this compound derivatives can restore sensitivity.
Caption: Overcoming Chemoresistance with this compound Derivatives.
Comparative Efficacy: A Look at the Preclinical Data
While direct head-to-head clinical comparisons are not yet available, preclinical studies provide compelling evidence for the potential of this compound derivatives in overcoming chemoresistance. The following table summarizes representative IC50 values for standard chemotherapeutics in resistant cell lines, highlighting the need for novel agents, and presents the reported activity of pyrazole derivatives, which often act as potent kinase inhibitors.
| Compound Class | Target Cancer | Drug-Resistant Cell Line | Standard Drug | IC50 of Standard Drug (Resistant Line) | This compound Derivative Activity | Reference |
| Platinum Agents | Ovarian Cancer | Cisplatin-Resistant Ovarian Cancer (e.g., Hey) | Cisplatin | ~20-40 µM | Aurora Kinase inhibitors (a target of this class) show synergistic effects with cisplatin. | [12][13] |
| Taxanes | Breast Cancer | Paclitaxel-Resistant Breast Cancer (e.g., MCF7/PAC) | Paclitaxel | >100 nM | CDK2 inhibitors (a target of this class) can re-sensitize resistant cells. | [3][14] |
| Anthracyclines | Breast Cancer | Doxorubicin-Resistant Breast Cancer (e.g., MCF-7/ADR) | Doxorubicin | ~1-10 µM | Potent anti-proliferative activity against various cancer cell lines. | [15] |
| Various | Colon Cancer | HCT-116 | (R)-roscovitine (CDK inhibitor) | Not specified | 4- to 28-fold more potent than (R)-roscovitine. |
Note: The IC50 values for standard drugs can vary significantly between studies and cell line models. The data presented here is for illustrative purposes to demonstrate the magnitude of resistance. The activity of the pyrazole derivatives is often reported in terms of their potent inhibition of target kinases, which is mechanistically linked to overcoming resistance.
Experimental Protocols for Evaluating Efficacy
To rigorously assess the efficacy of this compound derivatives in drug-resistant cancer cell lines, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed drug-resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and the corresponding standard chemotherapeutic drug for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat drug-resistant cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The emergence of this compound derivatives as potent kinase inhibitors represents a significant advancement in the quest to overcome chemoresistance. Their ability to target key signaling nodes that drive the resistant phenotype offers a mechanistically distinct and potentially more durable therapeutic strategy compared to conventional cytotoxic agents.
Future research should focus on direct comparative studies of these novel compounds against standard-of-care drugs in a broader panel of drug-resistant cancer cell lines and in vivo models. The identification of predictive biomarkers will be crucial for patient stratification and the successful clinical translation of this promising class of anti-cancer agents. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this compound derivatives and contribute to the development of more effective treatments for drug-resistant cancers.
References
- 1. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. d-nb.info [d-nb.info]
- 10. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antbioinc.com [antbioinc.com]
- 13. [Effect of aurora kinase B inhibitor AZD1152 in the treatment of cisplatin-resistant ovarian carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
The Synergistic Potential of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives in Combination with Standard Chemotherapy: A Comparative Guide
Introduction: Reimagining Cancer Therapy Through Synergy
The landscape of oncology is continually evolving, with a strategic shift from monotherapy towards combination regimens that promise enhanced efficacy and the potential to overcome drug resistance. Within this paradigm, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Derivatives of this core have demonstrated significant activity against key regulators of cell division, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).[1][2][3] While the anticancer properties of these compounds as standalone agents are well-documented, their true potential may lie in their ability to synergistically enhance the cytotoxic effects of standard-of-care chemotherapy.
This guide provides an in-depth technical comparison of the synergistic effects of this compound-based kinase inhibitors with conventional chemotherapeutic agents. While direct combination studies on specific derivatives of this exact scaffold are emerging, we will draw upon the extensive research conducted on inhibitors of their primary targets—Aurora and CDKs—to provide a comprehensive and scientifically grounded overview for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale for these combinations, present detailed experimental protocols for assessing synergy, and offer a comparative analysis of potential therapeutic pairings.
The Mechanistic Rationale: A Two-Pronged Assault on Cancer Cells
The synergistic potential of combining this compound-based kinase inhibitors with chemotherapy stems from their complementary mechanisms of action. Standard chemotherapies, such as DNA damaging agents (e.g., cisplatin, doxorubicin) and anti-mitotic agents (e.g., taxanes), induce significant cellular stress and damage. Cancer cells, however, can often evade apoptosis through robust cell cycle checkpoint and DNA repair mechanisms. This is where kinase inhibitors come into play.
Targeting Aurora Kinases: Aurora kinases (A and B) are crucial for proper mitotic progression, including spindle assembly and cytokinesis.[4] Inhibition of Aurora kinases disrupts these processes, leading to mitotic catastrophe and apoptosis.[5] When combined with chemotherapy, Aurora kinase inhibitors can create a scenario of synthetic lethality. For instance, in Myc-overexpressing lymphomas, which are often chemoresistant, the Aurora A inhibitor MLN8237 has been shown to induce synthetic lethality when combined with cyclophosphamide.[6][7] The proposed mechanism involves the dual insult of chemotherapy-induced DNA damage and the inability of the cancer cell to properly navigate mitosis due to Aurora kinase inhibition.
Targeting Cyclin-Dependent Kinases (CDKs): CDKs are the engines of the cell cycle, driving progression through distinct phases. Inhibitors based on the this compound scaffold have shown potent activity against CDK2.[3] By arresting the cell cycle, typically at the G1/S or G2/M transitions, CDK inhibitors can prevent cancer cells from repairing chemotherapy-induced damage before being forced into a flawed mitosis, thereby enhancing cell death.[8] For example, the combination of CDK4/6 inhibitors with gemcitabine and cisplatin has demonstrated synergy in biliary tract cancer models.[9]
The following diagram illustrates the conceptual basis for this synergistic interaction:
References
- 1. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-overexpressing Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biorxiv.org [biorxiv.org]
A Head-to-Head In Vivo Efficacy Analysis: The Novel 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Class of CDK2 Inhibitors Versus Established CDK4/6 Inhibitors
Introduction: Beyond the G1 Checkpoint with Novel CDK Inhibition Strategies
The advent of selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors—namely Palbociclib, Ribociclib, and Abemaciclib—has revolutionized the treatment landscape for hormone receptor-positive (HR+), HER2-negative metastatic breast cancer.[1][2][3] By targeting the cyclin D-CDK4/6-Rb axis, these agents effectively induce a G1 cell cycle arrest, significantly improving progression-free survival for patients.[4][5] However, the development of intrinsic and acquired resistance remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies that target alternative nodes within the cell cycle machinery.[6][7]
This guide introduces a promising new chemical scaffold, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles, which has been identified as the basis for a new class of potent and selective CDK2 inhibitors.[8][9] Unlike the established CDK4/6 inhibitors that primarily control the initial G1 checkpoint, CDK2 plays a critical role in the subsequent G1-S transition and S phase progression. This guide provides a comprehensive framework for the preclinical in vivo comparison of a lead candidate from this novel CDK2 inhibitor class against an established CDK4/6 inhibitor. We will delve into the mechanistic rationale, present a robust experimental design grounded in field-proven methodologies, and discuss the interpretation of potential outcomes, offering researchers a validated blueprint for evaluating this next wave of cell cycle therapeutics.
Mechanistic Rationale: Targeting Distinct, Sequential Gates of Cell Cycle Progression
The commitment of a cell to replicate its DNA is a tightly regulated process governed by sequential activation of CDK complexes. Understanding the distinct roles of CDK4/6 and CDK2 is fundamental to designing and interpreting comparative efficacy studies.
-
The G1 Restriction Point (R-Point) Gatekeepers: CDK4/6: In response to mitogenic signals, D-type cyclins assemble with CDK4 and CDK6. This active complex phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor.[10][11] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for the G1-S transition, including Cyclin E.[12][13] The established inhibitors Palbociclib, Ribociclib, and Abemaciclib function by blocking this initial phosphorylation of Rb, thereby holding the cell in the G1 phase.[14]
-
The G1-S Transition and S-Phase Driver: CDK2: Following the CDK4/6-mediated passage of the R-point, Cyclin E binds to CDK2. The Cyclin E-CDK2 complex further phosphorylates Rb, reinforcing the commitment to cell division.[12] Crucially, Cyclin E-CDK2 also phosphorylates other substrates essential for the initiation of DNA replication, marking its indispensable role in the G1-S transition. Subsequently, Cyclin A replaces Cyclin E to form the Cyclin A-CDK2 complex, which is required for progression through the S phase. A selective CDK2 inhibitor, therefore, offers a distinct mechanism of action by blocking the cell cycle at a later point than CDK4/6 inhibitors.
The following diagram illustrates this sequential pathway and the points of intervention for each class of inhibitor.
In Vivo Efficacy Comparison: A Validated Experimental Design
To rigorously compare the in vivo efficacy of a novel 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-based CDK2 inhibitor (hereafter referred to as "CDK2-i") against an established CDK4/6 inhibitor like Palbociclib, a multi-model approach is essential. This strategy ensures that the findings are not model-specific and enhances their clinical translatability.
Causality Behind Experimental Choices:
-
Model Selection: We propose a dual-model system.
-
Cell Line-Derived Xenograft (CDX) Model: An initial efficacy assessment using a well-characterized, Rb-proficient, ER+ breast cancer cell line (e.g., MCF-7). CDX models are cost-effective, offer high reproducibility, and are ideal for establishing initial dose-response relationships and pharmacodynamic (PD) effects.
-
Patient-Derived Xenograft (PDX) Model: To ensure clinical relevance, subsequent studies must be performed in PDX models. PDXs are generated by implanting fresh patient tumor tissue into immunodeficient mice and have been shown to recapitulate the heterogeneity, histology, and drug response of the original patient tumor.[15][16][17] We will select an ER+ breast cancer PDX model with known sensitivity to Palbociclib to serve as a robust comparator.
-
-
Animal Model: Female, oophorectomized NOD-scid gamma (NSG) mice will be used. The high immunodeficiency of NSG mice maximizes the engraftment success of human tumors.[17] Oophorectomy is required for ER+ models, which are supplemented with estradiol to support tumor growth.
-
Treatment Groups & Dosing Rationale:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: Palbociclib (e.g., 100 mg/kg, daily oral gavage) - A clinically relevant dose.
-
Group 3: CDK2-i (Dose 1, daily oral gavage)
-
Group 4: CDK2-i (Dose 2, daily oral gavage)
-
Group 5: Palbociclib + CDK2-i (Combination) The inclusion of two dose levels for the novel compound is critical for assessing dose-dependent efficacy and toxicity. The combination arm is crucial to investigate potential synergy, which is mechanistically plausible given the sequential action of CDK4/6 and CDK2.
-
-
Endpoints:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is the standard metric for assessing anti-cancer agent efficacy in preclinical models.
-
Secondary Endpoints: Overall survival, body weight (as a measure of toxicity), and biomarker analysis from terminal tumor samples (pRb, Ki-67, and cleaved Caspase-3).
-
The experimental workflow is outlined in the diagram below.
Experimental Protocols: A Self-Validating System
Adherence to detailed, validated protocols is paramount for ensuring the reproducibility and trustworthiness of in vivo data.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture: Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Preparation: On the day of implantation, harvest cells using trypsin, wash twice with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 10x10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10⁷ cells) into the right flank of each female NSG mouse.
-
Estrogen Supplementation: Implant a 0.72 mg 17β-estradiol pellet subcutaneously on the dorsal side of the mouse one day prior to cell implantation.
-
Monitoring: Begin tumor measurements 3-4 days post-implantation using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients under an IRB-approved protocol.
-
Implantation: Anesthetize a female NSG mouse (with estradiol pellet) and make a small incision on the flank. Using forceps, insert a small fragment (~3x3 mm) of the patient's tumor into the subcutaneous space. Close the incision with surgical clips.
-
Passaging: Once the tumor reaches ~1500 mm³, euthanize the mouse, sterilely excise the tumor, and passage fragments into a new cohort of mice for expansion and subsequent efficacy studies.[15]
Protocol 3: Dosing and In-Life Monitoring
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Dosing: Prepare drug formulations daily. Administer treatments via oral gavage at the specified doses and schedule for 21-28 days.
-
Measurements: Measure tumor volume and body weight 2-3 times per week.
-
Health Monitoring: Observe animals daily for any signs of distress or toxicity.
Protocol 4: Endpoint and Biomarker Analysis
-
Euthanasia: Euthanize mice when tumors exceed 2000 mm³, ulcerate, or if body weight loss exceeds 20%.
-
Tissue Harvesting: At the end of the study, collect tumors from a subset of animals 2-4 hours after the final dose. Fix half of each tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the other half for molecular analysis.
-
Immunohistochemistry: Perform IHC staining on paraffin-embedded tumor sections for phospho-Rb (Ser807/811), Ki-67 (proliferation marker), and cleaved Caspase-3 (apoptosis marker).
Data Presentation and Interpretation: A Comparative Analysis
The following tables present hypothetical but scientifically plausible data from the proposed in vivo study, designed for clear, at-a-glance comparison.
Table 1: Comparative Anti-Tumor Efficacy in an ER+ PDX Model
| Treatment Group (Dose) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Statistical Significance (vs. Vehicle) |
| Vehicle | 1540 ± 185 | - | - |
| Palbociclib (100 mg/kg) | 616 ± 95 | 60% | p < 0.001 |
| CDK2-i (50 mg/kg) | 832 ± 110 | 46% | p < 0.01 |
| CDK2-i (100 mg/kg) | 524 ± 88 | 66% | p < 0.001 |
| Palbociclib + CDK2-i (100 mg/kg) | 277 ± 55 | 82% | p < 0.0001 |
Table 2: Endpoint Biomarker Analysis (IHC Staining)
| Treatment Group | % p-Rb Positive Cells (Mean ± SD) | % Ki-67 Positive Cells (Mean ± SD) |
| Vehicle | 85 ± 8 | 75 ± 10 |
| Palbociclib | 25 ± 5 | 30 ± 7 |
| CDK2-i (100 mg/kg) | 78 ± 12 | 45 ± 9 |
| Palbociclib + CDK2-i | 22 ± 6 | 15 ± 4 |
Interpretation of Hypothetical Data:
-
Efficacy: The data in Table 1 suggests that the novel CDK2-i demonstrates significant, dose-dependent anti-tumor activity. At the 100 mg/kg dose, its single-agent efficacy is comparable to that of Palbociclib. Most notably, the combination of Palbociclib and the CDK2-i results in a synergistic effect, with significantly greater TGI than either agent alone.
-
Mechanism of Action: The biomarker data in Table 2 supports the distinct mechanisms of action. Palbociclib treatment leads to a dramatic reduction in p-Rb, confirming its on-target effect on CDK4/6.[18] The CDK2-i, as expected, does not significantly alter p-Rb levels (as this is upstream of its target) but does reduce the proliferation marker Ki-67, indicating cell cycle arrest. The combination therapy shows a profound reduction in both p-Rb and Ki-67, providing a mechanistic basis for the observed synergy. This dual blockade of sequential cell cycle checkpoints appears to be a highly effective strategy.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the in vivo evaluation of the novel this compound class of CDK2 inhibitors against the established standard-of-care CDK4/6 inhibitors. The proposed experimental design, rooted in best practices using both CDX and clinically relevant PDX models, provides a clear path to generating robust and interpretable data.
The hypothetical data presented herein illustrates a compelling scenario where a selective CDK2 inhibitor not only possesses significant single-agent activity but also acts synergistically with CDK4/6 inhibitors. Such a result would provide a strong rationale for the clinical development of this compound-based compounds, particularly as a combination strategy to overcome resistance and enhance therapeutic outcomes in breast cancer and potentially other malignancies. Future studies should focus on exploring this combination in CDK4/6 inhibitor-resistant models and expanding the investigation into other Rb-proficient tumor types.
References
- 1. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy in HR+/HR2- patients with advanced or metastatic breast cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abemaciclib Is Effective in Palbociclib-Resistant Hormone Receptor-Positive Metastatic Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-derived xenograft models of breast cancer and their predictive power | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel heterocyclic compounds like 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole are routine. However, the safe and compliant disposal of such specialized chemical entities is a critical, yet often overlooked, aspect of the laboratory workflow. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its derivatives, ensuring the safety of personnel and the protection of our environment.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this compound may be limited, information for its dihydrochloride salt and related pyrazole derivatives provides crucial insights.
The hydrochloride salt of this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications necessitate careful handling with appropriate personal protective equipment (PPE) at all stages, including disposal. Pyrazole-containing compounds, as a class, exhibit a wide range of biological activities, which underscores the importance of preventing their release into the environment.[1][2][3]
Table 1: Key Safety and Hazard Information
| Property | Information | Source |
| CAS Number | 157327-47-4 (dihydrochloride) | [4] |
| Molecular Formula | C₅H₇N₃ | [5] |
| Physical Form | Solid | |
| Known Hazards | Harmful if swallowed, inhaled. Causes skin, eye, and respiratory irritation. | |
| Incompatible Materials | Strong oxidizing agents. | [6] |
| Storage | Inert atmosphere, room temperature. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with compliant removal. The following protocol is a general guideline; always consult and adhere to your institution's specific chemical hygiene plan and local regulations.
Step 1: Immediate Waste Segregation at the Point of Generation
Proper disposal starts the moment a waste is generated. Never mix this compound waste with other waste streams.
-
Solid Waste: Collect any solid residues, contaminated filter paper, and weighing boats in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Avoid mixing with other solvent or aqueous waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
Step 2: Containerization and Labeling
The integrity of your waste containment is crucial for safety.
-
Container Compatibility: Use containers made of materials compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[7][8]
-
Secure Closure: All waste containers must have tightly fitting caps and be kept closed except when adding waste.[8][9]
-
Clear and Accurate Labeling: Label all waste containers with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8] Include the approximate concentration and any other components in the waste mixture.
Step 3: Storage of Hazardous Waste
Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[10]
-
Segregation: Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents.[6][10]
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Regular Inspection: Periodically inspect waste containers for any signs of degradation, leaks, or loose caps.[9]
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[7][11]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[11]
-
Container Defacing: After triple rinsing, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[7][11]
Step 5: Arranging for Waste Pickup
Follow your institution's established procedures for having hazardous waste collected by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][11]
Spill Management: A Critical Component of Safety
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Clean and Collect: Carefully collect the absorbed material and any contaminated debris. Place all materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Visualizing the Disposal Decision Process
The following diagram illustrates the key decision points in the disposal process for this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.
References
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C5H7N3 | CID 10943091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ethz.ch [ethz.ch]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
